molecular formula C5H11ClFNO B1449128 3-(2-Fluoroethoxy)azetidine hydrochloride CAS No. 1344700-64-6

3-(2-Fluoroethoxy)azetidine hydrochloride

Cat. No.: B1449128
CAS No.: 1344700-64-6
M. Wt: 155.6 g/mol
InChI Key: PRQZKBPVCNRGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoroethoxy)azetidine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFNO and its molecular weight is 155.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZKBPVCNRGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-(2-Fluoroethoxy)azetidine hydrochloride from azetidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoroethoxy)azetidine Hydrochloride from Azetidin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable building block in modern medicinal chemistry. Starting from commercially available azetidin-3-ol, the synthesis is presented as a three-step process: (1) N-protection of the azetidine ring, (2) Williamson ether synthesis for the introduction of the 2-fluoroethoxy moiety, and (3) acidic deprotection coupled with hydrochloride salt formation. This document delves into the mechanistic rationale behind reagent selection, provides detailed, step-by-step experimental protocols, and addresses critical safety considerations. The content is structured to serve as a practical guide for laboratory execution and process optimization.

Introduction: The Significance of Azetidine Scaffolds

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1][2] Their strained ring system imparts unique conformational rigidity, acting as a non-classical bioisostere for various functional groups and improving physicochemical properties such as solubility and metabolic stability. Specifically, 3-substituted azetidines are prevalent motifs in a range of biologically active compounds and clinical candidates. The introduction of a fluoroalkoxy side chain, such as 2-fluoroethoxy, can further enhance properties like metabolic stability and membrane permeability by modulating lipophilicity and basicity. This guide details a reliable pathway to synthesize this compound, a key intermediate for incorporating this desirable scaffold into novel pharmaceutical agents.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound is best approached through a linear sequence starting from azetidin-3-ol. The core transformation is the formation of the ether linkage at the C3 position.

The overall synthetic transformation is as follows:

G start Azetidin-3-ol step1 N-Boc-azetidin-3-ol start->step1 Step 1: N-Protection step2 N-Boc-3-(2-fluoroethoxy)azetidine step1->step2 Step 2: Williamson Ether Synthesis target 3-(2-Fluoroethoxy)azetidine hydrochloride step2->target Step 3: Deprotection & Salt Formation

Strategic Considerations:

  • Nitrogen Protection: The secondary amine of azetidin-3-ol is nucleophilic and would compete with the C3-hydroxyl group during the etherification step. Therefore, protection of the nitrogen atom is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions (required for etherification) and its facile removal under acidic conditions, which can be combined with the final salt formation step.[3][4]

  • Ether Formation: The Williamson ether synthesis is a classic and highly effective method for forming ether linkages.[5][6][7] This SN2 reaction involves the deprotonation of the alcohol (N-Boc-azetidin-3-ol) to form a potent nucleophile (alkoxide), which then displaces a leaving group from a suitable electrophile.

  • Fluoroethylating Agent: A reliable electrophile is needed to introduce the 2-fluoroethyl group. 2-Fluoroethyl tosylate is an excellent choice as the tosylate group is a superb leaving group, promoting an efficient SN2 reaction.[8][9][10]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent (e.g., dioxane or diethyl ether), simultaneously cleaves the Boc group and forms the desired hydrochloride salt, which often aids in purification via precipitation and improves the final compound's stability and handling characteristics.[11][12]

Detailed Synthetic Protocols

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)

Causality and Rationale: This step protects the reactive secondary amine as a carbamate. Di-tert-butyl dicarbonate (Boc)₂O is the standard reagent for this transformation. The reaction is typically run in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base such as triethylamine (TEA) or in a biphasic system with a base like sodium bicarbonate to neutralize the acid byproduct.

Experimental Protocol:

  • To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-hydroxyazetidine-1-carboxylate, is often a white solid of sufficient purity to be used directly in the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate

Causality and Rationale: This is the key ether-forming step via the Williamson ether synthesis.[6][13] A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the alkoxide. Sodium hydride (NaH) is highly effective for this purpose as the only byproduct is hydrogen gas, which simply evolves from the reaction.[14] The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching the NaH and the alkoxide intermediate.

Experimental Protocol:

  • Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flask containing anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen evolution should be observed.

  • Re-cool the mixture to 0 °C and add a solution of 2-fluoroethyl tosylate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Step 3: Synthesis of this compound

Causality and Rationale: The Boc group is an acid-labile protecting group.[15] A solution of hydrochloric acid in an anhydrous solvent like 1,4-dioxane or diethyl ether is a standard reagent for this deprotection. It provides a strong acid source without introducing water, which could complicate product isolation. The use of HCl directly forms the hydrochloride salt, which is typically a crystalline solid that precipitates from the reaction medium, providing a simple and efficient method of purification.[11]

Experimental Protocol:

  • Dissolve tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of an anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (3-5 eq) dropwise.

  • A white precipitate should begin to form.

  • Stir the resulting slurry at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Data Summary and Workflow Visualization

Table 1: Summary of Synthetic Steps and Typical Results
StepReaction NameKey ReagentsSolventTypical YieldPurity (HPLC)
1 N-Boc Protection(Boc)₂O, NaHCO₃DCM / H₂O90-98%>95%
2 Williamson Ether SynthesisNaH, 2-Fluoroethyl tosylateTHF65-80%>98%
3 Boc Deprotection / Salt Formation4 M HCl in DioxaneDiethyl Ether90-99%>99%
Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Setup Inert Atmosphere (if needed) B Dissolve Starting Material A->B C Cool to 0 °C B->C D Add Reagent(s) Dropwise C->D E Stir & Monitor (TLC / LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography or Precipitation/Filtration H->I J Dry Under Vacuum I->J K Characterize (NMR, MS, HPLC) J->K

Safety and Hazard Mitigation

The synthesis described involves several hazardous materials and procedures. Adherence to strict safety protocols is mandatory.[16]

  • Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere (nitrogen or argon). Quenching should be performed slowly and at low temperatures to control the evolution of hydrogen gas.[17]

  • 2-Fluoroethyl Tosylate & Fluoro-organic Compounds: While specific toxicity data may be limited, organofluorine compounds should be handled with care.[18][19] Avoid inhalation and skin contact by working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Strong Acids (HCl in Dioxane): Corrosive and can cause severe burns. Handle only in a fume hood. Ensure appropriate PPE is worn. Anhydrous HCl solutions are particularly hazardous due to their high reactivity with moisture.

  • Solvents: Dichloromethane is a suspected carcinogen. THF and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated area, away from ignition sources, and use freshly opened or tested solvents.

Always consult the Safety Data Sheet (SDS) for each reagent before use and conduct a thorough risk assessment for each experimental step.[18][19]

Conclusion

The synthetic route presented herein offers a reliable and well-documented method for the preparation of this compound from azetidin-3-ol. By employing a standard N-Boc protection strategy, followed by a robust Williamson ether synthesis and a clean, efficient acidic deprotection/salt formation, this protocol provides high yields of the desired product. The insights into the chemical rationale and detailed procedures are intended to empower researchers to confidently synthesize this valuable building block for application in drug discovery and development programs.

References

  • Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Ortega Pijeira, M. S., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]

  • SK-Finechem. (n.d.). Unlock Enhanced Synthesis: The Versatile Applications of 2-Fluoroethyl Tosylate in Chemical Research. SK-Finechem. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Li, Y., et al. (2010). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. [Link]

  • Organic Chemistry. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Li, Y., et al. (2010). Direct and convenient conversion of alcohols to fluorides. PubMed. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry: An Indian Journal. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • V. Mamane, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]

  • Wikipedia. (n.d.). Fluoroalcohol. Wikipedia. [Link]

  • Foley, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. (n.d.). US6271422B1 - Method for fluoromethylation of alcohols via halogenative decarboxylation.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Guesné, S. J. J., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie. [Link]

  • National Research Council. (2011). Working with Chemicals. Prudent Practices in the Laboratory. [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Learning Videos Channel. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents. YouTube. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(2-Fluoroethoxy)azetidine Hydrochloride: Reaction Mechanism and Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Fluoroethoxy)azetidine hydrochloride, a valuable building block in medicinal chemistry. The document delves into the core reaction mechanism, identifies key intermediates, and presents detailed experimental protocols. By elucidating the scientific principles and practical considerations of this synthesis, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through a three-step process: N-protection of azetidin-3-ol, Williamson ether synthesis to introduce the fluoroethoxy moiety, and subsequent deprotection to yield the final hydrochloride salt. This guide emphasizes the critical parameters and potential challenges at each stage, offering insights to ensure a successful and efficient synthesis.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidine scaffolds are increasingly incorporated into modern pharmaceuticals due to their unique conformational constraints and ability to modulate physicochemical properties. The introduction of fluorine atoms into these structures can further enhance metabolic stability, binding affinity, and membrane permeability. This compound, in particular, offers a desirable combination of a strained four-membered ring and a flexible fluoroethoxy side chain, making it an attractive synthon for the development of novel therapeutics. Its utility is underscored by the need for robust and well-understood synthetic routes to access this and related compounds in high purity and yield.

The Synthetic Strategy: A Three-Act Play

The synthesis of this compound is a well-orchestrated three-step sequence. Each step presents its own set of challenges and requires careful control of reaction conditions to achieve the desired outcome.

  • Act I: The Guardian - N-Protection of Azetidin-3-ol. The secondary amine of the azetidine ring is a potent nucleophile and would interfere with the subsequent etherification step. Therefore, it must be "protected" with a suitable functional group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its facile removal under acidic conditions.

  • Act II: The Union - Williamson Ether Synthesis. This is the cornerstone of the synthesis, where the 2-fluoroethoxy group is introduced via a nucleophilic substitution (SN2) reaction. This classic transformation involves the formation of an alkoxide from the protected azetidin-3-ol, which then attacks an electrophilic 2-fluoroethylating agent.

  • Act III: The Unveiling - Deprotection and Salt Formation. The final act involves the removal of the Boc protecting group to liberate the azetidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Reaction Mechanism and Intermediates: A Detailed Exploration

Step 1: N-Protection of Azetidin-3-ol

The initial step involves the protection of the azetidine nitrogen of the commercially available azetidin-3-ol. This is crucial to prevent the secondary amine from competing with the hydroxyl group as a nucleophile in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

The reaction proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. A mild base, such as sodium bicarbonate, is typically used to neutralize the resulting carbonic acid byproduct.

Intermediate 1: N-Boc-azetidin-3-ol

This protected intermediate is a stable, crystalline solid that can be readily purified by column chromatography or recrystallization. Its formation is essential for the regioselective alkylation of the hydroxyl group.

Step 2: Williamson Ether Synthesis

This step is the core of the synthesis, forming the desired C-O bond. It follows the classical SN2 mechanism of a Williamson ether synthesis[1][2].

Mechanism:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of N-Boc-azetidin-3-ol, forming a potent nucleophile, the corresponding alkoxide. This reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

  • Nucleophilic Attack: The resulting alkoxide intermediate then undergoes a backside nucleophilic attack on the electrophilic carbon of a 2-fluoroethylating agent. A common and effective reagent for this purpose is 2-fluoroethyl tosylate, which possesses a good leaving group (tosylate)[3]. The reaction proceeds via a concerted SN2 mechanism, leading to the formation of the ether linkage.

Intermediate 2: N-Boc-3-(2-fluoroethoxy)azetidine

This is the protected precursor to the final product. It is a key intermediate that can be isolated and characterized before proceeding to the final deprotection step.

Potential Side Reactions:

A significant competing reaction is the E2 elimination of the 2-fluoroethylating agent, particularly if a sterically hindered or strong base is used at elevated temperatures[4]. This would lead to the formation of vinyl fluoride and the starting alkoxide. To minimize this, the reaction is typically run at or below room temperature, and the base is added portion-wise to control the reaction exotherm.

Step 3: N-Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Mechanism:

The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid (HCl) in a suitable solvent, such as dioxane or diethyl ether, is commonly used. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to release carbon dioxide and the free secondary amine of the azetidine ring. The liberated amine is then protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.

Experimental Protocols

Synthesis of Intermediate 1: tert-Butyl 3-hydroxyazetidine-1-carboxylate
Reagent/SolventMolar Eq.Quantity
Azetidin-3-ol1.05.0 g
Di-tert-butyl dicarbonate1.116.3 g
Sodium Bicarbonate1.58.6 g
Tetrahydrofuran (THF)-100 mL
Water-50 mL

Procedure:

  • To a stirred solution of azetidin-3-ol (5.0 g, 68.4 mmol) in a mixture of THF (100 mL) and water (50 mL) at 0 °C, add sodium bicarbonate (8.6 g, 102.6 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (16.3 g, 75.2 mmol) in THF (20 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Synthesis of Intermediate 2: tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
Reagent/SolventMolar Eq.Quantity
tert-Butyl 3-hydroxyazetidine-1-carboxylate1.05.0 g
Sodium Hydride (60% dispersion in oil)1.21.39 g
2-Fluoroethyl tosylate1.16.9 g
Anhydrous Dimethylformamide (DMF)-50 mL

Procedure:

  • To a stirred suspension of sodium hydride (1.39 g, 34.7 mmol, 60% in mineral oil) in anhydrous DMF (30 mL) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (5.0 g, 28.9 mmol) in anhydrous DMF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoroethyl tosylate (6.9 g, 31.8 mmol) in anhydrous DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate as a colorless oil.

Synthesis of this compound
Reagent/SolventMolar Eq.Quantity
tert-Butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate1.05.0 g
4 M HCl in 1,4-Dioxane5.028.5 mL
Diethyl Ether-100 mL

Procedure:

  • To a solution of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate (5.0 g, 22.8 mmol) in diethyl ether (50 mL) at 0 °C, add 4 M HCl in 1,4-dioxane (28.5 mL, 114 mmol) dropwise.

  • Stir the mixture at room temperature for 4 hours.

  • A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound as a white crystalline solid.

  • The product can be further purified by recrystallization from a suitable solvent system like methanol/ethyl acetate[5].

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A Azetidin-3-ol B Intermediate 1: N-Boc-azetidin-3-ol A->B (Boc)₂O, NaHCO₃ THF/H₂O C Intermediate 2: N-Boc-3-(2-fluoroethoxy)azetidine B->C 1. NaH, DMF 2. 2-Fluoroethyl tosylate D Final Product: 3-(2-Fluoroethoxy)azetidine hydrochloride C->D 4 M HCl in Dioxane

Caption: Synthetic pathway for this compound.

Characterization of Intermediates and Final Product

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
N-Boc-azetidin-3-ol ~4.5 (m, 1H), ~4.1 (t, 2H), ~3.8 (t, 2H), ~2.5 (br s, 1H), 1.45 (s, 9H)~156.5, ~80.0, ~65.0, ~55.0, 28.5174.1 [M+H]⁺
N-Boc-3-(2-fluoroethoxy)azetidine ~4.6 (t, 1H), ~4.4 (t, 1H), ~4.2 (m, 1H), ~4.0 (t, 2H), ~3.7 (t, 2H), ~3.6 (t, 2H), 1.45 (s, 9H)~156.0, ~83.0 (d, J≈170 Hz), ~80.0, ~70.0 (d, J≈20 Hz), ~60.0, 28.5220.1 [M+H]⁺
This compound ~9.5 (br s, 2H), ~4.7 (t, 1H), ~4.5 (t, 1H), ~4.3 (m, 3H), ~3.8 (t, 2H)~82.0 (d, J≈170 Hz), ~70.0 (d, J≈20 Hz), ~58.0, ~50.0120.1 [M+H]⁺

Note: The expected NMR data is an approximation based on related structures and should be confirmed by experimental analysis. The coupling constants (J) for the fluorine-coupled carbons are estimates.

Conclusion

This technical guide has detailed the reaction mechanism, identified key intermediates, and provided robust experimental protocols for the synthesis of this compound. The three-step sequence, involving N-protection, Williamson ether synthesis, and deprotection, offers a reliable and scalable route to this valuable building block. By understanding the nuances of each step, particularly the potential for side reactions in the etherification stage, researchers can optimize their synthetic efforts to achieve high yields and purity. The information presented herein is intended to empower scientists in the field of drug discovery and development with the knowledge required to confidently synthesize and utilize this and related fluorinated azetidine derivatives in their research endeavors.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • PubMed Central. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • ResearchGate. New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

Sources

spectroscopic characterization of 3-(2-Fluoroethoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoroethoxy)azetidine Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is the bedrock upon which all subsequent research is built. This guide provides a comprehensive, field-proven framework for the , a fluorinated heterocyclic compound of interest in medicinal chemistry.[1] We will move beyond a simple recitation of data to explain the strategic rationale behind the application of each technique, ensuring a self-validating and cohesive analytical narrative.

Introduction: The Analytical Imperative

This compound (CAS: 1344700-64-6, Molecular Weight: 155.6 g/mol ) is a small molecule featuring a strained four-membered azetidine ring, a flexible fluoroethoxy side chain, and a hydrochloride salt form.[1] The presence of the electronegative fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.[1]

Given this structure, a multi-faceted spectroscopic approach is not merely recommended; it is required. Our objective is to design an analytical workflow that interrogates every key feature of the molecule, from its elemental composition to the precise connectivity and stereochemistry of its atoms.

The Integrated Characterization Workflow

A logical, phased approach ensures that each analytical technique builds upon the insights of the last. The initial confirmation of mass and elemental formula provides the foundation for the detailed structural elucidation by NMR, which is then corroborated by the functional group analysis from IR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Final Synthetic Step & Work-up purification Purification (e.g., Chromatography) synthesis->purification ms Step 1: HRMS Analysis (Confirm Molecular Formula) purification->ms nmr Step 2: NMR Spectroscopy (Elucidate 3D Structure) ms->nmr final Structural Confirmation & Purity Assessment ms->final ir Step 3: IR Spectroscopy (Confirm Functional Groups) nmr->ir nmr->final ir->final

Caption: Overall workflow for the synthesis and spectroscopic confirmation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: Before investing significant time in NMR analysis, we must first confirm that the synthesis produced a compound of the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.[2] It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Expected Data & Interpretation: For the free base, C₅H₁₀FNO, we would expect to observe the protonated molecular ion [M+H]⁺ in positive ion mode. The hydrochloride salt will readily dissociate in the ESI source.

IonFormulaCalculated m/z
[M+H]⁺[C₅H₁₁FNO]⁺120.0819
[M+Na]⁺[C₅H₁₀FNONa]⁺142.0638

The key is the sub-ppm mass accuracy afforded by modern instruments (e.g., TOF or Orbitrap analyzers). A measured m/z of 120.0819 ± 0.0005 Da would provide high confidence in the elemental formula C₅H₁₀FNO, effectively ruling out other potential isobaric structures.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated with a known standard to guarantee mass accuracy.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact mass.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[3] For 3-(2-Fluoroethoxy)azetidine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments will be used to assign every atom and confirm their connectivity.

Molecular Structure and Proton Environments:

Caption: Key proton environments in the molecule.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (splitting/multiplicity), and their relative numbers (integration). The hydrochloride form means the azetidine nitrogen is protonated, and these N-H protons are often broad and may exchange with solvent protons (like D₂O).[4]

Predicted ¹H NMR Data (in D₂O, 400 MHz):

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
HₐAzetidine CH~4.8 - 5.0quintet (p)1HDeshielded by both the ether oxygen and the protonated nitrogen.[3] Split by four adjacent Hₑ protons.
HₑAzetidine CH₂~4.2 - 4.4multiplet (m)4HDiastereotopic protons adjacent to N⁺. Deshielded by the positive charge.[5] Complex splitting.
HcO-CH₂ -CH₂F~4.0 - 4.2doublet of triplets (dt)2HAdjacent to oxygen. Split by Hd (triplet) and F (doublet).
HdF-CH₂ -CH₂O~4.6 - 4.8doublet of triplets (dt)2HAdjacent to fluorine. Split by Hc (triplet) and F (doublet). Large JHF coupling.[1][6]

Note: In a non-deuterated solvent like DMSO-d₆, two additional broad signals for the N⁺H₂ protons would be expected at higher chemical shift (~9-10 ppm).

¹³C NMR Spectroscopy

Rationale: ¹³C NMR reveals the number of unique carbon environments. The influence of fluorine is critical here, as it will cause splitting of the signals for the carbons in the fluoroethoxy group (¹JCF, ²JCF).[7]

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

AssignmentPredicted δ (ppm)Multiplicity (from F)Rationale
Azetidine CH~70 - 75singlet (s)Carbon bearing the electronegative oxygen atom.
Azetidine CH₂~45 - 50singlet (s)Carbons adjacent to the protonated nitrogen.[8]
O-C H₂-CH₂F~68 - 72doublet (d)²JCF coupling (~20 Hz). Deshielded by oxygen.
F-C H₂-CH₂O~80 - 84doublet (d)¹JCF coupling (~240 Hz). Strongly deshielded and split by fluorine.
2D NMR for Unambiguous Assignment

Rationale: While 1D spectra provide excellent initial data, 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to create a self-validating dataset. COSY confirms proton-proton couplings (adjacencies), while HSQC correlates each proton signal directly to the carbon it is attached to.

G node_Ha Hₐ (~4.9 ppm) node_Hb Hₑ (~4.3 ppm) node_Ha->node_Hb COSY node_Hc H_c (~4.1 ppm) node_Hd H_d (~4.7 ppm) node_Hc->node_Hd COSY node_Ca Cₐ (~72 ppm) node_Ca->node_Ha HSQC node_Cb Cₑ (~47 ppm) node_Cb->node_Hb HSQC node_Cc C_c (~70 ppm) node_Cc->node_Hc HSQC node_Cd C_d (~82 ppm) node_Cd->node_Hd HSQC

Caption: Expected key 2D NMR correlations for structure confirmation.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D Experiments: Run standard gradient-selected COSY and HSQC experiments.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[9] For this molecule, we are looking for evidence of the N-H⁺ salt, the C-O ether linkage, and the C-F bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 2700N-H⁺ stretch (amine salt)Broad, StrongCharacteristic broad absorption for a secondary ammonium salt.
2980 - 2850C-H stretch (aliphatic)MediumCorresponds to the CH and CH₂ groups of the azetidine and ethoxy moieties.
1150 - 1085C-O stretch (ether)StrongStrong, characteristic absorption for the C-O-C ether linkage.
1100 - 1000C-F stretchStrongStrong absorption indicative of the carbon-fluorine bond.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Identify the major absorption bands and correlate them to the expected functional groups.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of modern spectroscopic techniques. HRMS establishes the correct elemental formula. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity and chemical environment. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. Together, these methods provide a robust and self-validating dataset that meets the rigorous standards of chemical and pharmaceutical research.

References

  • Benchchem. (n.d.). This compound. Retrieved from a URL which appears to be a search result summary, specific link not available.[1]

  • ResearchGate. (2022). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Retrieved from ResearchGate.[8]

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Retrieved from a URL which appears to be a search result summary, specific link not available.[3]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from PubMed Central.[5]

  • Journal de Physique Colloques. (1987). HIGH RESOLUTION SPECTROSCOPIC STUDIES OF SMALL MOLECULES.[10]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from ResearchGate.[11]

  • Wiley Online Library. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from the National Institutes of Health.[2]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.[12]

  • Scripps Laboratories. (n.d.). Summary of Spectroscopic Techniques.[9]

  • CuriRx. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.[13]

  • MDPI. (2021). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.[14]

  • University of Puget Sound. (n.d.). Interpreting NMR spectra.[15]

  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved from PubChem.[16]

  • Sigma-Aldrich. (n.d.). 3-[(3-fluorobenzyl)oxy]azetidine hydrochloride. Retrieved from Sigma-Aldrich.

  • BLD Pharm. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride.[17]

  • Fisher Scientific. (n.d.). Azetidines. Retrieved from Fisher Scientific.[18]

  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved from the National Institutes of Health.[19]

  • Sigma-Aldrich. (n.d.). 3-(3-fluorophenoxy)azetidine hydrochloride. Retrieved from Sigma-Aldrich.

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.[20]

  • BLD Pharm. (n.d.). 3-(2-Fluoroethoxy)azetidine.[21]

  • BLD Pharm. (n.d.). This compound.[22]

  • PubChemLite. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride (C5H9F2NO).[23]

  • ChemicalBook. (n.d.). 3-(2-Fluoroethoxy)azetidine.[24]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps.[4]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts.[25]

  • ResearchGate. (n.d.). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from ResearchGate.[6]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from MSU Chemistry.[7]

  • Sigma-Aldrich. (n.d.). 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride. Retrieved from Sigma-Aldrich.[26]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-Fluoroethoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Small heterocyclic scaffolds, such as azetidine derivatives, are of significant interest due to their unique structural features and potential as pharmacophores.[1] 3-(2-Fluoroethoxy)azetidine hydrochloride is one such molecule, incorporating a strained four-membered azetidine ring and a fluoroethoxy moiety. The presence of fluorine can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making its unambiguous identification and quantification critical.[2]

Mass spectrometry (MS) stands as a cornerstone analytical technique in pharmaceutical development, offering unparalleled sensitivity and specificity for molecular analysis.[3][4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into logical, field-proven methodologies, explaining the causality behind experimental choices to ensure robust and reliable analytical outcomes.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Chemical Structure -
Molecular Formula C₅H₁₁ClFNO-
Molecular Weight 155.60 g/mol -
Nature A polar, heterocyclic amine hydrochloride salt.-

The polar nature of this molecule, conferred by the azetidine nitrogen and the ether oxygen, along with its existence as a hydrochloride salt, dictates the most suitable analytical approaches, particularly in the realms of chromatography and ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For polar and non-volatile small molecules like this compound, LC-MS with electrospray ionization (ESI) is the method of choice.[3]

Chromatographic Separation: The Case for HILIC

Standard reversed-phase (RP) chromatography often provides poor retention for highly polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative, utilizing a polar stationary phase and a mobile phase with a high organic content to enhance the retention of polar analytes.

Expert Insight: The rationale for selecting a HILIC column, such as one with an amide-bonded stationary phase, is to ensure sufficient retention of the analyte away from the solvent front, where ion suppression effects are most pronounced. This is crucial for achieving accurate and reproducible quantification, especially at low concentrations in complex matrices.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent, such as a mixture of 90:10 (v/v) acetonitrile and water, to a final concentration of 1 mg/mL for a stock solution.

    • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentration range.

  • LC Conditions:

    • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Analyzer Mode: Full scan (m/z 50-200) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS Detection (Positive ESI) cluster_data Data Analysis s1 Weighing & Dissolution (1 mg/mL stock) s2 Serial Dilutions (Calibration & QC) s1->s2 lc_inj Injection (2 µL) s2->lc_inj lc_col HILIC Column lc_inj->lc_col ms_ion Ionization lc_col->ms_ion ms_ana Mass Analysis (Full Scan / MRM) ms_ion->ms_ana ms_det Detection ms_ana->ms_det da_qual Qualitative ID ms_det->da_qual da_quant Quantitative Analysis ms_det->da_quant

Caption: Workflow for LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of an active amine proton. Therefore, derivatization is a necessary step to enhance its volatility and thermal stability.[5]

Derivatization Strategy: Silylation

Silylation is a common derivatization technique that replaces active hydrogens (like the one on the azetidine nitrogen) with a trimethylsilyl (TMS) group. This blocks the polar site, reduces intermolecular hydrogen bonding, and increases the compound's volatility.

Expert Insight: The choice of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is strategic. BSTFA is a potent silylating agent, and the TMCS acts as a catalyst to drive the reaction to completion, ensuring reproducible derivatization.

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow of 1.2 mL/min

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions (Electron Ionization):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection (EI) cluster_data Data Analysis s1 Weighing s2 Derivatization (BSTFA + 1% TMCS) s1->s2 gc_inj Injection (1 µL) s2->gc_inj gc_col DB-5ms Column gc_inj->gc_col ms_ion Ionization (70 eV) gc_col->ms_ion ms_ana Mass Analysis ms_ion->ms_ana ms_det Detection ms_ana->ms_det da_id Spectral Library Matching ms_det->da_id

Caption: Workflow for GC-MS analysis with derivatization.

Fragmentation Analysis

Structural elucidation by mass spectrometry relies on the predictable fragmentation of the molecular ion. For 3-(2-Fluoroethoxy)azetidine, we anticipate several key fragmentation pathways under positive ESI conditions, where the molecule will be observed as the protonated species [M+H]⁺.

Protonation Site: The most likely site of protonation is the azetidine nitrogen, being the most basic site in the molecule.

Proposed Fragmentation Pathways of [M+H]⁺

The protonated molecule has a mass-to-charge ratio (m/z) of 120.08. The fragmentation is likely to be initiated by ring opening of the strained azetidine ring or cleavage of the ether linkage.

  • Loss of the Fluoroethoxy Side Chain: A primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the loss of a neutral fluoroethoxy radical and formation of the azetidin-3-yl cation. However, a more favorable pathway is the loss of the entire fluoroethoxy group as a neutral molecule, fluoroethene (C₂H₃F), via a rearrangement, or the loss of 2-fluoroethanol (C₂H₅FO). A more direct fragmentation would be the loss of the fluoroethoxy group as a radical, though less common in ESI. A key fragment would arise from the cleavage of the C-O bond, resulting in a protonated 3-hydroxyazetidine fragment.

  • Ring Opening of Azetidine: The strained four-membered ring can undergo cleavage. Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines.[6] This can lead to the formation of various smaller fragments.

  • Cleavage within the Fluoroethoxy Chain: Fragmentation can also occur within the side chain, such as the loss of a fluorine atom or cleavage of the C-C bond in the ethoxy group.

Predicted Fragment Ions
m/z (Calculated)Proposed FormulaDescription of Loss from [M+H]⁺
120.08C₅H₁₁FNO⁺Protonated Molecule
100.07C₅H₉FN⁺Loss of H₂O (rearrangement)
74.06C₄H₈N⁺Loss of C₂H₃FO (rearrangement and cleavage)
63.03C₂H₄FO⁺Fluoroethoxy cation
56.05C₃H₆N⁺Fragment from azetidine ring cleavage
47.02CH₄FO⁺Loss of azetidine ring
Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_path1 Pathway 1: Side Chain Cleavage cluster_path2 Pathway 2: Ring Opening cluster_path3 Pathway 3: Fluoroethoxy Fragment cluster_path4 Pathway 4: Further Fragmentation M [M+H]⁺ m/z = 120.08 C₅H₁₁FNO⁺ F1 Fragment 1 m/z = 74.06 C₄H₈N⁺ M->F1 - C₂H₃FO F2 Fragment 2 m/z = 56.05 C₃H₆N⁺ M->F2 - C₂H₅FO F3 Fragment 3 m/z = 63.03 C₂H₄FO⁺ M->F3 - C₃H₇N F4 Fragment 4 m/z = 47.02 CH₄FO⁺ F3->F4 - CH₂

Caption: Proposed ESI-MS fragmentation of 3-(2-Fluoroethoxy)azetidine.

Method Validation

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this validation.[7][8]

Trustworthiness through Self-Validation: A robust analytical method should have built-in checks. System suitability tests (SSTs) performed before each analytical run are a prime example. Parameters such as peak resolution, tailing factor, and reproducibility of replicate injections of a standard are monitored to ensure the system is performing correctly before sample analysis begins.

Key validation parameters to be assessed include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, and matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires careful consideration of the analyte's physicochemical properties. An LC-MS method using HILIC is the preferred approach for sensitive and robust quantification. For structural confirmation and analysis where LC-MS is not available, a GC-MS method with prior silylation derivatization is a viable alternative. The proposed fragmentation pathways provide a roadmap for the structural elucidation of this molecule and related impurities. Rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the data generated, a cornerstone of scientific integrity in drug development.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • NHS. (n.d.). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]

  • MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • SciELO Brazil. (2017). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Analytical method validation: A brief review. [Link]

  • ResearchGate. (2021). Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • National Institutes of Health. (2021). Unravel the In-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. [Link]

  • ResearchGate. (2009). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. [Link]

  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. (1962). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). A Brief Review on Liquid Chromatography- Mass Spectrometry/LCMS and its Application. [Link]

  • PubMed. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • ResearchGate. (1979). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. [Link]

  • ResearchGate. (2012). Neutral Losses and Ion Series. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • ResearchGate. (2009). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • National Institutes of Health. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

  • MDPI. (2024). Special Issue : The Application of LC-MS in Pharmaceutical Analysis—2nd Edition. [Link]

  • ACD/Labs. (2008). Identifying fragments using a Neutral Loss spectrum. [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]

  • ResearchGate. (n.d.). (PDF) ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • PubMed. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Shimadzu. (n.d.). Pharmaceutical Analysis. [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluoroethoxy)azetidine hydrochloride (CAS Number: 1344700-64-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoroethoxy)azetidine hydrochloride, a fluorinated azetidine derivative of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws comparisons with closely related analogues to provide a valuable resource for researchers. The document covers what is known about its synthesis, potential mechanisms of action, and the necessary safety and handling protocols, grounded in the broader context of azetidine chemistry.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] The inherent ring strain of the azetidine moiety makes it a unique scaffold that is more stable than aziridines, allowing for easier handling while still providing avenues for unique chemical reactivity.[1] The incorporation of fluorine into small molecules is a common strategy in drug discovery to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] this compound (CAS No. 1344700-64-6) is a compound that combines these two features, making it a molecule of interest for the development of novel therapeutics. This guide aims to consolidate the available technical information on this compound.

Chemical Structure and Properties

Chemical Structure

The structure of this compound is characterized by a central azetidine ring substituted at the 3-position with a 2-fluoroethoxy group. The nitrogen atom of the azetidine ring is protonated to form a hydrochloride salt.

Caption: 2D structure of this compound.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not widely available in the literature. However, based on its structure and data from similar compounds, the following properties can be inferred:

PropertyValue/InformationSource/Justification
CAS Number 1344700-64-6[2]
Molecular Formula C5H11ClFNO[2]
Molecular Weight 155.6 g/mol [2]
Appearance Likely a solid.Inferred from related azetidine hydrochlorides.
Solubility The hydrochloride salt form is expected to enhance aqueous solubility. The 2-fluoroethoxy group may improve solubility relative to trifluoromethoxy analogs but reduce lipophilicity compared to aryl-substituted derivatives.[2]
Melting Point Not reported. Aliphatic azetidine derivatives generally have lower melting points than aromatic-substituted ones.[2]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.Inferred from safety data for related compounds.[3]
SMILES Code FCCOC1CNC1.[H]Cl[4]
InChI Key PRQZKBPVCNRGIA-UHFFFAOYSA-N[2]

Synthesis

A general synthetic approach for this compound involves a multi-step process.[2] The synthesis of related 3-fluoroazetidine derivatives has been described in the patent literature, providing a basis for a potential synthetic route.

Synthesis Workflow

workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Azetidin-3-ol) step1 Introduction of the 2-Fluoroethoxy Group start->step1 Alkylation with a 2-fluoroethylating agent step2 Purification of the Free Base step1->step2 Work-up and extraction step3 Formation of the Hydrochloride Salt step2->step3 Treatment with HCl end Final Product: This compound step3->end

Sources

solubility of 3-(2-Fluoroethoxy)azetidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Fluoroethoxy)azetidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound in various organic solvents. While specific experimental solubility data for this compound is not widely published, this document serves as a vital resource for researchers, scientists, and drug development professionals by outlining the core principles of solubility for hydrochloride salts, presenting robust methodologies for its experimental determination, and discussing the critical implications of this data in a pharmaceutical context. By synthesizing established scientific principles with practical, field-proven insights, this guide empowers researchers to generate and interpret high-quality solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a heterocyclic compound of interest in medicinal chemistry, valued for its potential biological activities.[1] The azetidine ring is a key structural motif, and the introduction of a fluoroethoxy group can significantly influence properties such as metabolic stability, membrane permeability, and target binding.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for effective drug development. Among these, solubility is a critical attribute that dictates bioavailability, formulation strategies, and the overall success of a therapeutic candidate.[2][3]

The hydrochloride salt form of an amine-containing compound like 3-(2-Fluoroethoxy)azetidine is often selected to enhance aqueous solubility and stability.[4][5] However, its solubility in organic solvents is equally important for various stages of drug development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction, extraction, and crystallization.

  • Formulation Development: Dissolving the API in suitable excipients for liquid dosage forms or ensuring it remains stable in solid-state formulations.[3]

  • Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides a detailed exploration of the principles and methodologies for determining the solubility of this compound in a range of relevant organic solvents.

Physicochemical Properties of this compound

A comprehensive understanding of the molecule's structure and inherent properties is the first step in predicting and interpreting its solubility behavior.

  • Molecular Structure: The molecule consists of a four-membered azetidine ring, a nitrogen-containing heterocycle, which imparts basic properties.[4][6] This basic nitrogen is protonated to form the hydrochloride salt. The 2-fluoroethoxy substituent introduces polarity and the capacity for hydrogen bonding, while the fluorine atom can enhance lipophilicity and metabolic stability.[1]

  • Salt Form: As a hydrochloride salt, the compound is ionic. In solution, it can dissociate into the protonated azetidine cation and the chloride anion. The extent of this dissociation and the solvation of these ions are key to its solubility.

  • General Solubility Profile: The presence of the polar fluoroethoxy group and the ionic nature of the hydrochloride salt suggest that this compound will exhibit solubility in polar organic solvents.[4] Its solubility is expected to be lower in non-polar, aprotic solvents.

Principles of Solubility for Hydrochloride Salts in Organic Solvents

The solubility of an API salt in an organic solvent is a complex interplay of factors related to the solute, the solvent, and their interactions. For this compound, the following principles are key:

  • "Like Dissolves Like": This fundamental principle suggests that solutes are most soluble in solvents with similar polarity. Therefore, polar solvents are more likely to dissolve this ionic salt than non-polar solvents.

  • Solvent Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at separating the cation and anion of the salt, thereby promoting dissolution.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with both the protonated amine and the chloride ion, as well as the ether oxygen and fluorine atom of the substituent, facilitating solvation. Aprotic polar solvents (e.g., DMSO, DMF) can also act as hydrogen bond acceptors.

  • Lattice Energy: The strength of the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur. A high lattice energy can lead to poor solubility, even in polar solvents.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain reliable solubility data. This involves a carefully selected range of solvents and a robust analytical methodology.

Selection of Organic Solvents

The choice of solvents should reflect the potential applications in a pharmaceutical setting. A representative panel of solvents with varying polarities, proticities, and functional groups is recommended.

Solvent Class Examples Rationale for Inclusion
Alcohols Methanol, Ethanol, IsopropanolProtic, polar solvents capable of hydrogen bonding; commonly used in synthesis, purification, and formulation.[7]
Ketones AcetoneAprotic, polar solvent.
Esters Ethyl AcetateModerately polar solvent, common in extractions and chromatography.
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Aprotic, moderately polar solvents.[8]
Amides Dimethylformamide (DMF)Highly polar, aprotic solvent.
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly polar, aprotic solvent known for its excellent solvating power for a wide range of compounds.[2]
Chlorinated Solvents Dichloromethane (DCM)Apolar solvent, useful for understanding the lower end of the solubility spectrum.
Nitriles AcetonitrilePolar, aprotic solvent, widely used as a mobile phase in HPLC.[7]
Experimental Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep1 Weigh excess 3-(2-Fluoroethoxy)azetidine HCl into vials prep2 Add a known volume of the selected organic solvent prep1->prep2 Dispense solvent equil1 Seal vials and place in a shaker/rotator prep2->equil1 Load samples equil2 Maintain constant temperature (e.g., 25°C) equil3 Equilibrate for a sufficient time (e.g., 24-48 hours) samp1 Allow solid to settle equil3->samp1 Equilibrium reached samp2 Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) samp1->samp2 Clarify solution samp3 Dilute the filtrate with a suitable solvent samp2->samp3 Prepare for analysis samp4 Quantify concentration using a validated analytical method (e.g., HPLC-UV) samp3->samp4 Inject sample data1 Calculate solubility (e.g., in mg/mL or mol/L) samp4->data1 Obtain concentration data2 Tabulate results for comparison across solvents data1->data2

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9]

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate solubility determination. HPLC with UV detection is a common and reliable choice.

  • Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

  • Calibration Curve: A calibration curve should be prepared using standards of known concentrations of this compound to ensure accurate quantification of the samples.

Interpretation and Application of Solubility Data

The generated solubility data provides invaluable insights for various aspects of drug development.

  • Solvent Selection for Synthesis and Crystallization: High solubility in a particular solvent at an elevated temperature, followed by low solubility at room temperature or upon addition of an anti-solvent, indicates a good candidate for crystallization and purification.

  • Formulation Development: For liquid formulations, solvents in which the API exhibits high solubility are preferred. For solid dosage forms, understanding the solubility in processing solvents is crucial.

  • Preclinical Studies: Solubility in solvents like DMSO is important for preparing stock solutions for in vitro and in vivo screening assays.

Conclusion

While specific, publicly available solubility data for this compound in organic solvents is limited, this guide provides the scientific foundation and practical methodologies for its determination. A systematic approach, beginning with an understanding of the compound's physicochemical properties and the principles of solubility, followed by rigorous experimental work using established methods like the shake-flask technique, will yield reliable and indispensable data. This information is a critical enabler for informed decision-making throughout the drug development pipeline, from early-stage discovery to formulation and beyond.

References

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(8), 1933-1946. Available from: [Link]

  • Pion Inc. Measuring the solubility of salts of basic drugs. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available from: [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • PubChem. Azetidine hydrochloride. Available from: [Link]

  • United States Pharmacopeia. Description and Solubility. Available from: [Link]

  • University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • University of Malaya. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

Sources

The Strategic Impact of Fluorination on the Physicochemical Properties of Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in modern drug discovery. Its strained ring system imparts unique conformational rigidity and provides novel vectors for chemical space exploration. When combined with the strategic incorporation of fluorine, the resulting fluorinated azetidine derivatives exhibit profoundly altered physicochemical properties that can be harnessed to overcome common challenges in drug development, such as poor metabolic stability, undesirable basicity, and suboptimal lipophilicity.[1][2] This guide provides an in-depth exploration of the core physicochemical properties of fluorinated azetidine derivatives, offering both theoretical insights and practical methodologies for their characterization.

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and conformational perturbations.[1] In the context of the azetidine ring, fluorination can dramatically influence the amine's basicity (pKa), modulate lipophilicity (logP), and enhance metabolic stability by blocking sites of oxidative metabolism.[3][4][5] Understanding and quantifying these effects are paramount for medicinal chemists aiming to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[6]

I. The Influence of Fluorination on Core Physicochemical Properties

A. Modulation of Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's solubility, receptor interactions, and potential for off-target effects, such as hERG channel inhibition. The strong electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the nitrogen atom, thereby lowering its pKa.[7] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8]

A systematic study of fluorinated azetidines and other saturated heterocyclic amines has demonstrated a clear correlation between the position and number of fluorine substituents and the resulting pKa.[8] For instance, fluorination at the 3-position of the azetidine ring leads to a marked decrease in basicity compared to the parent, non-fluorinated azetidine. This modulation allows for the fine-tuning of a compound's ionization state at physiological pH, which can have profound implications for its permeability and target engagement.[9]

Table 1: Impact of Fluorination on the pKa of Azetidine Derivatives

CompoundSubstitution PatternExperimental pKaReference
AzetidineUnsubstituted11.29[10]
3-FluoroazetidineMonofluorinated~8.0-9.0 (estimated)[8]
3,3-DifluoroazetidineGem-difluorinated~6.0-7.0 (estimated)[8]

Note: Estimated pKa values are based on trends observed in fluorinated piperidines and pyrrolidines and serve as a general illustration. Precise values require experimental determination for each specific derivative.

B. Tuning Lipophilicity (logP): A Balancing Act

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's solubility, permeability, and plasma protein binding.[3][11] The effect of fluorination on logP is more complex than its impact on pKa and can be counterintuitive.[12][13] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on the molecule depends on the surrounding chemical environment and the potential for intramolecular interactions.[14][15]

In some cases, the introduction of fluorine can lead to a decrease in lipophilicity, particularly when it creates a more polarized molecule or shields hydrophobic regions.[3] The gem-difluoro (CF2) group, for example, can act as a bioisostere for a carbonyl or ether oxygen, introducing polarity and potentially reducing logP.[3] Therefore, the strategic placement of fluorine atoms provides a powerful tool to modulate a compound's position in "lipophilic space," optimizing its ADME properties.[12][16]

Table 2: Influence of Fluorination on the logP of Azetidine Scaffolds

CompoundSubstitution PatternCalculated/Experimental logPReference
N-BenzylazetidineUnsubstituted2.1 (Calculated)N/A
N-Benzyl-3-fluoroazetidineMonofluorinated2.3 (Calculated)N/A
N-Benzyl-3,3-difluoroazetidineGem-difluorinated2.0 (Calculated)N/A

Note: Calculated logP values are illustrative and can vary depending on the algorithm used. Experimental determination is crucial for accurate assessment.

C. Enhancing Metabolic Stability: The "Fluorine Shield"

Metabolic instability is a major cause of drug candidate failure. The cytochrome P450 (CYP) family of enzymes, primarily in the liver, are responsible for the oxidative metabolism of many drugs.[17] These enzymes often target electron-rich C-H bonds. The introduction of fluorine at a metabolically labile position can effectively "shield" the molecule from CYP-mediated oxidation due to the high strength of the C-F bond.[4][5][18]

This "metabolic blocking" strategy can significantly increase a compound's half-life and oral bioavailability.[17] For azetidine derivatives, which may be susceptible to N-dealkylation or oxidation on the ring, strategic fluorination can be a highly effective approach to improve their pharmacokinetic profile.[3]

II. Experimental Protocols for Physicochemical Profiling

Accurate and reproducible experimental data are the bedrock of successful drug development. The following section provides detailed, step-by-step protocols for the determination of the key physicochemical properties of fluorinated azetidine derivatives.

A. Determination of pKa by 1H NMR Titration

This method relies on monitoring the change in the chemical shift of protons adjacent to the nitrogen atom as a function of pH.[19][20]

Methodology:

  • Sample Preparation: Prepare a series of buffered solutions of the fluorinated azetidine derivative (typically 1-5 mM) across a range of pH values (e.g., from pH 2 to 12 in 0.5 pH unit increments). A constant ionic strength should be maintained across all samples.

  • NMR Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify a proton signal that exhibits a significant chemical shift change upon protonation of the azetidine nitrogen. Plot the chemical shift (δ) of this proton against the pH of the solution.

  • pKa Calculation: Fit the resulting sigmoidal curve to the following equation: δobs = (δA + δB * 10(pKa - pH)) / (1 + 10(pKa - pH)) where δobs is the observed chemical shift, δA is the chemical shift of the fully deprotonated species, and δB is the chemical shift of the fully protonated species. The inflection point of the curve corresponds to the pKa.[21]

Diagram 1: Experimental Workflow for pKa Determination by NMR

pKa_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis & Calculation A Prepare Buffer Solutions (pH 2-12) B Dissolve Azetidine Derivative (1-5 mM) A->B Constant Ionic Strength C Acquire 1H NMR Spectra B->C D Plot Chemical Shift vs. pH C->D E Fit to Sigmoidal Curve D->E F Determine pKa E->F Physicochem_Logic cluster_core Core Physicochemical Properties cluster_impact Impact on Drug-like Properties pKa Basicity (pKa) Solubility Aqueous Solubility pKa->Solubility influences Target Target Binding pKa->Target affects logP Lipophilicity (logP) logP->Solubility impacts Permeability Membrane Permeability logP->Permeability governs PK Pharmacokinetics (ADME) logP->PK modulates MetStab Metabolic Stability MetStab->PK determines Solubility->PK Permeability->PK

Sources

The Strategic Role of the Fluoroethoxy Group in Azetidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the focus has increasingly shifted towards molecules rich in sp³-hybridized carbons to explore new chemical space and improve drug-like properties.[1] Among these, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold.[2][3] Its inherent ring strain and distinct three-dimensional geometry offer advantages in metabolic stability, aqueous solubility, and conformational rigidity compared to its larger pyrrolidine and piperidine counterparts.[4] The strategic functionalization of this ring is paramount to unlocking its full potential.

Simultaneously, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties.[5][6] The unique electronic nature of fluorine allows for the fine-tuning of a compound's physicochemical profile, including its basicity, lipophilicity, and metabolic fate.[7] This guide provides a deep, technical analysis of the specific and often synergistic role of the fluoroethoxy group when incorporated into azetidine-containing compounds. We will move beyond general principles to explore the causal mechanisms by which this specific moiety influences molecular behavior and enhances therapeutic potential, providing field-proven insights for drug development professionals.

Part 1: The Fluoroethoxy Group's Impact on Core Physicochemical Properties

The introduction of a fluoroethoxy group onto an azetidine scaffold is a deliberate design choice aimed at modulating several key parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa) Attenuation: A Mechanistic View

The basicity of the azetidine nitrogen is a critical parameter. While necessary for forming salt pairs or interacting with targets, high basicity can lead to off-target effects, such as hERG channel inhibition, and can increase P-glycoprotein (Pgp) mediated efflux, limiting central nervous system (CNS) penetration.[8] The fluoroethoxy group serves as a powerful tool to mitigate these risks.

The high electronegativity of the fluorine atom creates a strong inductive electron-withdrawing effect that propagates through the ethoxy linker to the azetidine ring.[7] This effect reduces the electron density on the nitrogen atom, making its lone pair of electrons less available for protonation and thereby lowering its basicity (pKa).[1][9][10] This reduction is often substantial, typically in the range of 1-3 pKa units, depending on the substitution position.[8] This precise control allows chemists to dial down basicity to a level that minimizes liabilities while retaining necessary biological interactions.

pKa_Modulation cluster_0 Standard Azetidine cluster_1 Fluoroethoxy-Substituted Azetidine Azetidine Azetidine-N (Higher pKa) Proton H+ Azetidine->Proton Readily Protonated Fluoroethoxy_Azetidine Azetidine-N-CH2CH2F (Lower pKa) Inductive_Effect Inductive Effect (F → N) Fluoroethoxy_Azetidine->Inductive_Effect e- density withdrawn

Caption: Inductive effect of the fluoroethoxy group reducing nitrogen basicity.

Tuning Lipophilicity (LogP) and Solubility

The effect of fluorination on lipophilicity is nuanced.[9][11] While replacing hydrogen with fluorine generally increases the octanol-water partition coefficient (LogP), the introduction of the ether oxygen in the fluoroethoxy group adds a polar component. This duality allows for sophisticated property modulation. The fluoroethoxy group can serve as a bioisosteric replacement for less desirable functionalities like a hydroxy or methoxy group, subtly altering lipophilicity while introducing other benefits.[12][13]

Crucially, the C-H bonds adjacent to the electronegative fluorine are polarized, enabling them to act as weak hydrogen bond donors. This, combined with the hydrogen bond accepting capability of the ether oxygen, can improve a compound's interaction with water and enhance aqueous solubility, a property that is often a challenge for sp³-rich molecules.

Substitution on AzetidineTypical pKaExpected LogP ChangeKey Rationale
-H (Parent)~11BaselineHigh basicity, moderate lipophilicity.
-OH~10.5DecreaseIntroduces H-bond donor/acceptor, increases polarity.
-OCH₂CH₃~10.8IncreaseIncreases lipophilicity, slight pKa reduction.
-OCH₂CH₂F ~8.5 - 9.5 Moderate Increase Strong inductive effect lowers pKa significantly; fluorine increases lipophilicity, balanced by the ether oxygen.[9][10]

Caption: Table 1. Comparative physicochemical effects of substitution on the azetidine ring.

Enhancing Metabolic Stability

Metabolic liability is a primary cause of drug candidate failure. The C-H bonds on and adjacent to the azetidine ring are susceptible to oxidation by cytochrome P450 (CYP) enzymes. The substitution of hydrogen with fluorine is a classic and effective strategy to block these metabolic "soft spots".[5][7] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage. By placing a fluoroethoxy group at a potential site of metabolism, the metabolic stability of the entire molecule can be significantly improved, leading to a longer half-life and improved bioavailability.[1][2]

Part 2: Conformational Control and Target Engagement

Beyond influencing physicochemical properties, the fluoroethoxy group exerts significant control over the molecule's three-dimensional structure, which is critical for effective interaction with biological targets.

The stereoelectronic interactions involving the highly electronegative fluorine atom, such as the gauche effect, can impose a conformational preference on the ethoxy chain. This, in turn, influences the puckering of the azetidine ring itself.[14] By locking the ring into a specific, biologically active conformation, the entropic penalty of binding to a protein target is reduced, which can lead to a significant increase in binding affinity and potency. This pre-organization is a key advantage of using conformationally restricted scaffolds like substituted azetidines.

Conformation cluster_0 Flexible Ethoxy Group cluster_1 Constrained Fluoroethoxy Group A Azetidine O1 O A->O1 B Azetidine C1 CH₂ O1->C1 C2 CH₃ C1->C2 label_A Multiple low-energy conformations O2 O B->O2 C3 CH₂ O2->C3 C4 CH₂F C3->C4 label_B Gauche effect favors a specific conformation

Caption: The fluoroethoxy group can induce a preferred molecular conformation.

Part 3: Synthetic Strategies and Experimental Protocol

The synthesis of fluoroethoxy-substituted azetidines is readily achievable through established synthetic methodologies. A common and effective strategy involves the Williamson ether synthesis, starting from a commercially available or readily synthesized hydroxy-azetidine precursor.

SynthesisWorkflow Start 1-Boc-3-hydroxyazetidine Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Reagent1 NaH (Base) Reagent1->Intermediate Reagent2 1-bromo-2-fluoroethane Reagent2->Intermediate Product 1-Boc-3-(2-fluoroethoxy)azetidine Intermediate->Product SN2 Reaction FinalProduct 3-(2-fluoroethoxy)azetidine Product->FinalProduct Boc Deprotection Deprotection TFA or HCl Deprotection->Product

Caption: General synthetic workflow for 3-(2-fluoroethoxy)azetidine.

Exemplary Protocol: Synthesis of 1-Boc-3-(2-fluoroethoxy)azetidine

This protocol describes a standard procedure for the fluoroalkoxylation of a protected 3-hydroxyazetidine. The choice of a Boc-protecting group allows for stable intermediate handling and straightforward deprotection for subsequent functionalization.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-bromo-2-fluoroethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-hydroxyazetidine (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base like NaH ensures complete and rapid deprotonation of the hydroxyl group to form the reactive alkoxide without competing side reactions.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should cease, indicating complete formation of the sodium alkoxide intermediate.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. Causality Note: A slight excess of the electrophile ensures the reaction goes to completion. Adding it slowly at low temperature controls any potential exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-3-(2-fluoroethoxy)azetidine. Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Conclusion

The fluoroethoxy group is far more than a simple fluorine substituent; it is a sophisticated chemical tool that imparts a unique combination of electronic, steric, and metabolic properties to the azetidine scaffold. Its ability to concurrently modulate basicity, enhance metabolic stability, and enforce a bioactive conformation makes it an exceptionally valuable moiety in drug design. For researchers and drug development professionals, understanding the multifaceted role of the fluoroethoxy group provides a rational basis for its incorporation, enabling the systematic optimization of lead compounds and accelerating the journey toward novel, effective, and safe therapeutics.

References

  • Gelin, A., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal. Available at: [Link]

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Capriati, V., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Zapadinsky, E., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Available at: [Link]

  • Schindler, C. S., et al. (2021). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available at: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2023). Azabicyclo[1.1.0]butyl‐Substituted Sulfonimidoyl Fluoride: Electrophilic Hub Bridging Late‐Stage Azetidine Incorporation with Sufex Chemistry. Angewandte Chemie. Available at: [Link]

  • Åberg, O., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hong, S. Y., et al. (2023). Examples of biologically active drug leads containing azetidine. ResearchGate. Available at: [Link]

  • Degennaro, L., et al. (2020). Exploiting structural and conformational effects for a site-selective lithiation of azetidines. Molecules. Available at: [Link]

  • Wang, M., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

  • Zhang, Y., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters. Available at: [Link]

  • IIP Series. (2022). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Kumar, V., et al. (2021). Azetidines of pharmacological interest. Future Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (Date N/A). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. PMC. Available at: [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products. Available at: [Link]

  • Åberg, O., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • ResearchGate. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica. Available at: [Link]

  • Heman-Ackah, L. M., et al. (1998). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Al-Khawaja, A. A., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 3-(2-Fluoroethoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological activity data for 3-(2-Fluoroethoxy)azetidine hydrochloride is not extensively documented in public literature, its structure presents a compelling case for investigation. This guide deconstructs the molecule's core components—the azetidine ring and the 2-fluoroethoxy group—to build a data-driven rationale for its potential as a bioactive compound. We synthesize insights from medicinal chemistry to propose potential therapeutic applications and provide a comprehensive, step-by-step framework for its systematic biological evaluation. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of this and similar novel chemical entities.

Introduction: Deconstructing a Molecule of Interest

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluoroethoxy group.[1] Although this specific molecule is primarily available as a research chemical, its structural motifs are prevalent in numerous clinically successful drugs.[2] This guide explores the untapped potential of this compound by analyzing the established roles of its constituent parts in medicinal chemistry.

The azetidine ring , a strained, four-membered nitrogen-containing heterocycle, offers a unique combination of rigidity and three-dimensionality.[2][3][4] This scaffold can enhance metabolic stability, improve solubility, and provide a fixed orientation for substituents to interact with biological targets.[2][5][6] The 2-fluoroethoxy group is a strategic addition used in drug design to modulate key pharmacokinetic properties. The presence of fluorine can enhance metabolic stability, increase lipophilicity for better membrane permeability, and alter the basicity (pKa) of the nearby azetidine nitrogen, potentially increasing binding affinity to target receptors.[7][8][9]

By understanding the individual contributions of these structural features, we can formulate a robust hypothesis for the potential biological activities of this compound and design a logical screening strategy to validate them.

The Medicinal Chemistry Rationale: Building a Case for Activity

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The azetidine ring is no longer a novelty but a validated structural motif in modern pharmaceuticals.[2][10] Its incorporation into a molecule can confer significant advantages:

  • Metabolic Stability: The compact, strained ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.[2][5]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and provide a desirable sp³-rich character, moving compounds into a more favorable region of chemical space for drug-likeness.[2]

  • Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a biological target, potentially leading to higher affinity.[5][6] It positions substituents in well-defined vectors, making it an excellent scaffold for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common groups, such as piperidines or morpholines, while reducing molecular weight and lipophilicity.[11]

Several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib , and the calcium channel blocker Azelnidipine , feature an azetidine ring, highlighting its role in enhancing pharmacokinetics and receptor selectivity.[2][3] The diverse applications of azetidine-containing compounds span oncology, central nervous system (CNS) disorders, and infectious diseases.[2][5]

The Fluoroethoxy Group: Fine-Tuning for Success

The strategic use of fluorine is a cornerstone of modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom.[12] The 2-fluoroethoxy group in the target molecule is likely to impart several beneficial effects:

  • Blocked Metabolic Oxidation: The strong carbon-fluorine (C-F) bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[13] Placing the fluorine on the terminal carbon of the ethoxy group can prevent metabolic degradation at that site, potentially increasing the drug's half-life.[14]

  • Enhanced Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[8][13][15]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby azetidine nitrogen.[16][17] This subtle tuning can be critical for optimizing interactions with a target protein, for example, by ensuring the nitrogen is in the desired protonation state at physiological pH.

Proposed Research Workflow: A Strategic Screening Cascade

Given the absence of specific activity data, a systematic, tiered approach is required to elucidate the biological potential of this compound. The following workflow is proposed to efficiently identify and validate potential therapeutic activities.

G cluster_0 Phase 1: In Silico & Broad Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization in_silico In Silico Profiling (Docking, Pharmacophore) target_based Target-Based Assays (e.g., Kinase, GPCR Panels) in_silico->target_based Hypothesis Generation phenotypic Broad Phenotypic Screening (e.g., Anti-proliferation Panel) phenotypic->target_based Hit Deconvolution moa Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) target_based->moa Validate Target sar Structure-Activity Relationship (SAR) (Analog Synthesis) moa->sar Confirm On-Target Activity adme In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) sar->adme Optimize Properties adme->sar

Caption: Proposed workflow for biological evaluation.

Phase 1: Hypothesis Generation and Broad Screening

The initial phase aims to cast a wide net to generate hypotheses about the compound's potential targets and effects.

A. In Silico Profiling: Computational tools can predict potential biological targets based on structural similarity to known ligands.

  • Pharmacophore Modeling: Compare the 3D structure of the compound against libraries of known pharmacophores for targets like GPCRs, kinases, and ion channels.

  • Molecular Docking: Perform docking studies against the crystal structures of high-interest target classes where azetidine or fluorinated motifs are common (e.g., Janus kinases (JAKs), mitogen-activated protein kinase (MEK) kinases, muscarinic receptors).[2]

B. Broad Phenotypic Screening: This approach tests the compound's effect on cell behavior without a preconceived target.

  • Anti-Proliferation Assays: Screen the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential anti-cancer activity.

  • Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.

  • High-Content Imaging: Use automated microscopy to assess changes in cellular morphology, protein localization, or other cytological effects.

Phase 2: Target Identification and Validation

If Phase 1 yields a "hit" (e.g., potent anti-proliferative activity in a specific cell line), the next step is to identify the molecular target responsible for this effect.

Experimental Protocol: MTS Assay for Cell Viability

This protocol provides a standardized method to quantify the anti-proliferative effects identified in a phenotypic screen.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or HCT116 colon cancer cells) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Summarizing Screening Results

All quantitative data should be organized for clear interpretation.

Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)
A549[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
Phase 3: Mechanism of Action and Lead Optimization

Once a validated hit and target are established, the focus shifts to understanding the mechanism and improving the compound's properties.

  • Mechanism of Action (MoA) Studies: If the compound inhibits a specific kinase, for instance, use Western blotting to probe the phosphorylation status of its downstream substrates.

  • Structure-Activity Relationship (SAR): Synthesize analogs of the parent compound to explore how modifications to the azetidine ring or the fluoroethoxy side chain affect potency and selectivity. For example, one could synthesize the 2,2-difluoroethoxy or 2,2,2-trifluoroethoxy analogs to probe the impact of increased fluorination.[18][19]

  • In Vitro ADME/Tox: Profile the compound for drug-like properties, including metabolic stability in liver microsomes, cell permeability (e.g., using a Caco-2 assay), and potential off-target toxicity.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, chemical entity. Its structure is a composite of two motifs—the azetidine ring and a fluorinated side chain—that have independently proven their value in numerous FDA-approved drugs.[2][7] The medicinal chemistry rationale strongly suggests potential for biological activity, particularly in areas like oncology and neuroscience where these scaffolds are prevalent.[2][5] The systematic workflow detailed in this guide provides a clear and efficient path for researchers to investigate this potential, from initial hypothesis generation through target validation and preliminary optimization. The exploration of such well-designed but uncharacterized molecules is a critical endeavor in the continuous search for next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-05. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Available from: [Link]

  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. 2021-05-31. Available from: [Link]

  • The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. 2025-07-18. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. 2025-07-18. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 2026-01-05. Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 2025-08-02. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. 2021-09-30. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 2026-01-05. Available from: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC - NIH. 2021-01-29. Available from: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. 2021-01-29. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PubMed. 2024-12-03. Available from: [Link]

  • 3-(2,2,2-Trifluoroethoxy)azetidine hydrochloride. PubChem. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-Alkylation of 3-(2-Fluoroethoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting desirable physicochemical properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] The functionalization of the azetidine nitrogen atom (N-alkylation) is a critical step in the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of two primary, field-proven protocols for the N-alkylation of 3-(2-fluoroethoxy)azetidine: Reductive Amination and Direct Alkylation with Alkyl Halides . These methodologies are presented with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal synthetic route.

Introduction: The Strategic Importance of the Azetidine Moiety

Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as vital components in the design of novel therapeutics.[2][3] Their inherent ring strain and sp³-rich character offer a unique conformational rigidity that can enhance binding affinity to biological targets.[4] The 3-(2-fluoroethoxy) substituent introduces a metabolically stable fluorine atom and an ether linkage, which can modulate hydrogen bonding capacity and overall polarity. The secondary amine of the azetidine ring serves as a versatile synthetic handle for introducing a wide array of chemical diversity, making N-alkylation a cornerstone transformation in the development of azetidine-containing drug candidates.

Core N-Alkylation Methodologies

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the availability of starting materials, and the desired scale of the reaction. Below, we detail two robust and widely adopted methods.

Method 1: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot procedure for the formation of carbon-nitrogen bonds.[5][6] This method involves the initial reaction of the secondary amine of 3-(2-fluoroethoxy)azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated azetidine.[7] A key advantage of this approach is the avoidance of over-alkylation, a common side reaction in direct alkylation methods.[7]

Mechanistic Rationale: The reaction proceeds under mildly acidic conditions, which catalyze the formation of the iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it preferentially reduces the iminium ion over the starting carbonyl compound.[5]

Reductive_Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine 3-(2-Fluoroethoxy)azetidine Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + R'COR'' Carbonyl Aldehyde/Ketone (R'COR'') Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkylated Azetidine Iminium->Product + [H⁻] H2O H₂O Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Reductive Amination Workflow.

Materials:

  • 3-(2-Fluoroethoxy)azetidine (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-fluoroethoxy)azetidine (1.0 eq) and the desired aldehyde or ketone (1.1 - 1.2 eq).

  • Dissolve the reactants in anhydrous DCE or DCM to a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: Gas evolution may occur.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(2-fluoroethoxy)azetidine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds, involving the reaction of the azetidine with an alkyl halide in the presence of a base.[8][9] This method is particularly useful for introducing simple alkyl groups such as methyl, ethyl, or benzyl.

Mechanistic Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the azetidine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the initially formed ammonium salt, regenerating the neutral amine for further reaction. The choice of base and solvent is critical to the success of this reaction, with common choices including potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in solvents like acetonitrile or dimethylformamide (DMF).

Direct_Alkylation Azetidine 3-(2-Fluoroethoxy)azetidine Transition_State [Sₙ2 Transition State] Azetidine->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Ammonium_Salt Quaternary Ammonium Salt Intermediate Transition_State->Ammonium_Salt Product N-Alkylated Azetidine Ammonium_Salt->Product + Base Base Base (e.g., K₂CO₃) Base->Product Byproduct Base-HX

Caption: Direct N-Alkylation (Sₙ2) Pathway.

Materials:

  • 3-(2-Fluoroethoxy)azetidine (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 3-(2-fluoroethoxy)azetidine (1.0 eq) and the chosen base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq).

  • Add a suitable solvent, such as acetonitrile or DMF, to achieve a concentration of 0.1-0.5 M.

  • To the stirred suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the alkyl halide.[10]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer detectable (typically 6-24 hours).

  • After cooling to room temperature, filter off any inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If DMF was used as the solvent, it may be necessary to perform an aqueous work-up.

  • Dilute the residue with water and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Comparative Data and Method Selection

The choice between reductive amination and direct alkylation is dictated by the specific synthetic goal. The following table provides a comparative summary to guide this decision.

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Substrate Scope Broad: Aldehydes and ketonesPrimarily for reactive alkyl halides (methyl, ethyl, allyl, benzyl)
Key Advantage Avoids over-alkylation; one-pot procedureSimple setup; readily available reagents
Common Reagents NaBH(OAc)₃, NaBH₃CNK₂CO₃, Et₃N, DIPEA
Typical Solvents DCE, DCM, THFMeCN, DMF
Reaction Temperature Room TemperatureRoom Temperature to 80 °C
Potential Issues Reductant sensitivity to moistureOver-alkylation leading to quaternary ammonium salts

Conclusion

The N-alkylation of 3-(2-fluoroethoxy)azetidine is a pivotal transformation for the generation of novel chemical entities in drug discovery. Both reductive amination and direct alkylation offer reliable and effective pathways to achieve this modification. Reductive amination is generally preferred for its broader substrate scope and superior control over selectivity, while direct alkylation provides a straightforward alternative for the introduction of simple alkyl groups. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling the efficient and successful synthesis of N-alkylated azetidine derivatives.

References

  • BenchChem. (2025). Application Note and Protocols for N-Alkylation of 3-Phenylazetidine.
  • Leonard, M. S. (2013, December 18). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.
  • Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (2025).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Alcaro, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Kaabi, A., et al. (2022).
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. (2025).
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (n.d.). PMC - NIH.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temper
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.
  • Reductive Amin
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (n.d.). PMC - PubMed Central.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025).
  • Ju, Y., & Varma, R. (2004).
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
  • Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. (n.d.). Dalton Transactions (RSC Publishing).

Sources

Application Notes & Protocols: Strategic Coupling of 3-(2-Fluoroethoxy)azetidine Hydrochloride for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small, strained ring systems, particularly azetidines, have emerged as highly valuable scaffolds.[1][2] Unlike their larger, more flexible counterparts, the four-membered azetidine ring imparts a degree of conformational rigidity, which can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[3] Furthermore, their three-dimensional, sp³-rich character is a desirable trait for moving beyond the flat, aromatic structures that have historically dominated drug discovery, often leading to enhanced solubility and improved metabolic stability.[4]

The building block at the center of this guide, 3-(2-Fluoroethoxy)azetidine hydrochloride , combines the benefits of the azetidine core with the strategic introduction of a fluorinated motif. The incorporation of fluorine into drug candidates is a well-established strategy for modulating key properties.[5][6] The 2-fluoroethoxy group can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter the pKa of the azetidine nitrogen, thereby influencing its binding interactions and pharmacokinetic profile.[7][8]

This guide provides a detailed technical overview and field-proven protocols for leveraging this compound in library synthesis campaigns. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic choices that enable robust and diverse library production for researchers in drug discovery.

Prerequisite: Handling the Hydrochloride Salt

A critical first step in utilizing this building block is the liberation of the free secondary amine from its hydrochloride salt form. The protonated azetidinium ion is not nucleophilic and will not participate in the desired coupling reactions. The free base can be generated in situ or isolated beforehand, but for high-throughput synthesis, in situ generation is typically more efficient.

Core Principle: A stoichiometric amount of a suitable base is required to neutralize the hydrochloride salt, releasing the nucleophilic secondary amine for subsequent coupling. The choice of base is critical and depends on the specific reaction chemistry that follows.

dot

Caption: Deprotonation of the azetidinium salt to yield the reactive free amine.

Protocol 2.1: In Situ Free Base Generation

  • To a reaction vessel charged with this compound (1.0 eq.), add the chosen anhydrous solvent (e.g., DMF, DCM, THF).

  • Add a suitable non-nucleophilic organic base such as triethylamine (Et₃N, 1.1 - 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.1 - 1.5 eq.). For reactions sensitive to organic bases, an inorganic base like potassium carbonate (K₂CO₃, 2.0 eq.) can be used, though this may impact solubility.

  • Stir the resulting slurry or solution at room temperature for 15-30 minutes.

  • The mixture, containing the free azetidine amine, is now ready for direct use in the subsequent coupling reaction.

Expert Insight: The choice of base is not trivial. For amide couplings using reagents like HATU, a hindered base like DIPEA is preferred to prevent it from competing as a nucleophile. For reductive aminations, Et₃N is often sufficient. The formation of a salt byproduct (e.g., triethylammonium chloride) can sometimes affect reaction kinetics or solubility, which should be considered during optimization.

Core Protocol I: Amide Bond Formation for Library Synthesis

The amide bond is the most frequently synthesized linkage in medicinal chemistry, making this protocol a cornerstone of any library synthesis effort.[9] The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the azetidine amine.

Principle: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then rapidly captured by the 3-(2-fluoroethoxy)azetidine free amine to form the stable amide bond.[10]

dot

Caption: General workflow for amide coupling reactions.

Protocol 3.1: HATU-Mediated Amide Coupling

  • Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, fast-acting coupling reagent that minimizes racemization of chiral carboxylic acids and works well even with less nucleophilic amines.[10]

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (to a concentration of ~0.1 M).

  • Add HATU (1.1 eq.) to the solution and stir for 2-5 minutes.

  • In a separate vial, prepare the azetidine free base in situ as described in Protocol 2.1 using this compound (1.2 eq.) and DIPEA (2.0 eq.) in the same solvent.

  • Transfer the activated carboxylic acid solution to the azetidine solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide.

Parameter Condition A: EDC/HOBt Condition B: HATU/DIPEA Condition C: T3P/Pyridine
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1 eq)T3P (1.5 eq)
Base DIPEA (2.0 eq)DIPEA (2.0 eq)Pyridine (3.0 eq)
Solvent DMFDMFEtOAc
Temperature Room TempRoom TempRoom Temp
Typical Time 4-12 h1-4 h2-6 h
Typical Yield 75-90%85-98%80-95%
Key Advantage Cost-effective, common reagents.[7]Fast, low epimerization.[11]Easy workup (byproducts are water-soluble).
Consideration HOBt has safety considerations.Higher cost.Requires excess pyridine.
Table 1: Comparison of Common Amide Coupling Conditions for Library Synthesis.

Core Protocol II: Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds, allowing for the coupling of the azetidine with a vast array of commercially available aldehydes and ketones to generate diverse secondary and tertiary amines, respectively.

Principle: The azetidine amine first condenses with the carbonyl compound to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild, hydride-donating reagent to furnish the final amine product.

dot

Caption: The two-step, one-pot process of reductive amination.

Protocol 4.1: Reductive Amination with Sodium Triacetoxyborohydride

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted carbonyls. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not require strict pH control.

  • To a reaction vial, add the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) to a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq.) to liberate the free amine and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or other suitable methods.

Advanced Protocol III: Palladium-Catalyzed N-Arylation

For libraries requiring direct connection of the azetidine nitrogen to an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the premier method.[12] This powerful C-N cross-coupling reaction offers broad scope and functional group tolerance.[13][14]

Principle: A palladium(0) catalyst undergoes oxidative addition into an aryl halide (or triflate) bond. The resulting Pd(II) complex coordinates the azetidine amine. Subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the active Pd(0) catalyst, completing the cycle.[15]

dot

BuchwaldHartwigCycle Pd0 Pd(0)L_n PdII_Aryl L_n(Aryl)Pd(II)-X Pd0->PdII_Aryl + Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Amine [L_n(Aryl)Pd(II)-Amine]+X- PdII_Aryl->PdII_Amine + Amine - Base·HX LigandExch Amine Coordination PdII_Amine->Pd0 Product (Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5.1: Buchwald-Hartwig C-N Cross-Coupling

  • Rationale: The choice of ligand and base is crucial for successful coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the key reductive elimination step. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is needed to deprotonate the amine in the catalytic cycle.

  • Strictly under an inert atmosphere (N₂ or Ar): To an oven-dried reaction vial, add the aryl bromide or chloride (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4-5 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Add this compound (1.2 eq.). Note: The strong base will liberate the free amine in situ.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like EtOAc, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse chemical libraries. Its unique combination of a conformationally constrained core and a metabolically beneficial fluoroalkoxy tail makes it an attractive starting point for drug discovery programs. By mastering the fundamental coupling reactions detailed in this guide—amide formation, reductive amination, and N-arylation—researchers can rapidly generate arrays of novel compounds with desirable physicochemical properties, accelerating the identification of new therapeutic leads. The key to success lies not only in following the steps but in understanding the chemical rationale behind the choice of reagents and conditions, allowing for intelligent optimization and troubleshooting.

References

  • Wuitschik, G., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie. [Link]

  • Mehra, V., et al. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mague, J. T. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Saito, A., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Saito, A., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Semantic Scholar. [Link]

  • Van der Pijl, F., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Al-Karkhi, A., et al. (2022). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Molecules. [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

Application Notes & Protocols: Leveraging 3-(2-Fluoroethoxy)azetidine Hydrochloride for Modern CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for CNS Targets

The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity.[1] In this context, small, saturated heterocycles have become indispensable tools. The azetidine ring, a four-membered nitrogen-containing heterocycle, has risen to prominence as a "privileged" scaffold.[1][2]

The Strategic Role of Azetidines in Neuropharmacology

Azetidines offer a unique combination of properties that are highly advantageous for CNS drug design. Their high ring strain (~25.4 kcal/mol) and sp3-rich, three-dimensional character provide a rigid framework that can pre-organize substituents into a favorable conformation for target binding, reducing the entropic penalty upon interaction.[2][3] This conformational rigidity often leads to enhanced binding affinity and selectivity.[1] Furthermore, the azetidine motif can significantly improve key pharmacokinetic properties, including metabolic stability and aqueous solubility, which are critical for successful CNS drug candidates.[2] While historically underutilized due to synthetic challenges, recent advancements have made diverse azetidine scaffolds more accessible, leading to their incorporation into numerous clinical candidates and FDA-approved drugs like baricitinib and cobimetinib.[2][4]

The Fluorine Advantage: Enhancing CNS Drug-like Properties

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] The introduction of a fluorine atom or a fluoroalkyl group can profoundly influence a molecule's physicochemical profile.[6] The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites of oxidative metabolism.[7] The high electronegativity of fluorine can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets.[8] Crucially for CNS applications, fluorine's lipophilic nature can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[9]

Synergy: Why 3-(2-Fluoroethoxy)azetidine is a Key Building Block

The molecule 3-(2-Fluoroethoxy)azetidine hydrochloride combines the structural benefits of the azetidine core with the physicochemical advantages of a fluoroalkoxy substituent. The 2-fluoroethoxy group provides a unique balance of properties: it enhances lipophilicity to aid BBB penetration without the significant pKa-lowering effects of more heavily fluorinated groups (e.g., trifluoroethoxy).[8] This moiety can improve metabolic stability and aqueous solubility compared to more lipophilic, non-fluorinated analogs.[8] As a hydrochloride salt, the compound is a stable, crystalline solid that is convenient to handle and store, making it an ideal starting material for library synthesis and lead optimization campaigns in CNS drug discovery.

Physicochemical Profile and Comparative Analysis

Understanding the properties of this compound is essential for its effective application. The table below summarizes its key characteristics and provides a comparison with structurally related analogs.

Property3-(2-Fluoroethoxy)azetidine HCl3-Hydroxyazetidine HCl[10]3-(2,2,2-Trifluoroethoxy)azetidine HCl[8]
Molecular Formula C₅H₁₀ClFNOC₃H₇NO·HClC₅H₈ClF₃NO
Molecular Weight 155.60 g/mol 109.54 g/mol 191.58 g/mol
Key Structural Feature Monofluorinated ethoxy side chainHydroxyl groupTrifluorinated ethoxy side chain
Predicted LogP (cLogP) ~0.5-1.0< 0~1.5-2.0
Impact on Properties Balances lipophilicity and polarity, enhances metabolic stability.[8]Increases hydrophilicity, provides H-bond donor.Significantly increases lipophilicity and metabolic stability, may impact pKa.
Primary Application Building block for introducing a metabolically stable, moderately lipophilic 3D element.Versatile intermediate for various functionalizations.Scaffold for maximizing metabolic stability and lipophilicity.

Predicted LogP values are estimations and can vary based on the algorithm used.

The comparison highlights the nuanced role of the 2-fluoroethoxy group. It offers a "middle ground," providing a desirable increase in lipophilicity and metabolic stability over a simple hydroxyl group, without the dramatic electronic and lipophilic shifts seen with the trifluoroethoxy analog.

Core Synthetic Applications & Strategies

This compound serves as a versatile secondary amine synthon. The core synthetic strategy involves the neutralization of the hydrochloride salt to liberate the free amine, which then acts as a potent nucleophile for a wide range of C-N bond-forming reactions.

start Key Attributes of the 3-(2-Fluoroethoxy)azetidine Scaffold prop1 Metabolic Stability (C-F Bond) start->prop1 prop2 3D Exit Vector (sp3 Azetidine Core) start->prop2 prop3 Tunable Lipophilicity (Fluoroethoxy Group) start->prop3 prop4 Improved BBB Penetration start->prop4

Key physicochemical attributes of the scaffold.

The most common applications involve functionalizing the azetidine nitrogen to connect the scaffold to a larger pharmacophore. This is typically achieved through N-alkylation, N-arylation, N-acylation, or reductive amination.

start 3-(2-Fluoroethoxy)azetidine Hydrochloride step1 Salt Neutralization (e.g., Et3N, DIPEA) start->step1 Base step2 Nucleophilic Free Amine step1->step2 step3 Coupling Reaction (e.g., Buchwald-Hartwig, Reductive Amination) step2->step3 Electrophile + Catalyst step4 Purification (Chromatography) step3->step4 step5 Characterization (NMR, LC-MS) step4->step5 end Final CNS Candidate step5->end

General synthetic workflow for functionalization.

Experimental Protocols

The following protocols are representative examples of how to utilize this compound in common, high-value synthetic transformations for CNS drug discovery.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
  • Causality & Rationale: This protocol describes the formation of an aryl-azetidine bond, a common motif in CNS drugs that target receptors like dopamine and serotonin transporters. The Buchwald-Hartwig reaction is a robust and widely used method for this transformation, offering high functional group tolerance.

  • Self-Validation: The protocol's success is validated by monitoring the consumption of starting materials via TLC or LC-MS and confirming the final product's identity and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.

Materials:

  • This compound

  • Aryl bromide of interest (e.g., 4-bromobenzonitrile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq.), the aryl bromide (1.0 mmol, 1.0 eq.), Cs₂CO₃ (2.0 mmol, 2.0 eq.), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and assess purity of the N-arylated product.

Protocol 2: N-Alkylation via Reductive Amination
  • Causality & Rationale: This method is used to connect the azetidine scaffold to another molecular fragment via an alkyl linker, a strategy often employed to optimize spacing and orientation for target binding. Reductive amination is a mild and efficient process that avoids the use of harsh alkylating agents.

  • Self-Validation: The reaction is monitored for the disappearance of the aldehyde/ketone starting material and the formation of the product. Final validation requires full characterization (NMR, HRMS) confirming the structure and purity (>95%).

Materials:

  • This compound

  • Aldehyde or Ketone of interest (e.g., 4-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Amine Liberation: In a round-bottom flask, dissolve this compound (1.1 mmol, 1.1 eq.) in DCM (10 mL). Add Et₃N or DIPEA (1.2 mmol, 1.2 eq.) and stir for 10 minutes at room temperature to form the free amine.

  • Imine Formation: Add the aldehyde or ketone (1.0 mmol, 1.0 eq.) to the solution and stir for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction's completion via TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the N-alkylated product via NMR and HRMS analysis.

Application Case Study: Targeting a CNS Receptor

To illustrate the potential impact of this scaffold, consider a hypothetical lead optimization campaign targeting the Dopamine D2 receptor, a key target in treatments for schizophrenia and Parkinson's disease.[11] A medicinal chemist might synthesize a series of analogs to probe a specific region of the D2 binding pocket.

cluster_ligand receptor Dopamine D2 Receptor Pocket ligand Synthesized Ligand pharmacophore Core Pharmacophore (Aromatic System) azetidine Azetidine Ring (H-Bond Acceptor) pharmacophore->azetidine pocket1 Aromatic Pocket (π-π Stacking) pharmacophore->pocket1 Binding fluoroethoxy Fluoroethoxy Tail azetidine->fluoroethoxy pocket2 Polar Pocket (Aspartate Residue) azetidine->pocket2 H-Bond pocket3 Hydrophobic Pocket (Fluorine Interaction) fluoroethoxy->pocket3 Favorable Contact

Hypothetical interaction of a ligand in a receptor pocket.

The introduction of the 3-(2-fluoroethoxy)azetidine moiety could be hypothesized to position the fluoroethoxy tail into a specific hydrophobic pocket where the fluorine atom can make favorable orthogonal multipolar interactions, while the azetidine nitrogen acts as a key hydrogen bond acceptor. A competitive radioligand binding assay using [³H]spiperone could be used to determine the binding affinity (Ki) of the synthesized compounds.[11]

Hypothetical Binding Affinity Data (Dopamine D2 Receptor)

Compound IDModification at 3-position of AzetidineBinding Affinity (Ki, nM)
Lead-01 -OH85.2
Lead-02 -OCH₃45.6
Lead-03 -OCH₂CH₂F 5.3
Lead-04 -OCH₂CH₂CH₃22.1

Interpretation of Results: In this hypothetical dataset, Lead-03 , containing the 3-(2-fluoroethoxy)azetidine moiety, shows a nearly 9-fold improvement in binding affinity over the methoxy analog (Lead-02 ) and a >15-fold improvement over the hydroxyl parent (Lead-01 ). This suggests that the size, conformation, and electronic properties of the fluoroethoxy group are optimal for interacting with the target binding site, validating its inclusion in the molecular design.

Conclusion

This compound is a high-value, strategic building block for CNS drug discovery. It expertly merges the conformational rigidity and favorable pharmacokinetic profile of the azetidine scaffold with the unique metabolic and target-interaction benefits conferred by monofluorination. Its utility in robust C-N bond-forming reactions allows for its seamless integration into diverse molecular architectures. By providing a tool to fine-tune lipophilicity, enhance metabolic stability, and explore specific hydrophobic interactions within target proteins, this reagent empowers medicinal chemists to address the complex challenges of designing the next generation of CNS therapeutics.

References

  • BenchChem. (n.d.). This compound | 1344700-64-6.
  • Kaur, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds.
  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity.
  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases.
  • BLD Pharm. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride.
  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine.
  • Pike, V. W. (2009). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
  • Al-Karawi, D., & Al-Amiery, A. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases.
  • BLD Pharm. (n.d.). 1220027-91-7|3-(2-Fluoroethoxy)azetidine.
  • ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Basak, P., et al. (2021). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC.
  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed.
  • Sigma-Aldrich. (n.d.). 3-Fluoroazetidine hydrochloride.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.
  • Nam, J., & Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Application Note: Strategic Incorporation of 3-(2-Fluoroethoxy)azetidine Hydrochloride for the Synthesis of Novel G Protein-Coupled Receptor (GPCR) Ligands with Enhanced Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior GPCR Ligands

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them the target for approximately 34% of all FDA-approved drugs.[1] The development of novel ligands with high affinity, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern medicinal chemistry. A persistent challenge in drug design is mitigating metabolic liabilities and tuning physicochemical properties to optimize drug-like characteristics. The strategic incorporation of fluorinated building blocks has emerged as a powerful tool to address these challenges.[2] This application note details the rationale and provides experimental protocols for the use of 3-(2-Fluoroethoxy)azetidine hydrochloride, a versatile building block, in the synthesis of novel GPCR ligands.

Design Rationale: The Synergy of Fluorine and the Azetidine Scaffold

The selection of this compound as a scaffold for novel GPCR ligands is predicated on the advantageous properties imparted by both the fluoroethoxy group and the azetidine ring.[3]

The Role of the Fluoroethoxy Moiety:

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[4] The high strength of the carbon-fluorine (C-F) bond can block metabolism by cytochrome P450 (CYP) enzymes at otherwise susceptible positions.[5] The 2-fluoroethoxy group, specifically, offers several advantages:

  • Metabolic Shielding: The fluorine atom can prevent oxidative metabolism at the ethoxy group, a common site of enzymatic degradation.[6]

  • Modulation of Basicity: The electronegativity of the fluorine atom can lower the pKa of the nearby azetidine nitrogen, which can be critical for tuning ligand-receptor interactions and optimizing pharmacokinetic properties such as cell permeability and off-target activity.[7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrophobic interactions within the GPCR binding pocket, potentially increasing ligand affinity and selectivity.[2][8] The positioning of the fluorine atom can have a dramatic impact on potency, with changes in its location leading to over 1000-fold differences in activity.[9]

The Azetidine Ring's Contribution:

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug discovery due to their unique structural and physicochemical properties.[10][11]

  • Structural Rigidity and sp³-Richness: The strained ring system provides a rigid scaffold that can help to lock the ligand into a bioactive conformation, improving binding affinity.[12] Its three-dimensional character contributes to improved solubility and reduced off-target promiscuity compared to flat aromatic systems.

  • Improved Pharmacokinetics: The incorporation of azetidine motifs has been shown to enhance metabolic stability, solubility, and overall pharmacokinetic profiles in numerous approved drugs.[10]

  • Vectorial Exit Point: The azetidine nitrogen serves as a convenient point for further chemical elaboration, allowing for the exploration of a wide range of chemical space to optimize interactions with the target GPCR.

Visualization of Key Structural Features

The following diagram illustrates the key structural attributes of this compound and their potential roles in ligand-receptor interactions.

G cluster_ligand 3-(2-Fluoroethoxy)azetidine Moiety cluster_receptor Generic GPCR Binding Pocket azetidine Azetidine Ring (Rigid Scaffold, sp³ Character) nitrogen Nitrogen Atom (Vector for Synthesis, pKa Modulation) azetidine->nitrogen Contains fluoroethoxy Fluoroethoxy Group azetidine->fluoroethoxy Substituted with h_bond_acceptor H-Bond Acceptor nitrogen->h_bond_acceptor H-Bonding fluorine Fluorine Atom (Metabolic Shielding, Binding Interactions) fluoroethoxy->fluorine Contains hydrophobic_pocket Hydrophobic Pocket fluoroethoxy->hydrophobic_pocket Hydrophobic/ Electrostatic Interactions

Caption: Key features of the 3-(2-Fluoroethoxy)azetidine moiety.

Representative Synthesis of a Novel GPCR Ligand

This section provides a detailed, step-by-step protocol for a representative synthesis of a hypothetical novel GPCR ligand, "Ligand-X," using this compound as a key building block. This protocol employs a standard reductive amination reaction.

Synthetic Workflow Diagram

workflow start Reactants: - 3-(2-Fluoroethoxy)azetidine HCl - Aldehyde/Ketone (R-CHO) - Reducing Agent (e.g., NaBH(OAc)₃) reaction Reductive Amination (DCM, rt, 12-24h) start->reaction workup Aqueous Workup (e.g., NaHCO₃ wash, brine wash) reaction->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Pure Ligand-X characterization->end

Caption: Workflow for the synthesis of a novel GPCR ligand.

Protocol: Synthesis of N-Arylmethyl-3-(2-fluoroethoxy)azetidine (Ligand-X)

Materials:

  • This compound

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the aryl aldehyde (1.0 eq) to the reaction mixture.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 5 minutes. Caution: The reaction may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ligand-X.

Parameter Exemplary Value
Scale 1.0 mmol
Reaction Time 18 hours
Typical Yield 75-90%
Purity (pre-purification) >80%
Purity (post-purification) >98%

Structural Characterization and Purity Assessment

Confirmation of the synthesized ligand's structure and assessment of its purity are critical steps before biological evaluation.[13][14]

Protocol: NMR and Mass Spectrometry Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [15][16]

    • Dissolve a small sample (5-10 mg) of the purified Ligand-X in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Confirm the presence of characteristic peaks corresponding to the azetidine, fluoroethoxy, and arylmethyl moieties. The integration of proton signals should be consistent with the proposed structure.

  • Mass Spectrometry (MS): [14]

    • Prepare a dilute solution of the purified Ligand-X in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using high-resolution mass spectrometry (HRMS), such as ESI-TOF, to determine the accurate mass of the molecular ion.

    • The observed mass should match the calculated exact mass of the proposed structure within a narrow tolerance (e.g., ± 5 ppm).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a solution of the purified Ligand-X and analyze the chromatogram.

    • Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 254 nm). A purity of ≥95% is generally required for biological assays.

Technique Purpose Expected Outcome
¹H, ¹³C, ¹⁹F NMR Structural ElucidationCorrect chemical shifts, coupling constants, and integrations
HRMS Molecular Formula ConfirmationObserved m/z matches calculated exact mass
HPLC Purity AssessmentSingle major peak (≥95% purity)

Pharmacological Evaluation of Novel Ligands

Once the novel ligand is synthesized and characterized, its interaction with the target GPCR must be evaluated through binding and functional assays.[17][18]

GPCR Signaling Pathway for Functional Assays

The choice of functional assay depends on the G-protein coupling of the target receptor. For a Gs- or Gi-coupled receptor, a cAMP assay is appropriate. For a Gq-coupled receptor, a calcium flux assay is typically used.[19][20]

G_protein_signaling Ligand Novel Ligand GPCR Target GPCR Ligand->GPCR Binds G_protein Heterotrimeric G-protein (Gs, Gi, or Gq) GPCR->G_protein Activates Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_protein->Effector Modulates Second_Messenger Second Messenger (cAMP or IP₃/Ca²⁺) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response

Caption: A generalized GPCR signaling cascade.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the novel, non-radiolabeled ligand by measuring its ability to compete with a known radioligand for binding to the target GPCR.[21]

Materials:

  • Cell membranes expressing the target GPCR.

  • A suitable radioligand (e.g., ³H-labeled antagonist) with a known dissociation constant (Kd).

  • Novel synthesized ligand (Ligand-X).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the novel ligand (typically a serial dilution from 10 µM to 0.1 nM).

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of the novel ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the novel ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Flux Functional Assay (for Gq-coupled GPCRs)

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR by the novel ligand.[22][23]

Materials:

  • A cell line stably expressing the target Gq-coupled GPCR.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Ligand Preparation: Prepare serial dilutions of the novel ligand in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Inject the different concentrations of the novel ligand into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the ligand.

    • Plot the peak response as a function of the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the ligand that produces 50% of the maximal response) and the Emax (the maximum response).

Pharmacological Parameter Assay Description
Ki Competition BindingInhibitory constant; a measure of binding affinity.
EC₅₀ Functional AssayEffective concentration for 50% maximal response; a measure of potency.
Emax Functional AssayMaximum efficacy of the ligand.

Conclusion

This compound is a valuable and strategic building block for the synthesis of novel GPCR ligands. The combination of the metabolically robust fluoroethoxy group and the conformationally rigid azetidine scaffold provides a powerful platform for developing drug candidates with improved affinity, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of these promising new chemical entities.

References

  • BenchChem. (n.d.). Fluorination as a Strategy to Enhance Metabolic Stability: A Comparative Guide.
  • Podlewska, W., & Kafel, R. (2018). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 23(3), 661. Retrieved from [Link]

  • Podlewska, W., & Kafel, R. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825. Retrieved from [Link]

  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Pupo, A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–260. Retrieved from [Link]

  • Banks, B. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 535–537. Retrieved from [Link]

  • Lin, F. Y., & Wiemer, A. J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6293–6313. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews, 116(11), 6707–6741. Retrieved from [Link]

  • Freeman, D. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1475–1480. Retrieved from [Link]

  • Laschet, C., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2268, 223–236. Retrieved from [Link]

  • Kumar, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(10), e2100127. Retrieved from [Link]

  • Liu, K., et al. (2009). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 3, 21–31. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Chemical Reviews, 116(11), 6707–6741. Retrieved from [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Gámez-Montaño, R. (2014). Medicinal Chemistry Functional Selectivity in GPCR Heterocomplexes. Current Medicinal Chemistry, 21(32), 3651–3657. Retrieved from [Link]

  • Prakash, G. K. S., & Singh, R. P. (2013). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 10(7), 646-651. Retrieved from [Link]

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Gill, A., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 359–369. Retrieved from [Link]

  • Ni, F., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 257-258, 110002. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2019). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Organic Chemistry, 84(16), 9789–9811. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporating 3-(2-Fluoroethoxy)azetidine into Scaffolds for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Azetidines in Drug Discovery

The design of small molecule libraries for High-Throughput Screening (HTS) is a cornerstone of modern drug discovery. Success in this endeavor hinges on the selection of building blocks that confer advantageous physicochemical and pharmacological properties. Azetidines, saturated four-membered nitrogen heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides a unique vector for exiting a core scaffold, often leading to improved interactions with biological targets compared to more flexible or planar analogues.[3]

The strategic introduction of fluorine into drug candidates is a well-established method for enhancing key molecular properties.[4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, block sites of metabolic degradation, and enhance binding affinity through favorable electrostatic interactions.[5][6] Specifically, the fluoroethoxy group, as present in 3-(2-Fluoroethoxy)azetidine , offers a compelling combination of these benefits. This moiety can improve metabolic stability by shielding against enzymatic cleavage of the ether bond, a common metabolic liability.[7] Furthermore, the fluoroethoxy group can fine-tune lipophilicity and solubility, critical parameters for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][8]

This guide provides a comprehensive overview of the rationale and methodologies for incorporating the 3-(2-Fluoroethoxy)azetidine building block into diverse molecular scaffolds for HTS library generation. We will detail robust synthetic protocols, discuss key experimental considerations, and present a framework for leveraging this valuable synthon in your drug discovery programs.

Physicochemical Profile of 3-(2-Fluoroethoxy)azetidine

Understanding the inherent properties of a building block is critical for predictive molecular design. The 3-(2-Fluoroethoxy)azetidine moiety (typically used as the hydrochloride salt for stability and handling) imparts a unique set of characteristics to a parent molecule.

PropertyValue (Estimated)Rationale & Impact on Drug Design
Molecular Weight 119.14 g/mol (free base)Low molecular weight provides ample room for further derivatization while staying within the typical "rule of five" guidelines for oral bioavailability.
logP ~0.5 - 1.0The fluoroethoxy group increases lipophilicity over a simple hydroxyazetidine, which can enhance membrane permeability.[9] This value is in a favorable range for balancing solubility and permeability.
pKa (Azetidine N) ~8.5 - 9.5The azetidine nitrogen is basic and will be protonated at physiological pH. This provides a handle for salt formation to improve solubility and can be a key interaction point with biological targets (e.g., aspartate or glutamate residues).
Topological Polar Surface Area (TPSA) ~21.3 ŲThis low TPSA value is favorable for CNS penetration, making this an attractive building block for neurological targets.[3]
Metabolic Stability EnhancedThe C-F bond is exceptionally strong and resistant to cleavage.[5][7] The fluorine atom in the ethoxy group can shield the ether linkage from metabolic enzymes (e.g., cytochrome P450s), reducing metabolic clearance.

Synthetic Strategies for Scaffold Elaboration

3-(2-Fluoroethoxy)azetidine is a versatile secondary amine that can be readily incorporated into scaffolds through several standard and robust chemical transformations. The choice of reaction depends on the functional group present on the screening scaffold.

Workflow for Scaffold Functionalization

The general workflow for incorporating the azetidine moiety is straightforward, involving reaction, workup, purification, and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Scaffold Select Scaffold (e.g., Ar-Cl, R-CHO, R-COOH) Reaction Choose Synthetic Route: - Buchwald-Hartwig Amination - Reductive Amination - Amide Coupling Scaffold->Reaction BuildingBlock 3-(2-Fluoroethoxy)azetidine (as HCl salt or free base) BuildingBlock->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Chromatography (e.g., Flash, Prep-HPLC) Workup->Purify QC Characterization (LC-MS, NMR) Purify->QC Library HTS Library Plate QC->Library

Caption: General workflow for incorporating 3-(2-Fluoroethoxy)azetidine into HTS scaffolds.

Key Synthetic Transformations

Below are detailed protocols for the most common and reliable methods for incorporating the 3-(2-Fluoroethoxy)azetidine building block.

Protocol 1: Buchwald-Hartwig Cross-Coupling for N-Arylation

This reaction is ideal for coupling the azetidine to aryl or heteroaryl halides (Cl, Br, I) or triflates.

  • Rationale: Palladium-catalyzed cross-coupling is a highly reliable and general method for forming C-N bonds, enabling access to a wide range of chemical space. The choice of ligand and base is crucial for achieving high yields and minimizing side reactions.

G r1 Scaffold-X (X = Cl, Br, I, OTf) plus1 + r2 3-(2-Fluoroethoxy)azetidine p1 Scaffold-Azetidine dummy1->p1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane), Heat

Caption: Buchwald-Hartwig amination reaction scheme.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide/triflate scaffold (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Solvent and Amine Addition: Add anhydrous dioxane, followed by 3-(2-Fluoroethoxy)azetidine (1.2 eq). If using the HCl salt, add an additional equivalent of base (e.g., DIPEA) to neutralize the salt.

  • Reaction: Heat the mixture at 80-110 °C for 4-16 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Protocol 2: Reductive Amination for N-Alkylation

This method is used to couple the azetidine to scaffolds containing an aldehyde or ketone.

  • Rationale: Reductive amination is a robust, two-step, one-pot process. The initial formation of an iminium ion intermediate is followed by in-situ reduction with a mild hydride source like sodium triacetoxyborohydride, which is selective for the iminium ion over the starting aldehyde/ketone.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde/ketone scaffold (1.0 eq) and 3-(2-Fluoroethoxy)azetidine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 3-12 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 3: Amide Coupling

This protocol is for linking the azetidine to scaffolds with a carboxylic acid functionality.

  • Rationale: Standard peptide coupling reagents like HATU or HOBt/EDC activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic azetidine nitrogen to form a stable amide bond.

Step-by-Step Protocol:

  • Acid Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in a solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10-15 minutes at room temperature.

  • Amine Addition: Add a solution of 3-(2-Fluoroethoxy)azetidine (1.2 eq) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2-8 hours, monitoring completion by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC.

High-Throughput Screening Considerations

Compounds intended for HTS libraries must meet specific criteria to ensure reliable and interpretable results.

  • Solubility: The incorporation of the 3-(2-Fluoroethoxy)azetidine moiety generally results in compounds with good aqueous solubility, particularly when the azetidine nitrogen is protonated. For HTS, ensure final compounds are readily soluble in DMSO at standard screening concentrations (typically 10 mM).

  • Stability: The resulting N-aryl, N-alkyl, or N-acyl azetidines are generally stable chemical entities. It is recommended to perform a freeze-thaw stability test on a representative subset of the library compounds in DMSO.

  • Purity: For HTS, a purity of >90% as determined by LC-MS is generally required to minimize false positives. The purification protocols outlined above are designed to achieve this standard.

Conclusion

3-(2-Fluoroethoxy)azetidine is a powerful and versatile building block for medicinal chemistry and HTS library synthesis. Its unique combination of a rigid, three-dimensional azetidine core and a metabolically robust fluoroethoxy tail provides a strategic tool for developing novel drug candidates with improved ADME properties. The synthetic protocols described herein are scalable and broadly applicable, enabling the efficient incorporation of this valuable moiety into a diverse range of molecular scaffolds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries.
  • BenchChem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • BenchChem. (n.d.). 3-(2-Fluoroethoxy)azetidine hydrochloride.
  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved from [Link]

  • BenchChem. (n.d.). 3-(2,2-difluoroethoxy)azetidine hydrochloride.
  • Thomas, C. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 867-875. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromo-1,1,2-trifluoroethoxy)azetidine. Retrieved from [Link]

  • Matos, M. J., & Novás, M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15874-15895. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Thomas, C. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3321. [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • Portella, C., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(47), 12349-12353. [Link]

  • Jamriska, O., & Schindler, C. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2625-2636. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Engle, K. M., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(1), 543-556. [Link]

Sources

Application Note & Protocol: The Strategic Incorporation of 3-(2-Fluoroethoxy)azetidine Hydrochloride in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2-fluoroethoxy)azetidine hydrochloride as a key building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will explore the mechanistic significance of the azetidine scaffold, detail a robust synthetic protocol for its incorporation, and discuss the causality behind critical experimental choices. This guide is designed to blend established chemical principles with practical, field-proven insights to facilitate the development of next-generation therapeutics for type 2 diabetes.

Introduction: The Role of DPP-4 Inhibition and the Azetidine Scaffold

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are responsible for stimulating glucose-dependent insulin secretion.[2][3] By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and suppressed glucagon production, which collectively helps to control blood glucose levels in patients with type 2 diabetes.[4][5]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in the design of DPP-4 inhibitors.[6][7] Its strained ring system provides a unique conformational rigidity that can be exploited for precise interactions within the DPP-4 active site. Specifically, substituted azetidines, such as 3-fluoroazetidines and their derivatives, offer advantages over less stable moieties like 2-cyanoazetidines, which can be prone to cyclization.[6][7] The 3-(2-fluoroethoxy) substituent, in particular, introduces a fluorinated tail that can enhance binding affinity, metabolic stability, and pharmacokinetic properties through favorable non-covalent interactions.

This guide focuses on the practical application of this compound in coupling reactions with core heterocyclic systems to yield potent DPP-4 inhibitors.

Mechanism of Action: How DPP-4 Inhibitors Function

The primary mechanism of DPP-4 inhibitors is the competitive and reversible blockade of the DPP-4 enzyme's active site. This prevents the degradation of incretin hormones, thereby amplifying their downstream signaling pathways.

DPP4_Mechanism cluster_0 Physiological Pathway cluster_1 Therapeutic Intervention GLP1 Active GLP-1 / GIP (Incretins) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GLP1->Pancreas Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Insulin ↑ Glucose-Dependent Insulin Secretion Pancreas->Insulin DPP4_Inhibitor DPP-4 Inhibitor (e.g., Azetidine-based) DPP4_Inhibitor->DPP4 Binding Blocked_DPP4 Inhibited DPP-4 Enzyme

Caption: DPP-4 enzyme cleaves active incretins. Inhibitors block this action, prolonging incretin signaling.

General Synthetic Strategy: Coupling of the Azetidine Moiety

The synthesis of the final drug molecule typically involves a convergent approach where the 3-(2-fluoroethoxy)azetidine moiety is coupled to a complex heterocyclic core. This core often contains the primary pharmacophore responsible for anchoring the inhibitor within the DPP-4 active site. The most common coupling strategy is a nucleophilic substitution reaction, where the secondary amine of the azetidine acts as the nucleophile.

The following workflow outlines the general synthetic sequence.

Synthetic_Workflow Start1 Heterocyclic Core (with Leaving Group, e.g., -Cl, -Br, -OMs) Step2 Nucleophilic Substitution Reaction (Solvent: DMSO, DMF, NMP) (Heat: 80-120 °C) Start1->Step2 Start2 3-(2-Fluoroethoxy)azetidine Hydrochloride Step1 In-situ Free-Basing of Azetidine (Base: DIPEA, Et3N) Start2->Step1 Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Chromatography or Recrystallization) Step3->Step4 Product Final DPP-4 Inhibitor Step4->Product

Caption: General workflow for coupling the azetidine building block with a heterocyclic core.

Detailed Application Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the coupling of this compound with an activated heteroaryl chloride.

4.1. Rationale and Key Considerations

  • Choice of Base: The reaction requires a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N). The purpose of the base is twofold: first, to neutralize the hydrochloride salt, generating the free azetidine base in situ, and second, to scavenge the HCl produced during the substitution reaction. Using an inorganic base like K₂CO₃ is also possible but may lead to solubility issues in some organic solvents.

  • Solvent Selection: A polar aprotic solvent like DMSO, DMF, or NMP is essential. These solvents effectively solvate the charged intermediates of the SNAr mechanism and can be heated to the high temperatures often required to drive the reaction to completion.

  • Temperature Control: Nucleophilic aromatic substitution on electron-deficient heterocycles is often slow at room temperature. Heating is necessary to overcome the activation energy barrier. The optimal temperature (typically 80-120 °C) must be determined empirically to balance reaction rate with potential side-product formation.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidation of electron-rich starting materials or intermediates, especially during prolonged heating.

4.2. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Heteroaryl Chloride Core>98% PurityCommercialStructure should be activated towards SNAr.
This compound>98% PurityCommercialThe key building block.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-AldrichNon-nucleophilic base.
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%Acros OrganicsPolar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-preparedFor aqueous wash.
Brine (Saturated NaCl Solution)-Lab-preparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying the organic layer.

4.3. Step-by-Step Experimental Procedure

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl chloride core (1.0 eq).

  • Reagent Addition: Add this compound (1.2 eq). The slight excess ensures the complete consumption of the more valuable heteroaryl core.

  • Solvent and Base: Add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M. Add DIPEA (2.5 eq) to the stirred suspension. The excess base ensures both free-basing and acid scavenging.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting heteroaryl chloride is consumed (typically 4-12 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes residual DMSO and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DPP-4 inhibitor.

4.4. Expected Results & Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Outcome
LC-MS A single major peak corresponding to the calculated molecular weight of the product ([M+H]⁺). Purity >95%.
¹H NMR Resonances consistent with the proposed structure, showing signals for both the heterocyclic core and the 3-(2-fluoroethoxy)azetidine moiety.
¹⁹F NMR A characteristic triplet-of-triplets corresponding to the fluorine atom in the fluoroethoxy group.
Yield 60-85% (highly dependent on the specific heteroaryl core used).

References

  • Synthesis Process Of Omarigliptin Intermediate CAS 951127-25-6. (n.d.). Volsenchem. Retrieved from [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (2008). PubMed. Retrieved from [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). ResearchGate. Retrieved from [Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (2017). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (2020). PubMed. Retrieved from [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. (2025). Journal of Medicinal and Nanomaterials Chemistry. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. Retrieved from [Link]

  • Chinese researchers report synthesis of novel DPP IV inhibitors for type 2 diabetes. (2013). BioWorld. Retrieved from [Link]

  • Synthesis of Trelagliptin Succinate. (2017). ACS Publications. Retrieved from [Link]

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2019). American Physiological Society. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • A process for preparation of trelagliptin succinate. (n.d.). Google Patents.
  • A PROCESS FOR PREPARATION OF TRELAGLIPTIN SUCCINATE. (2015). Google Patents.
  • Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. (2019). PubMed. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to impart favorable physicochemical characteristics such as improved solubility and metabolic stability, and its role as a versatile three-dimensional scaffold have led to its incorporation into a growing number of clinical and preclinical drug candidates. The synthesis and functionalization of azetidines, however, present unique challenges due to their inherent ring strain. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-substituted azetidines, a powerful strategy for the construction of C(sp³)–C(sp²) and C(sp³)–N bonds, enabling the synthesis of diverse and complex azetidine-containing molecules.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of palladium catalysis for the strategic functionalization of the azetidine core. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into the critical experimental parameters that govern the success of these transformations.

Core Concepts: Navigating the Landscape of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to C(sp³)-hybridized centers, particularly on strained rings, requires a nuanced understanding of the underlying principles. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[1][2][3]

The Challenge of C(sp³)–X Bond Activation on a Strained Ring

The oxidative addition of a palladium(0) catalyst to the C(sp³)–X (where X is a halide or triflate) bond of a 3-substituted azetidine is a critical and often challenging step. The increased s-character of the C-X bond due to ring strain can influence its reactivity. The choice of a suitable palladium precursor and, more importantly, the ancillary ligand is paramount to facilitate this step and prevent undesirable side reactions such as β-hydride elimination.

Ligand Selection: The Key to Success

The success of palladium-catalyzed cross-coupling reactions with 3-substituted azetidines is intimately tied to the choice of phosphine ligands. Bulky and electron-rich monophosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, and CPhos), have proven to be particularly effective.[4][5] These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for the oxidative addition to the sterically hindered C(sp³) center of the azetidine. Furthermore, their steric bulk can accelerate the final reductive elimination step, leading to higher product yields.[4]

Diagram: Generalized Catalytic Cycles

To visualize the fundamental transformations, the following diagrams illustrate the generalized catalytic cycles for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura and Negishi Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling Pd(0)L Pd(0)L R-Pd(II)(L)-X R-Pd(II)(L)-X Pd(0)L->R-Pd(II)(L)-X Oxidative Addition R-Pd(II)(L)-R' R-Pd(II)(L)-R' R-Pd(II)(L)-X->R-Pd(II)(L)-R' Transmetalation (R'-B(OR)2, Base) R-Pd(II)(L)-R'->Pd(0)L Reductive Elimination R-R' R-R' R-Pd(II)(L)-R'->R-R' Product Azetidine-X Azetidine-X Azetidine-X->R-Pd(II)(L)-X Pd(0)L_n Pd(0)L_n R-Pd(II)(L_n)-X R-Pd(II)(L_n)-X Pd(0)L_n->R-Pd(II)(L_n)-X Oxidative Addition R-Pd(II)(L_n)-R' R-Pd(II)(L_n)-R' R-Pd(II)(L_n)-X->R-Pd(II)(L_n)-R' Transmetalation (R'-ZnX) R-Pd(II)(L_n)-R'->Pd(0)L_n Reductive Elimination R-R'_product R-R' R-Pd(II)(L_n)-R'->R-R'_product Product Azetidine-X_negishi Azetidine-X_negishi Azetidine-X_negishi->R-Pd(II)(L_n)-X

Figure 1. Generalized catalytic cycles for Suzuki-Miyaura and Negishi C-C coupling.

Buchwald-Hartwig Amination Pd(0)L Pd(0)L R-Pd(II)(L)-X R-Pd(II)(L)-X Pd(0)L->R-Pd(II)(L)-X Oxidative Addition R-Pd(II)(L)-NR'R'' R-Pd(II)(L)-NR'R'' R-Pd(II)(L)-X->R-Pd(II)(L)-NR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) R-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination R-NR'R'' R-NR'R'' R-Pd(II)(L)-NR'R''->R-NR'R'' Product Azetidine-X Azetidine-X Azetidine-X->R-Pd(II)(L)-X

Figure 2. Generalized catalytic cycle for Buchwald-Hartwig C-N coupling.

Protocols and Application Notes

This section provides detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions with 3-substituted azetidines. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Synthesis of the Key Precursor: N-Boc-3-iodoazetidine

A reliable synthesis of a suitable electrophilic azetidine precursor is the first critical step. N-Boc-3-iodoazetidine is a versatile intermediate for various cross-coupling reactions. The following protocol is adapted from established literature procedures.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-3-hydroxyazetidine173.213.35 g19.31.0
Imidazole68.083.95 g58.03.0
Triphenylphosphine (PPh₃)262.2910.1 g38.72.0
Iodine (I₂)253.817.36 g29.01.5
Toluene-200 mL--

Step-by-Step Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (3.35 g, 19.3 mmol) in toluene (200 mL) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser, sequentially add imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution (30 mL).

  • To quench the excess triphenylphosphine, add small portions of iodine until a persistent faint iodine color is observed in the organic layer.

  • Separate the organic layer, wash it with saturated aqueous sodium thiosulfate solution until the color disappears, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-iodoazetidine as a clear oil.

Expert Insights:

  • Causality: The use of triphenylphosphine and iodine generates triphenylphosphine diiodide in situ, which then activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole acts as a base to neutralize the generated HI. This one-pot procedure is highly efficient for the conversion of alcohols to iodides.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylazetidines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct coupling at the C3 position is desired, it is crucial to be aware of potential side reactions, such as rearrangement. A notable study reported a palladium-catalyzed migration/coupling of 3-iodoazetidines with arylboronic acids to yield 2-aryl azetidines.[6] This highlights the unique reactivity of the strained azetidine ring. However, for the direct synthesis of 3-arylazetidines, careful selection of ligands and conditions is key. The following is a representative protocol adapted from successful couplings of similar C(sp³)-electrophiles.

Reaction Scheme:

N-Boc-3-iodoazetidine + Zn -> N-Boc-3-azetidinylzinc iodide

N-Boc-3-azetidinylzinc iodide + Aryl bromide -> N-Boc-3-arylazetidine```

Materials:

ReagentAmountMoles (mmol)Equivalents
N-Boc-3-azetidinylzinc iodide solution1.0 mmol1.0
Aryl bromide1.2 mmol1.2
Pd₂(dba)₃0.025 mmol2.5 mol%
CPhos0.05 mmol5 mol%
THF (anhydrous)5 mL-

Step-by-Step Protocol:

  • To the freshly prepared solution of N-Boc-3-azetidinylzinc iodide (1.0 mmol) in THF, add the aryl bromide (1.2 mmol).

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.025 mmol) and CPhos (0.05 mmol) in anhydrous THF (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by flash column chromatography.

Expert Insights:

  • Causality: The use of a Pd(0) source like Pd₂(dba)₃ and a highly effective ligand such as CPhos is critical for the successful coupling of secondary alkylzinc reagents. C[4]Phos has been shown to promote the desired reductive elimination over competing β-hydride elimination, which can be a problematic side reaction with alkylmetallic reagents.

[4][7]#### 4. Buchwald-Hartwig Amination: Synthesis of 3-Arylaminoazetidines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. T[2][8]he following protocol describes the coupling of a 3-aminoazetidine derivative with an aryl bromide.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-3-aminoazetidine172.221.0 mmol1.0
Aryl bromide1.2 mmol1.2
Pd₂(dba)₃915.720.02 mmol2 mol%
XPhos476.650.08 mmol8 mol%
NaOt-Bu96.101.4 mmol1.4
Toluene (anhydrous)-5 mL-

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with N-Boc-3-aminoazetidine (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOt-Bu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Expert Insights:

  • Causality: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine or the intermediate palladium-amine complex. T[5]he choice of a bulky, electron-rich ligand like XPhos is crucial for facilitating the catalytic cycle, particularly with challenging substrates.

[5]### Troubleshooting and Optimization

  • Low Yields in Suzuki-Miyaura Coupling: Consider screening different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. Increasing the temperature or using a more active pre-catalyst/ligand combination may also be beneficial. The potential for the 2-aryl rearrangement should be investigated by careful product characterization. *[6] Difficulty in Preparing the Organozinc Reagent: Ensure the zinc is properly activated and the reaction is performed under strictly anhydrous and inert conditions. The use of additives like LiCl can sometimes facilitate the oxidative insertion.

  • Side Reactions in Buchwald-Hartwig Amination: Reductive dehalogenation of the aryl halide can be a competing pathway. This can sometimes be suppressed by using a different ligand or adjusting the reaction temperature.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 3-substituted azetidines, providing access to a wide array of novel chemical entities for drug discovery and development. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and attention to experimental detail are paramount for the successful implementation of these powerful synthetic methods. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the exciting chemistry of this increasingly important heterocyclic scaffold.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Yang, H., Chen, Z., Guo, W., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5748–5752.
  • Hartwig, J. F. (2010).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Negishi, E. I. (2002). Palladium- or nickel-catalyzed cross-coupling. A new selective and efficient method for carbon-carbon bond formation. In Metal-catalyzed cross-coupling reactions (pp. 1-47). Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(6), 2117–2188.
  • Yang, H., Chen, Z., Guo, W., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5748–5752.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanism and Catalytic Intermediates.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • Takeda, Y., Toyoda, K., Sameera, W. M. C., Tohnai, N., & Minakata, S. (2021). Palladium‐Catalyzed Regioselective and Stereospecific Ring‐Opening Suzuki‐Miyaura Arylative Cross‐Coupling of 2‐Arylazetidines with Arylboronic Acids.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application Notes & Protocols: Solid-Phase Synthesis Utilizing Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidines in Synthesis

Azetidines, saturated four-membered nitrogenous heterocycles, have emerged from relative obscurity to become highly sought-after building blocks in medicinal chemistry and drug discovery.[1][2] Their significance stems from the unique structural and physicochemical properties imparted by the strained four-membered ring.[1][2] Incorporating azetidines into peptides or small molecules introduces rigid conformational constraints, enhances metabolic stability by protecting adjacent peptide bonds from enzymatic cleavage, and provides a three-dimensional exit vector to explore previously inaccessible chemical space.[3][4]

Despite their synthetic utility, the inherent ring strain that makes azetidines attractive also presents challenges to their synthesis and manipulation.[1][5] Solid-Phase Synthesis (SPPS) offers a powerful platform to address these challenges.[6][7] By anchoring the growing molecule to an insoluble resin, SPPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.[6][7] This guide provides detailed, field-proven protocols for the efficient incorporation of Fmoc-protected azetidine-2-carboxylic acid into growing peptide chains on a solid support, from initial resin loading to final cleavage and purification.

Core Principles & Strategic Considerations

The successful solid-phase synthesis of azetidine-containing molecules hinges on a few key strategic choices designed to accommodate the unique chemistry of the four-membered ring.

  • Choice of Solid Support: The selection of the resin is the foundational step. For azetidine-containing peptides destined for a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[8][9]

    • Causality: The trityl-based linker is exceptionally acid-labile.[8] This allows for the cleavage of the final product under very mild acidic conditions (e.g., mixtures of acetic acid or dilute trifluoroacetic acid), which preserves the integrity of the strained azetidine ring and other acid-sensitive protecting groups.[8] Resins like Wang, which require harsher TFA cocktails for cleavage, risk degradation of the target compound.

  • Protecting Group Strategy: The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is well-suited for azetidine synthesis.[6][7] The Fmoc group is base-labile (removed with piperidine), while side-chain protecting groups (like tBu) and the 2-CTC linker are acid-labile, ensuring orthogonality.[7]

  • Coupling Reagents: Standard peptide coupling reagents such as HBTU, HATU, and HCTU are effective for forming the amide bond with the azetidine's secondary amine. The choice often depends on the steric hindrance of the coupling partners. For difficult couplings, HATU is often preferred due to its high reactivity.

  • Monitoring and Analytics: Due to the potential for incomplete reactions with sterically hindered or conformationally constrained building blocks, it is crucial to monitor reaction completion. The qualitative Kaiser test is useful for primary amines but is not applicable to the secondary amine of a resin-bound azetidine. In such cases, a microcleavage followed by LC-MS analysis of a small resin sample is the most definitive method to confirm the success of a coupling step.[7]

Experimental Workflows & Protocols

The following protocols provide a step-by-step guide for a typical synthesis cycle.

Workflow Overview

The overall process follows a logical progression from anchoring the first building block to the resin, iteratively elongating the chain, and finally releasing the purified product.

SPPS_Workflow A Resin Preparation (Swelling) B Protocol 1: First Residue Loading (Fmoc-Aze-OH on 2-CTC) A->B  Polystyrene Resin in DCM/DMF C Capping (Quench Unreacted Sites) B->C  DCM/MeOH/DIPEA D Iterative Synthesis Cycle (Protocol 2) C->D  Fmoc Deprotection to start E Protocol 3: Cleavage & Deprotection D->E  Final Fmoc Deprotection F Purification (e.g., RP-HPLC) E->F  Crude Product

Caption: High-level workflow for azetidine solid-phase synthesis.

Protocol 1: Loading of Fmoc-Azetidine-2-Carboxylic Acid onto 2-CTC Resin

This protocol describes the covalent attachment of the first azetidine building block to the 2-chlorotrityl chloride resin.

Rationale: This procedure utilizes the high reactivity of the 2-CTC resin towards free carboxylic acids in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).[8] DIPEA facilitates the reaction without causing epimerization of the stereocenter.[8] A final capping step using a methanol/DIPEA solution quenches any remaining reactive chlorotrityl sites on the resin, preventing unwanted side reactions in subsequent steps.[8]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution)

  • Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous/peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Wash and swell the resin with DCM (10-15 mL/g) for 30 minutes with gentle agitation. Drain the solvent.

  • Loading Solution Preparation: In a separate flask, dissolve Fmoc-Aze-OH (0.8 eq relative to resin capacity) in anhydrous DCM (approx. 10 mL/g of resin). A small amount of DMF can be added to aid dissolution if necessary. Add DIPEA (4.0 eq relative to the amino acid).

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is typically rapid.[8]

  • Resin Capping: Drain the loading solution. To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) to the resin and agitate for 30 minutes.[10]

  • Washing: Drain the capping solution. Wash the resin thoroughly in the following sequence: DCM (3x), DMF (3x), DCM (3x).

  • Drying & Substitution Calculation: Dry a small sample of the resin in vacuo and determine the loading (substitution level) via spectrophotometric analysis of the Fmoc group.[11][12]

Quantitative Data for Loading:

Parameter Value/Condition Source
Fmoc-Aze-OH Equivalents 0.6 - 1.2 eq (relative to resin) [12]
DIPEA Equivalents 4.0 eq (relative to Fmoc-Aze-OH) [12]
Solvent DCM (or DCE) [8]
Reaction Time 30 - 120 minutes [12]

| Capping Solution | DCM:MeOH:DIPEA (17:2:1) |[10] |

Protocol 2: Iterative Peptide Elongation Cycle

This cycle involves the deprotection of the Fmoc group and the coupling of the next Fmoc-protected amino acid.

Synthesis_Cycle cluster_0 Iterative Cycle A Start: Resin-Bound Peptide-Aze-Fmoc B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide-Aze-H B->C D 2. Wash (DMF, DCM) C->D E 3. Coupling (Fmoc-AA-OH, HCTU, DIPEA) D->E F Resin-Bound AA-Peptide-Aze-H E->F G 4. Wash (DMF, DCM) F->G H End: Resin-Bound AA-Peptide-Aze-Fmoc G->H H->B Next Cycle

Caption: The core Fmoc-SPPS cycle for peptide elongation.

A. Fmoc Deprotection

  • Swell the resin in DMF (10 mL/g) for 30 minutes.

  • Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.[9] Drain.

  • Repeat the 20% piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

B. Amino Acid Coupling

  • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 eq) with a coupling agent (e.g., HCTU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected, resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6]

  • Monitor reaction completion using a qualitative test (e.g., Kaiser test for primary amines) or by performing a microcleavage and LC-MS analysis.

  • After completion, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage from 2-CTC Resin and Deprotection

This protocol releases the synthesized peptide from the solid support while simultaneously removing acid-labile side-chain protecting groups.

Rationale: The choice of cleavage cocktail is critical. A standard, highly acidic cocktail for many resins is 95% TFA. However, for the acid-sensitive 2-CTC resin and to preserve the azetidine ring, a milder cocktail is often sufficient and preferable.[8] The cocktail must also include "scavengers" like triisopropylsilane (TIS) and water to trap the highly reactive carbocations (e.g., trityl, t-butyl) that are released during cleavage, preventing them from re-attaching to electron-rich amino acid side chains like tryptophan or methionine.[6]

Materials:

  • Peptide-bound resin, washed and dried

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail. For 2-CTC resin, a mild cocktail can be used: TFA/TIS/DCM (1:1:98) . For full deprotection of tBu-type groups, a stronger cocktail is needed: TFA/TIS/H₂O (95:2.5:2.5) .[6]

    • Expert Tip: Always add TFA to the other components slowly, as the reaction is exothermic. Prepare the cocktail fresh and keep it chilled.

  • Add the cleavage cocktail to the resin (approx. 10 mL/g) and allow the reaction to proceed at room temperature for 1.5-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin 2-3 times with fresh TFA or DCM, collecting all washes.

  • Concentrate the collected filtrate under a stream of nitrogen gas to reduce the volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the concentrate).

  • Pellet the precipitated peptide by centrifugation. Decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.

  • Dry the final peptide pellet under vacuum. The crude product is now ready for purification (typically by reverse-phase HPLC) and characterization (LC-MS).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Loading on 2-CTC Resin 1. Inactive resin due to moisture exposure.[11]2. Insufficient equivalents of Fmoc-Aze-OH or DIPEA.3. Incomplete dissolution of Fmoc-Aze-OH.1. Ensure use of anhydrous solvents and properly stored resin.[12]2. Use at least 0.8 eq of amino acid and 4 eq of DIPEA.[10]3. Add a minimal amount of dry DMF to the DCM to aid dissolution.[12]
Incomplete Coupling 1. Steric hindrance from the azetidine ring or adjacent residues.2. Peptide chain aggregation on the resin.1. Increase coupling time, perform a double coupling, or switch to a more potent coupling reagent like HATU.2. Use a resin with a PEG linker (e.g., ChemMatrix®) or add chaotropic salts (e.g., LiCl) to the coupling reaction.
Azide Reduction during Cleavage If the peptide contains an azide moiety (e.g., for click chemistry), certain scavengers can reduce it to an amine.[13][14]Thiol-based scavengers like ethanedithiol (EDT) are known to cause this side reaction.[13] Use TIS as the primary scavenger. If thiols are required, DTT is reported to cause less reduction than EDT.[13]
Degradation of Azetidine Ring Prolonged exposure to harsh acidic conditions during cleavage.Use the mildest possible cleavage conditions that are effective. For 2-CTC resin, cleavage with AcOH/TFE/DCM can be sufficient if no other acid-labile groups need removal.[8] Minimize cleavage time.

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Vertex AI Search.
  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. ResearchGate.
  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
  • Loading protocols. Peptideweb.com.
  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. PubMed.
  • Solid-Phase Synthesis of Aziridine-Containing Peptides: Application Notes and Protocols. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Novabiochem® Peptide resin loading protocols. Merck Millipore.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • 2-Chlorotrityl chloride resin.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Azetidines of pharmacological interest. PubMed.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Fluoroethoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoroethoxy)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a valuable building block in medicinal chemistry, the efficient synthesis of this fluorinated azetidine derivative is critical. This document provides in-depth, experience-driven advice, detailed protocols, and a mechanistic understanding of the key transformations involved.

The synthesis of azetidines, four-membered nitrogen heterocycles, is inherently challenging due to significant ring strain (approx. 25.4 kcal/mol)[1]. This strain makes the ring system susceptible to undesired ring-opening reactions, particularly under harsh conditions, which necessitates carefully optimized protocols[1][2]. This guide focuses on the most common and reliable synthetic route, addressing potential pitfalls at each stage.

Section 1: Overview of the Synthetic Pathway

The most prevalent and scalable synthesis of this compound proceeds via a three-step sequence starting from the commercially available 1-Boc-3-hydroxyazetidine. This pathway involves:

  • Williamson Ether Synthesis: Introduction of the 2-fluoroethoxy side chain via nucleophilic substitution.

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.

  • Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt, which often occurs concurrently with deprotection.

The overall workflow is visualized below.

G SM 1-Boc-3-hydroxyazetidine INT N-Boc-3-(2-Fluoroethoxy)azetidine SM->INT Step 1: Williamson Ether Synthesis (NaH, 2-fluoroethyl tosylate, DMF) PROD 3-(2-Fluoroethoxy)azetidine hydrochloride INT->PROD Step 2 & 3: Boc Deprotection & Salt Formation (HCl in Dioxane)

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis

This step involves the deprotonation of 1-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a 2-fluoroethylating agent. This is a classic SN2 reaction[3].

Q1: My yield for the etherification step is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in a Williamson ether synthesis typically stem from four key areas: incomplete deprotonation, suboptimal nucleophilic substitution conditions, choice of the electrophile, or competing side reactions.

  • Incomplete Deprotonation: The pKa of the hydroxyl group on the azetidine ring must be overcome by the base. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose[4].

    • Troubleshooting: Ensure your NaH is fresh and reactive (a new, sealed bottle is best). Use a 60% dispersion in mineral oil and wash it with anhydrous hexanes before use to remove the oil, which can coat the NaH particles and reduce reactivity. Ensure your reaction solvent (e.g., DMF or THF) is scrupulously anhydrous, as any water will quench the NaH. We recommend using at least 1.2-1.5 equivalents of NaH to ensure complete deprotonation.

  • Suboptimal SN2 Conditions: The SN2 reaction is sensitive to solvent and temperature[5].

    • Troubleshooting: Polar aprotic solvents like DMF or THF are ideal as they solvate the sodium cation but do not hydrogen-bond with the alkoxide, leaving it highly nucleophilic[6]. Running the reaction at room temperature is often sufficient, but gentle heating (40-50 °C) may improve the rate if the reaction is sluggish. Avoid excessive heat, which can promote side reactions.

  • Poor Leaving Group on the Electrophile: The rate of the SN2 reaction is directly proportional to the quality of the leaving group.

    • Troubleshooting: While 2-fluoroethyl bromide can be used, we strongly recommend 2-fluoroethyl tosylate or nosylate . Tosylates are excellent leaving groups, far superior to halides, and will significantly accelerate the reaction and improve yields[4].

  • Competing Elimination (E2) Reaction: While the electrophile is a primary alkylating agent, which disfavors elimination, a sterically hindered or insufficiently reactive nucleophile can still lead to E2 byproducts[3]. A well-executed deprotonation minimizes this risk.

G cluster_0 Troubleshooting Low Etherification Yield Start Low Yield Observed Check_Base Is NaH fresh & anhydrous? Are solvents dry? Start->Check_Base Check_LG Is the leaving group a tosylate (OTs)? Check_Base->Check_LG Yes Action_Base Use fresh, washed NaH. Use anhydrous solvents. Check_Base->Action_Base No Check_Temp Is temperature optimized? (RT to 50°C) Check_LG->Check_Temp Yes Action_LG Switch from halide to 2-fluoroethyl tosylate. Check_LG->Action_LG No Success Yield Optimized Check_Temp->Success Yes Action_Temp Monitor by TLC at RT, then gently warm if needed. Check_Temp->Action_Temp No Action_Base->Check_LG Action_LG->Check_Temp Action_Temp->Success

Caption: Logic diagram for troubleshooting the Williamson ether synthesis step.

Step 2 & 3: Boc Deprotection and Salt Formation

The Boc group is reliably removed under acidic conditions[7]. However, the inherent strain of the azetidine ring makes it susceptible to acid-mediated ring-opening, which is the primary challenge in this step[8].

Q2: I'm seeing significant byproduct formation during Boc deprotection, and my overall yield is poor. What is happening?

A2: You are likely observing acid-catalyzed nucleophilic ring-opening of the azetidinium ion intermediate. Once the Boc group is removed, the azetidine nitrogen is protonated by the excess acid (e.g., HCl) to form an azetidinium salt[9]. This positively charged species is highly strained and electrophilic. The chloride counter-ion can then attack one of the ring carbons, leading to an irreversible ring-opening to form a substituted 3-chloropropylamine derivative.

  • Mechanism of Failure:

    • Protonation: The azetidine nitrogen is protonated.

    • Nucleophilic Attack: A nucleophile (Cl⁻ from HCl) attacks a ring carbon (C2 or C4).

    • Ring Opening: The C-N bond cleaves, relieving ring strain and forming a stable, acyclic byproduct.

  • Troubleshooting: The key is to use conditions that are strong enough to cleave the Boc group but mild enough to minimize ring-opening.

    • Reagent Choice: Use 4M HCl in 1,4-dioxane . This is the industry standard. Avoid using concentrated aqueous HCl, as water can also act as a nucleophile and the reaction can be less controlled.

    • Temperature Control: Perform the reaction at 0 °C to room temperature. Do not heat the reaction. The rate of Boc deprotection is sufficiently fast at room temperature, while the rate of ring-opening is significantly suppressed at lower temperatures.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed (typically 1-2 hours), work up the reaction immediately. Prolonged exposure to acidic conditions will increase the amount of ring-opened byproduct.

G cluster_0 Desired Pathway cluster_1 Undesired Side Reaction Int N-Boc-Azetidine-OR Deprot Azetidine-OR Int->Deprot + HCl - Isobutylene - CO2 Salt Azetidinium-OR Salt (Final Product) Deprot->Salt + HCl Salt_Side Azetidinium-OR Salt Salt->Salt_Side Prolonged exposure to excess acid RingOpen Ring-Opened Product (3-chloro-propylamine derivative) Salt_Side->RingOpen + Cl- (Nucleophilic Attack)

Caption: Competing pathways during acid-mediated Boc deprotection of the azetidine ring.

Q3: My final product is a sticky oil or gum, not the expected crystalline solid. How can I purify and isolate it effectively?

A3: This is a common issue with hydrochloride salts of small, polar molecules.

  • Ensure Anhydrous Conditions: The hydrochloride salt is often hygroscopic. Any residual water can prevent crystallization. Ensure all your solvents for workup and isolation are anhydrous. After removing the reaction solvent, co-evaporate the residue with an anhydrous solvent like toluene or dichloromethane (DCM) a few times to azeotropically remove residual water and HCl.

  • Induce Crystallization:

    • Dissolve the crude oil in a minimal amount of a polar solvent in which it is soluble, such as methanol or isopropanol.

    • Slowly add a non-polar "anti-solvent" in which the salt is insoluble, such as diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE), until the solution becomes cloudy.

    • Add a drop or two of the polar solvent to redissolve the precipitate, then allow the solution to stand undisturbed at room temperature or in the refrigerator (4 °C).

    • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Purification: If direct crystallization fails, you may need to purify the free base first. After the reaction, quench carefully, neutralize with a base like NaHCO₃, extract the free base into an organic solvent (e.g., DCM), dry, and concentrate. The free base can be purified by silica gel chromatography. After purification, dissolve the clean free base in a solvent like diethyl ether and add a stoichiometric amount of HCl (as a solution in dioxane or ether) to precipitate the pure hydrochloride salt.

Section 3: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should adapt them based on their specific scale and equipment.

Protocol 1: Synthesis of tert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate
ParameterValue/ReagentMolar Eq.Notes
Starting Material1-Boc-3-hydroxyazetidine1.0Ensure it is dry.
BaseSodium Hydride (60% in oil)1.5Wash with anhydrous hexanes before use.
Electrophile2-Fluoroethyl p-toluenesulfonate1.3Superior to halide electrophiles.
SolventAnhydrous Dimethylformamide (DMF)~0.2 MEnsure solvent is from a fresh, sealed bottle.
Temperature0 °C to Room Temperature-Control additions to manage exotherms.
Reaction Time2-4 hours-Monitor by TLC (e.g., 50% EtOAc/Hexanes).

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add washed sodium hydride (1.5 eq.).

  • Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add a solution of 2-fluoroethyl p-toluenesulfonate (1.3 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the product as a clear oil.

Protocol 2: Synthesis of this compound
ParameterValue/ReagentMolar Eq.Notes
Starting Materialtert-butyl 3-(2-fluoroethoxy)azetidine-1-carboxylate1.0-
ReagentHCl (4.0 M in 1,4-dioxane)5.0 - 10.0A large excess drives the reaction to completion.
Solvent1,4-Dioxane or Dichloromethane (DCM)~0.5 MDioxane is part of the reagent solution.
Temperature0 °C to Room Temperature-CRITICAL: Do not heat.
Reaction Time1-2 hours-Monitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the starting material (1.0 eq.) in a minimal amount of anhydrous DCM or 1,4-dioxane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4.0 M HCl solution in 1,4-dioxane (5-10 eq.) dropwise. Gas evolution may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material. A white precipitate of the product may form during the reaction.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether or MTBE to the residue and triturate to form a solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white to off-white solid.

Section 4: References
  • CN105384673B: The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Kou, K. G., & Le, D. N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • CN102976993A: Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.

  • CN102827052A: Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.

  • CN106831523A: The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.

  • Börjesson, F. (2018). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014).

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. (2014).

  • 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.

  • Williamson ether synthesis. Wikipedia.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (2020).

  • This compound. Benchchem.

  • Williamson Ether Synthesis. Chemistry Steps.

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. National Institutes of Health.

  • 1-Boc-3-hydroxyazetidine 97 141699-55-0. Sigma-Aldrich.

  • Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications (RSC Publishing).

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. PubMed. (2023).

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (2025).

  • Amine Protection / Deprotection. Fisher Scientific.

  • Williamson Ether Synthesis. Chemistry LibreTexts. (2023).

  • Nucleophilic ring-opening of α-ethyl azetidinium salt 12 with Bu4NF. ResearchGate.

Sources

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable heterocyclic scaffold. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to support your experimental success.

The synthesis of the strained four-membered azetidine ring can be a significant challenge, often plagued by competing side reactions that can complicate purification and reduce yields.[1][2] This resource provides in-depth, field-proven insights to help you navigate these complexities.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of 3-substituted azetidines.

FAQ 1: My primary byproduct is a five-membered ring (pyrrolidine). Why is this happening and how can I prevent it?

Answer:

The formation of a pyrrolidine byproduct is a classic competitive reaction in azetidine synthesis, particularly during intramolecular cyclization of γ-amino halides or alcohols.[1] The five-membered pyrrolidine ring is often thermodynamically more stable and can form through a competing 5-exo-tet cyclization, whereas azetidine formation requires a less favored 4-exo-tet cyclization.

Causality and Mechanistic Insight:

The outcome of this competition is highly dependent on the reaction conditions and the nature of the substrate. The key is to favor the kinetics of the 4-membered ring formation over the thermodynamics of the 5-membered ring.

Troubleshooting Strategies:

  • Choice of Base and Solvent: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in aprotic solvents such as tetrahydrofuran (THF) at low temperatures can favor the kinetic product (azetidine).[3][4]

  • Leaving Group: A highly reactive leaving group, such as a tosylate or mesylate, can accelerate the desired intramolecular SN2 reaction to form the azetidine before the competing reaction can occur.[5]

  • Substrate Conformation: The conformation of the acyclic precursor can influence the proximity of the reacting groups. Bulky substituents on the nitrogen or elsewhere on the carbon chain can be strategically used to favor a conformation that facilitates the 4-membered ring closure.

FAQ 2: I'm observing significant amounts of dimers and polymers in my reaction mixture. What causes this and what are the solutions?

Answer:

Dimerization and polymerization are common issues in azetidine synthesis, arising from the high reactivity of the strained azetidine ring, especially under cationic conditions.[6][7] The nitrogen of one azetidine molecule can act as a nucleophile and attack the activated azetidinium ion of another, leading to a chain reaction.[8]

Causality and Mechanistic Insight:

This is particularly prevalent in syntheses that proceed through a cationic ring-opening polymerization (CROP) mechanism.[6] The presence of acid, either as a catalyst or a byproduct, can protonate the azetidine nitrogen, initiating polymerization.[7]

Troubleshooting Strategies:

  • Control of Acidity: Meticulous control of the reaction pH is crucial. If an acid catalyst is necessary, use the minimum effective amount and consider a slow addition protocol. Quenching the reaction with a base immediately upon completion can prevent post-reaction polymerization.

  • Protecting Groups: Employing a robust N-protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group, can prevent the nitrogen from acting as a nucleophile, thus inhibiting polymerization.[9]

  • Reaction Concentration: Running the reaction at high dilution can disfavor intermolecular reactions (dimerization, polymerization) relative to the desired intramolecular cyclization.

Troubleshooting Summary Table
IssueCommon CauseRecommended Actions
Pyrrolidine Byproduct Thermodynamic competition (5-exo-tet vs. 4-exo-tet cyclization)Use strong, non-nucleophilic bases; employ a good leaving group (e.g., TsO-, MsO-); low temperature.
Dimer/Polymer Formation Cationic ring-opening polymerization (CROP) initiated by acidStrict pH control; use of N-protecting groups (Boc, Bn); high dilution conditions.
Elimination Byproducts Base-mediated elimination competing with substitutionUse of non-nucleophilic, sterically hindered bases; careful temperature control.[10]
Regioisomeric Mixtures Lack of regioselectivity in cycloaddition or ring-opening reactionsUse of directing groups; choice of catalyst to favor one regioisomer.[10][11]
FAQ 3: My [2+2] cycloaddition is giving poor yields and a mixture of regioisomers. How can I improve this?

Answer:

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis but can be plagued by issues of regioselectivity and efficiency.[12][13]

Causality and Mechanistic Insight:

The regioselectivity is often governed by the electronic properties of the substituents on both the imine and the alkene.[14] The reaction can also be complicated by competing E/Z isomerization of the imine upon photoexcitation.[13]

Troubleshooting Strategies:

  • Substrate Electronics: The regiochemical outcome can sometimes be predicted and controlled by the choice of electron-donating or electron-withdrawing groups on the reactants.

  • Intramolecular Variants: Tethering the imine and alkene components can enforce a specific regiochemical outcome and increase the efficiency of the cyclization.[15]

  • Photosensitizers: For reactions proceeding through a triplet state, the use of a photosensitizer can improve reaction efficiency.[13]

Visualizing Byproduct Formation Pathways

Below is a diagram illustrating the competitive formation of an azetidine versus a pyrrolidine byproduct from a common precursor.

Byproduct_Formation cluster_main Intramolecular Cyclization Precursor γ-Amino Halide/Alcohol Azetidine Desired 3-Substituted Azetidine Precursor->Azetidine 4-exo-tet (Kinetic) Pyrrolidine Pyrrolidine Byproduct Precursor->Pyrrolidine 5-exo-tet (Thermodynamic)

Caption: Competing cyclization pathways in azetidine synthesis.

Part 2: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-3-hydroxyazetidine via Intramolecular Cyclization

This protocol is a representative example of forming the azetidine ring through intramolecular cyclization of a γ-amino alcohol precursor.

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group:

    • To a solution of the N-Boc-3-amino-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a strong base, for example, sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

    • Heat the reaction mixture to 60-80 °C and stir overnight. Monitor by TLC or LC-MS for the formation of the azetidine product.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-hydroxyazetidine.

Workflow for Troubleshooting Azetidine Synthesis

The following diagram outlines a logical workflow for troubleshooting common issues in azetidine synthesis.

Caption: A logical workflow for troubleshooting azetidine synthesis.

Part 3: References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Biologically important 3-substituted azetidines. ResearchGate. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University. Available at: [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Available at: [Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Nomenclature used within this review to describe regio- and stereochemistry. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available at: [Link]

  • General scheme of intramolecular aza Paternò-Büchi reaction. B. Crystal... ResearchGate. Available at: [Link]

  • Development of a visible light-mediated intramolecular aza Paternò–Büchi reaction (Schindler and coworkers). ResearchGate. Available at: [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(2-Fluoroethoxy)azetidine Hydrochloride by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-(2-Fluoroethoxy)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this polar, basic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, moving beyond generic protocols to explain the "why" behind the "how."

Section 1: Understanding the Molecule and the Challenge

Q1: Why is this compound particularly challenging to purify by standard column chromatography?

A1: The difficulty in purifying this compound using standard silica gel chromatography stems from a combination of its physicochemical properties:

  • High Polarity: The presence of the ether and fluoro substituents, coupled with the small azetidine ring, makes the molecule highly polar. In normal-phase chromatography, this leads to very strong retention on the polar silica gel stationary phase, often resulting in poor elution, broad peaks, or even irreversible binding.

  • Basicity of the Azetidine Nitrogen: The secondary amine within the azetidine ring is basic. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This acid-base interaction is a primary cause of severe peak tailing (asymmetry), where the compound streaks down the column instead of eluting as a sharp band.

  • Hydrochloride Salt Form: The compound is often isolated as a hydrochloride salt to improve its stability and handling. However, this salt form introduces challenges in solubility with many common, less-polar organic solvents used in normal-phase chromatography. Furthermore, the ionic nature of the salt can exacerbate its strong affinity for the silica surface.

These factors necessitate a departure from standard, neutral chromatographic conditions to achieve effective separation and recovery.

Section 2: Strategic Approaches to Purification

Q2: What are the primary chromatographic strategies I should consider for purifying this compound?

A2: There are three main strategies to successfully purify this compound, each with its own set of advantages and considerations. The choice will depend on the nature of the impurities, the scale of the purification, and available resources.

Purification_Strategies cluster_0 Primary Strategies Start Crude 3-(2-Fluoroethoxy)azetidine HCl NP Modified Normal-Phase Start->NP Most Common RP Reversed-Phase (RP) Start->RP For Polar Analytes HILIC Hydrophilic Interaction (HILIC) Start->HILIC For Highly Polar Analytes P1 P1 NP->P1 Utilizes basic modifiers to improve peak shape. P2 P2 RP->P2 Separates based on hydrophobicity. P3 P3 HILIC->P3 Ideal for compounds poorly retained in RP.

Caption: Primary chromatographic strategies for purifying polar amine hydrochlorides.

Strategy 1: Modified Normal-Phase Chromatography This is often the first approach attempted due to the familiarity and cost-effectiveness of silica gel. The key is to modify the mobile phase to mitigate the undesirable interactions between the basic amine and the acidic silica.

Strategy 2: Reversed-Phase Chromatography In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water and acetonitrile or methanol). This method is particularly useful if the impurities are significantly more or less hydrophobic than the target compound.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful technique for very polar compounds that have little to no retention in reversed-phase chromatography.[2][3][4] It uses a polar stationary phase (like silica or diol-bonded silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[2][3][4]

Section 3: Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during the purification process.

Focus on Modified Normal-Phase Chromatography

Q3: I'm seeing significant peak tailing on my silica gel column. How can I fix this?

A3: Peak tailing is the most common issue when purifying amines on silica gel and is almost always due to the interaction with acidic silanol groups.[1]

Solution: Add a Basic Modifier to Your Mobile Phase. The most effective solution is to add a small amount of a volatile base to your eluent. This base will compete with your azetidine for binding to the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.

  • Recommended Modifier: Triethylamine (TEA) is a common choice. Start by adding 0.5-2% (v/v) TEA to your mobile phase.

  • Alternative Modifier: For very basic compounds, a solution of ammonium hydroxide in methanol (e.g., 2% NH4OH in MeOH) can be used as the polar component of your mobile phase system.

Experimental Protocol: Developing a Modified Mobile Phase

  • TLC Analysis:

    • Prepare three eluent systems for TLC analysis:

      • System A: Dichloromethane (DCM) / Methanol (95:5)

      • System B: DCM / Methanol (95:5) with 1% TEA

      • System C: DCM / (2% NH4OH in Methanol) (95:5)

    • Spot your crude material on three separate TLC plates and develop one in each system.

    • Observe: You should see a significant improvement in the spot shape (less streaking) and a slightly higher Rf value in Systems B and C compared to System A. Choose the system that gives your product an Rf value between 0.2 and 0.4 with the best separation from impurities.

  • Column Chromatography:

    • Stationary Phase: Standard flash silica gel (40-63 µm).

    • Mobile Phase: Use the optimal eluent system identified from your TLC analysis. A common starting point for polar amines is a gradient of 0% to 10% methanol in dichloromethane, with 1% TEA maintained throughout the gradient.

    • Equilibration is Key: Before loading your sample, flush the packed column with at least 5 column volumes of your initial mobile phase (containing the basic modifier). This ensures the silica is fully "neutralized" before the sample is introduced.

Peak_Tailing_Solution cluster_0 The Problem cluster_1 The Solution Problem Basic Azetidine interacts with Acidic Silica Tailing Severe Peak Tailing Problem->Tailing Solution Add Competing Base (e.g., TEA) to Mobile Phase Tailing->Solution Mitigation Strategy Result Symmetrical Peak Shape Solution->Result

Caption: Mitigating peak tailing of basic amines on silica gel.

Q4: My compound won't elute from the column, even with a high percentage of methanol.

A4: This indicates a very strong, potentially irreversible, interaction with the silica gel.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Modification: The concentration of your basic modifier may be too low. Try increasing the TEA concentration to 2% or using the ammonium hydroxide/methanol system.

  • Compound Degradation: Azetidines, being strained rings, can be sensitive to highly acidic environments. It's possible the compound is degrading on the silica surface.

    • Test for Stability: Spot your pure (or semi-pure) compound on a TLC plate and let it sit for an hour before developing. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.

  • Alternative Stationary Phase: If your compound is unstable on silica or still won't elute, switch to a less acidic stationary phase.

    • Amine-functionalized silica: This is an excellent choice as the stationary phase is basic, which repels the basic analyte and prevents strong interactions.[5] You can often use simpler, neutral mobile phases like hexane/ethyl acetate with these columns.[5]

    • Basic or Neutral Alumina: Alumina is another alternative to silica, available in acidic, neutral, and basic grades. For this application, basic or neutral alumina would be appropriate.

Q5: How do I prepare and load my hydrochloride salt sample? It's not soluble in my non-polar starting eluent.

A5: This is a common issue with salt forms. Direct liquid loading in a strong, polar solvent can ruin your separation.

Recommended Method: Dry Loading

  • Dissolve: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or DCM).

  • Adsorb: Add a small amount of silica gel (or Celite®) to this solution – roughly 2-3 times the mass of your crude material.

  • Evaporate: Gently remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This process adsorbs your compound onto the solid support.

  • Load: Carefully apply this powder as a uniform layer on top of your packed column.

  • Run Column: Proceed with your gradient elution.

This technique ensures that your compound is introduced to the column in a concentrated band without the use of a strong loading solvent that would interfere with the separation.

Parameter Recommendation for Modified Normal-Phase
Stationary Phase Standard Silica Gel (40-63 µm) or Amine-Functionalized Silica
Mobile Phase A Dichloromethane or Ethyl Acetate
Mobile Phase B Methanol
Modifier 0.5 - 2% Triethylamine (TEA) or Ammonium Hydroxide (in Methanol)
Loading Technique Dry loading for hydrochloride salts
Gradient Start with 100% A, gradually increase %B (e.g., 0-15% B over 20 column volumes)

Table 1: Recommended Starting Conditions for Modified Normal-Phase Chromatography.

Focus on Alternative Chromatographic Techniques

Q6: When should I consider using Reversed-Phase (RP) or HILIC instead of normal-phase?

A6: Consider these alternatives when:

  • Normal-phase fails: You cannot achieve a good separation even with modifiers, or your compound degrades on silica.

  • Impurities are very different in polarity: If your impurities are either very non-polar or significantly more polar than your product, RP can be very effective.

  • High water solubility: If your compound is highly water-soluble, HILIC is often the superior technique.[6]

Q7: What is the estimated pKa of 3-(2-Fluoroethoxy)azetidine and how does it influence my choice of mobile phase pH in RP or HILIC?

A7: The pKa of the parent azetidine is approximately 11.29.[7] The 2-fluoroethoxy group is electron-withdrawing due to the electronegativity of the fluorine and oxygen atoms. This inductive effect will pull electron density away from the nitrogen atom, making its lone pair less available for protonation.[8] Therefore, the pKa of 3-(2-Fluoroethoxy)azetidine is expected to be lower than 11.29, likely in the range of 9-10.

  • For Reversed-Phase: To ensure good retention and peak shape for a basic compound, you should work at a pH that is at least 2 units above the pKa of the analyte. This keeps the amine in its neutral, free-base form, which is more hydrophobic and will be retained better on the C18 stationary phase. Given the estimated pKa, a mobile phase buffered at pH 10 or higher would be ideal, but this can damage standard silica-based C18 columns. A more practical approach is to use a mobile phase with a basic additive like 0.1% ammonium hydroxide or TEA, which will raise the pH sufficiently to deprotonate the azetidine.

  • For HILIC: In HILIC, retention is often enhanced for charged species. Therefore, using a mobile phase with a slightly acidic pH (e.g., buffered with 0.1% formic acid or acetic acid) will ensure the azetidine is protonated (positively charged), promoting hydrophilic interaction with the polar stationary phase.

Section 4: Summary and Key Takeaways

Caption: Decision workflow for purifying this compound.

The purification of this compound is a manageable challenge if the underlying chemical interactions are understood. For routine purifications, modified normal-phase chromatography on silica gel with a triethylamine-containing eluent is the most direct and cost-effective method. For particularly difficult separations or when compound stability is a concern, switching to an amine-functionalized silica column or exploring HILIC are powerful alternatives.

References

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Avram, M., & Avram, E. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Pharmaceutics, 10(3), 123. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Biotage. [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Schyman, P., et al. (2012). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 52(11), 3029-3037. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

  • Zhang, Y., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Organic & Biomolecular Chemistry, 18(34), 6645-6649. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(23), 8839-8845. [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
  • King, J. (n.d.). Successful Flash Chromatography. King Group, University of Nottingham. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Rowan, S. J., et al. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Magnuson, M. L., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9694-9701. [Link]

  • Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Gillaizeau, I., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(5), 1238-1242. [Link]

  • Gilar, M., et al. (2011). An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations. Journal of Chromatography A, 1218(49), 8805-8811. [Link]

  • U.S. Patent No. 4,966,979. (1990). Process for synthesis of azetidine and novel intermediates therefor.
  • Choudhary, A. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. [Link]

  • Nawrocki, J., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(39), 6943-6968. [Link]

  • Ramis-Ramos, G., et al. (2017). Solvent selection in liquid chromatography. In Handbook of Solvents (2nd ed., pp. 343-363). Elsevier. [Link]

Sources

removing unreacted starting materials from 3-(2-Fluoroethoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_content>

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-(2-Fluoroethoxy)azetidine hydrochloride and facing the common but critical challenge of removing unreacted starting materials. Achieving high purity is paramount for reliable downstream applications, and this document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve your quality targets.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting materials I need to remove from my crude this compound?

To effectively troubleshoot a purification, you must first understand the likely impurities. 3-(2-Fluoroethoxy)azetidine is typically synthesized via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide.[1]

The most common synthetic route involves two key starting materials:

  • An Azetidine Precursor: Typically N-Boc-azetidin-3-ol, which is deprotonated to form a nucleophilic alkoxide.

  • A Fluoroethylating Agent: A reactive electrophile such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane.

The reaction is generally followed by the removal of the Boc protecting group using a strong acid, like hydrochloric acid (HCl), which also forms the final hydrochloride salt.

Therefore, the primary impurities you are likely to encounter are:

  • Unreacted N-Boc-azetidin-3-ol: The alcohol precursor.

  • Unreacted 2-fluoroethyl tosylate (or similar): The electrophile.

  • Byproducts from the Boc-deprotection step.

  • Residual base (e.g., Sodium Hydride) or solvents.

DOT Diagram: Common Synthesis of 3-(2-Fluoroethoxy)azetidine HCl

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol Intermediate N-Boc-3-(2-Fluoroethoxy)azetidine N-Boc-azetidin-3-ol->Intermediate Nucleophile 2-Fluoroethyl Tosylate 2-Fluoroethyl Tosylate 2-Fluoroethyl Tosylate->Intermediate Electrophile Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->N-Boc-azetidin-3-ol Deprotonation Final_Product 3-(2-Fluoroethoxy)azetidine HCl Intermediate->Final_Product HCl HCl HCl->Intermediate Boc Removal Extraction_Workflow Start Crude Product in Organic Solvent (e.g., DCM) Add_Acid Wash with acidic water (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous1 Aqueous Layer (Contains Product as HCl salt) Separate1->Aqueous1 Keep Organic1 Organic Layer (Contains neutral impurities like 2-fluoroethyl tosylate) Separate1->Organic1 Discard/Analyze Basify Adjust Aqueous Layer pH > 10 (e.g., with 2M NaOH) Aqueous1->Basify Extract Extract with fresh Organic Solvent (DCM) Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Contains inorganic salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Contains Product as free base) Separate2->Organic2 Keep Finalize Dry (Na₂SO₄), Filter, Evaporate Solvent Organic2->Finalize End Pure Free Base Finalize->End

Sources

stability of 3-(2-Fluoroethoxy)azetidine hydrochloride in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(2-Fluoroethoxy)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide is structured in a question-and-answer format to directly address potential issues and provide practical, field-proven insights into the stability of this compound under acidic and basic conditions.

Introduction to Azetidine Stability

Azetidines are four-membered nitrogen-containing heterocycles that are valuable scaffolds in medicinal chemistry. However, their inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions, a critical consideration during drug development and formulation.[1] The stability of the azetidine ring is significantly influenced by the nature of its substituents and the pH of the environment.

This guide will delve into the anticipated stability profile of this compound, potential degradation pathways, and methodologies to assess its stability in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results for this compound are inconsistent when using acidic mobile phases for HPLC. What could be the cause?

A1: Inconsistent assay results with acidic mobile phases often point to on-column degradation of the analyte. The azetidine nitrogen in this compound is basic and will be protonated at low pH, forming an azetidinium ion. This protonation can make the strained four-membered ring more susceptible to nucleophilic attack, leading to ring-opening.[2]

Troubleshooting Steps:

  • pH Investigation: The rate of decomposition of azetidine derivatives is often highly pH-dependent, with faster degradation occurring at lower pH values.[1] If you suspect on-column degradation, try increasing the pH of your mobile phase to a level where the compound shows better stability, while still achieving adequate chromatographic separation. It is crucial to experimentally determine the pH-stability profile of your compound.

  • Method Modification: Consider using a less acidic modifier or a different buffer system. If possible, explore alternative chromatographic modes, such as hydrophilic interaction liquid chromatography (HILIC) with a less aggressive mobile phase.

  • Sample Preparation: Ensure that your sample diluent is compatible with the mobile phase and does not promote degradation before injection. If the sample is dissolved in a strongly acidic solution, degradation may be occurring in the vial.

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway for this compound is the hydrolysis of the azetidine ring. The reaction is initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This is followed by a nucleophilic attack by water (or another nucleophile present in the medium) on one of the ring carbons adjacent to the nitrogen, leading to ring cleavage.

Expected Degradation Pathway:

The nucleophilic attack can occur at either the C2 or C4 position of the azetidinium ion. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the ring.[2] For a 3-substituted azetidine, the attack is likely to occur at the less sterically hindered carbon. The expected major degradation product from the hydrolysis of 3-(2-fluoroethoxy)azetidine would be a ring-opened amino alcohol.

Caption: Proposed acid-catalyzed degradation of 3-(2-fluoroethoxy)azetidine.

Q3: How stable is this compound in basic conditions?

A3: While azetidines are generally more susceptible to degradation under acidic conditions due to the formation of the reactive azetidinium ion, they are not entirely immune to basic conditions. In the free base form, the azetidine is a nucleophile and can participate in other reactions. However, direct nucleophilic attack on the azetidine ring by hydroxide is less likely compared to the acid-catalyzed ring-opening.

Some azetidine derivatives have demonstrated surprising stability even in the presence of a strong base like potassium hydroxide.[1] The ether linkage at the 3-position is generally stable to basic hydrolysis. Therefore, significant degradation under moderately basic conditions (e.g., pH 8-10) at room temperature is less expected compared to acidic conditions. However, at elevated temperatures and higher concentrations of a strong base, degradation could occur.

Q4: I need to perform a forced degradation study on this compound. What conditions should I use for acid and base hydrolysis?

A4: A forced degradation or stress testing study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as mandated by ICH guidelines (Q1A).[3][4] The goal is to achieve a target degradation of 5-20%.[5]

Recommended Starting Conditions for Forced Degradation:

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room Temperature, then 60°C24 hours (initial)
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature, then 60°C24 hours (initial)

Experimental Protocol: Acid/Base Hydrolysis Stress Testing

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Control: Prepare a control sample with the solvent used for the stock solution.

  • Incubation: Store the samples at the specified temperature. It is advisable to start at room temperature and if no significant degradation is observed after 24 hours, the temperature can be elevated.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis to prevent further degradation. For the acidic sample, use an appropriate amount of NaOH, and for the basic sample, use HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: General workflow for acid/base forced degradation studies.

Q5: How do I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Steps for Method Development:

  • Generate Degraded Samples: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a mixture of the parent compound and its degradation products.

  • Chromatographic Separation:

    • Column Selection: A C18 column is a good starting point for reversed-phase HPLC.

    • Mobile Phase Optimization: Develop a gradient or isocratic method that provides good resolution between the parent peak and all degradation product peaks. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector Wavelength: Determine the optimal UV detection wavelength by examining the UV spectra of the parent compound and the degradation products.

  • Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants to ensure there is no co-elution.

Summary of Key Considerations

  • Acid Sensitivity: this compound is likely to be most sensitive to acidic conditions due to the protonation of the azetidine nitrogen, which facilitates ring-opening.

  • Forced Degradation is Key: Conducting well-designed forced degradation studies is crucial for understanding the degradation pathways and for the development of a robust, stability-indicating analytical method.

  • Analytical Method Development: A stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products.

  • Documentation: Meticulous documentation of all experimental conditions and results is critical for regulatory submissions and for building a comprehensive understanding of the molecule's stability profile.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2). IFPMA, Geneva, Switzerland. [Link]

Sources

Technical Support Center: Stability and Degradation of Azetidine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of azetidine rings in drug molecules. The inherent ring strain of the four-membered azetidine heterocycle, while offering desirable conformational rigidity and metabolic stability, also presents unique degradation vulnerabilities.[1][2] This resource is designed to help you anticipate and investigate these pathways in your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Azetidine Ring Stability

Here we address common questions regarding the stability of azetidine-containing drug molecules.

Q1: What makes the azetidine ring a potential liability in a drug molecule?

The primary factor is ring strain, estimated to be approximately 25.4 kcal/mol.[3] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions that are less common in larger, less strained heterocyclic systems like pyrrolidines or piperidines.[4][5]

Q2: What are the most common degradation pathways for azetidine rings?

The most frequently observed degradation pathways for azetidine rings in drug molecules include:

  • Hydrolytic Degradation: This can occur under both acidic and basic conditions, often leading to ring-opening.

  • Acid-Mediated Intramolecular Ring-Opening: A common pathway for N-substituted aryl azetidines, where a pendant nucleophilic group attacks the protonated azetidine ring.[4][5][6][7]

  • Oxidative Degradation: Susceptibility to oxidation can lead to various degradation products, including ring-opened amides.

  • Photolytic Degradation: Exposure to light can provide the energy needed to induce ring cleavage or other rearrangements.

  • Enzymatic Degradation: Metabolic processes, primarily mediated by cytochrome P450 (CYP) enzymes, can modify or cleave the azetidine ring.[1][4][8]

Q3: Are all azetidine-containing drugs prone to degradation?

Not necessarily. The stability of the azetidine ring is highly dependent on the overall molecular structure, including the nature of the substituents on the ring and the nitrogen atom.[4][5] For instance, the basicity (pKa) of the azetidine nitrogen is a critical determinant of its stability in acidic conditions.[4][5] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, successfully incorporate the azetidine motif, indicating that with careful molecular design, sufficient stability can be achieved.[2]

Part 2: Troubleshooting Guide - Investigating Azetidine Degradation

This section provides practical guidance for common challenges encountered during the investigation of azetidine ring degradation.

Troubleshooting HPLC-MS Analysis of Degradation Products

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for identifying and quantifying degradation products. However, analyzing the degradation of azetidine-containing molecules can present specific challenges.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for the parent drug or degradants. Secondary interactions with the stationary phase due to the basic nature of the azetidine nitrogen.1. Optimize Mobile Phase pH: Adjust the pH to either fully protonate or deprotonate the azetidine nitrogen, which can improve peak shape.[9] 2. Use a suitable buffer: Ensure adequate buffering capacity to maintain a consistent pH throughout the analysis. 3. Consider a different column chemistry: A column with a different stationary phase (e.g., one with end-capping) may reduce secondary interactions.
Co-elution of isomeric degradation products. Ring-opening can lead to the formation of structural isomers with very similar polarities.1. Modify the gradient: A shallower gradient can improve the separation of closely eluting peaks. 2. Change the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. 3. Adjust the temperature: Running the analysis at a different temperature can impact retention times and selectivity.
Difficulty in ionizing degradation products by mass spectrometry. Some degradation products, particularly those resulting from ring-opening, may lack easily ionizable functional groups.1. Optimize ionization source parameters: Adjust settings such as capillary voltage and gas flow to enhance ionization. 2. Try a different ionization technique: If Electrospray Ionization (ESI) is not effective, consider Atmospheric Pressure Chemical Ionization (APCI). 3. Derivatize the sample: In some cases, derivatization to introduce an ionizable group may be necessary, although this adds complexity.[3]
In-source fragmentation complicating data interpretation. The inherent instability of some degradation products can lead to fragmentation within the mass spectrometer's ion source, making it difficult to identify the parent ion.1. Lower the fragmentor/cone voltage: This reduces the energy in the ion source and can minimize in-source fragmentation. 2. Use a "soft" ionization technique: ESI is generally considered a soft ionization method. Ensure it is properly optimized.
Troubleshooting Structure Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structure elucidation of degradation products.

Problem Potential Cause Troubleshooting Steps
Insufficient sample for 2D-NMR analysis. Degradation products are often present at low levels.1. Scale up the forced degradation study: Generate a larger quantity of the degradant for isolation. 2. Use a cryoprobe: A cryogenically cooled probe can significantly enhance sensitivity, allowing for the analysis of smaller sample amounts.[10] 3. Increase the number of scans: Longer acquisition times can improve the signal-to-noise ratio.
Ambiguous NMR spectra due to complex coupling patterns. Ring-opening can result in acyclic structures with more conformational flexibility, leading to complex proton and carbon NMR spectra.1. Perform 2D-NMR experiments: COSY, HSQC, and HMBC experiments are essential for establishing bond connectivities.[11][12] 2. Use a higher field NMR spectrometer: A higher field strength can improve spectral dispersion and simplify the interpretation of complex spectra. 3. Consider computational chemistry: Predicting NMR chemical shifts for proposed structures can aid in confirming the correct isomer.
Difficulty distinguishing between isomers. Different degradation pathways can lead to isomeric products that are challenging to differentiate by mass spectrometry alone.1. Nuclear Overhauser Effect (NOE) experiments: NOESY or ROESY experiments can provide through-space correlations, which are invaluable for determining stereochemistry and differentiating between isomers.[11] 2. Compare with starting material: A thorough comparison of the degradant's NMR data with that of the parent drug can help identify which parts of the molecule have changed.

Part 3: In-Depth Degradation Pathways and Experimental Protocols

This section details the primary degradation pathways of azetidine rings and provides model protocols for conducting forced degradation studies.

A. Hydrolytic Degradation

Hydrolysis can proceed via acid-catalyzed or base-catalyzed ring-opening.

Under acidic conditions, the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the formation of a γ-amino alcohol. A notable mechanism involves the formation of an azetidinium ion, which activates the ring for cleavage.[3]

Diagram: Acid-Catalyzed Hydrolytic Degradation of an Azetidine Ring

Azetidine Azetidine-containing Drug Protonated_Azetidine Protonated Azetidine (Azetidinium Ion) Azetidine->Protonated_Azetidine + H+ Ring_Opened γ-Amino Alcohol (Degradation Product) Protonated_Azetidine->Ring_Opened + H2O (Nucleophilic Attack) Azetidine Azetidine-containing Drug Oxidized_Intermediate Oxidized Intermediate (e.g., N-oxide or hydroxylated) Azetidine->Oxidized_Intermediate + [O] Ring_Cleavage Ring Cleavage Oxidized_Intermediate->Ring_Cleavage Degradation_Products Amino Aldehyde/ Amino Ketone Ring_Cleavage->Degradation_Products

Caption: A potential pathway for oxidative degradation.

C. Photolytic Degradation

The energy from UV or visible light can promote the homolytic cleavage of C-N or C-C bonds within the azetidine ring, leading to radical intermediates that can then rearrange or react further. [13]The specific outcome is highly dependent on the chromophores present in the molecule.

Diagram: General Photolytic Degradation

Azetidine Azetidine-containing Drug Excited_State Excited State Azetidine->Excited_State + hv Radical_Intermediates Radical Intermediates (C-N or C-C cleavage) Excited_State->Radical_Intermediates Photoproducts Photodegradation Products Radical_Intermediates->Photoproducts

Caption: Photolytic degradation via radical intermediates.

D. Enzymatic Degradation

The metabolism of azetidine-containing drugs is often mediated by CYP enzymes. For example, baricitinib undergoes oxidation by CYP3A4, and azelnidipine is also a substrate for this enzyme. [1][4][8]Metabolic reactions can include N-dealkylation, hydroxylation of the ring, or cleavage of the ring.

Diagram: Enzymatic Degradation Workflow

Drug Azetidine-containing Drug Incubation Incubation (with NADPH) Drug->Incubation Microsomes Liver Microsomes (Source of CYP enzymes) Microsomes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol: Forced Degradation Study of an Azetidine-Containing Drug

This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations and time points should be optimized for the drug substance being investigated. The goal is to achieve 5-20% degradation. [14][15] 1. Preparation of Stock Solution:

  • Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, weigh a portion of the stressed solid, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer.

  • The use of a PDA detector allows for peak purity analysis to ensure that the chromatographic peak of the parent drug does not contain any co-eluting degradants.

Part 4: Case Studies of Marketed Azetidine-Containing Drugs

  • Baricitinib: This Janus kinase (JAK) inhibitor contains an azetidine ring. Approximately 10% of the drug is metabolized, primarily through oxidation by CYP3A4. [1]A forced degradation study of baricitinib showed it to be labile under hydrolytic (acidic, basic, and neutral) and photolytic conditions, but stable under oxidative stress with H₂O₂. [16]Ten new degradation products were identified using high-resolution mass spectrometry and NMR. [16]

  • Azelnidipine: A dihydropyridine calcium channel blocker, azelnidipine is metabolized by CYP3A4 and has no active metabolites. [4][8]Its metabolism primarily occurs in the liver. [4][8]

  • Cobimetinib: This MEK inhibitor is used in the treatment of melanoma. It is extensively metabolized in the liver. [17]

References

  • Azelnidipine | C33H34N4O6 | CID 65948 - PubChem. National Center for Biotechnology Information. [Link]

  • Baricitinib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Azelnidipine: A Review on Therapeutic Role in Hypertension. Journal of Drug Delivery and Therapeutics. 2019;9(3-s):924-928. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. 2021;203:114232. [Link]

  • CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways. In: Dong M. W., ed. Handbook of Pharmaceutical Analysis by HPLC. Elsevier; 2005:225-257. [Link]

  • Aryldiazonium ion-initiated C-N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. ResearchGate. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. 2021;12(10):1585-1588. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. 2022;144(35):16053-16062. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry. 2017;97:161-176. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. 2019;24(9):1786. [Link]

  • High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism. ResearchGate. [Link]

  • High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism. Rapid Communications in Mass Spectrometry. 2022;36(22):e9385. [Link]

  • Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy. Journal of Mass Spectrometry. 2022;57(7):e4871. [Link]

  • Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. Molecules. 2020;25(1):173. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Hacettepe University Journal of the Faculty of Pharmacy. 2021;41(2):133-142. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. 2015;80(18):9124-9133. [Link]

  • Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Walsh Medical Media. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Rapid Communications in Mass Spectrometry. 2023;37(18):e9573. [Link]

  • Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry. Scilit. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. 2024;9(3):c607-c617. [Link]

  • Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. ResearchGate. [Link]

  • Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics. Clinical Pharmacology & Therapeutics. 2020;108(4):812-820. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. 2024;20:1671-1676. [Link]

  • Effects of azelnidipine on uric acid metabolism in patients with essential hypertension. Clinical and Experimental Hypertension. 2013;35(4):242-246. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • What is the mechanism of Azelnidipine?. Patsnap Synapse. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Challenges and Troubleshooting: Over-Degradation. International Journal of Pharmaceutical Sciences. 2013;4(1):1913-1923. [Link]

  • Cobimetinib - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Heterocyclic Chemistry. 2023;60(1):7-23. [Link]

  • Photocatalytic Degradation of Pharmaceuticals in Aqueous Solutions and Development of New Dye Sensitised Photocatalytic Material. Dublin City University. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • LC Troubleshooting tips V3. Shimadzu. [Link]

  • Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology. 2003;37(15):3342-3349. [Link]

  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. ResearchGate. [Link]

  • Case studies on photocatalytic degradation of pharmaceuticals in different countries. In: Photocatalytic Degradation of Pharmaceuticals in Wastewater. Elsevier; 2023:259-278. [Link]

  • Incidence, course, and management of toxicities associated with cobimetinib in combination with vemurafenib in the coBRIM study. Annals of Oncology. 2017;28(5):1125-1132. [Link]

  • A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. The Oncologist. 2020;25(8):e1140-e1146. [Link]

  • Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10. Frontiers in Microbiology. 2018;9:1906. [Link]

Sources

Azetidine Ring Integrity: A Technical Support Center for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a critical challenge in modern synthetic and medicinal chemistry: preventing the undesired ring-opening of the azetidine moiety. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique conformational constraints and synthetic potential of this four-membered heterocycle. Here, we will dissect the underlying principles of azetidine instability and provide actionable, field-proven strategies to maintain the integrity of the azetidine ring throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding azetidine stability.

Q1: What are the primary drivers for the ring-opening of azetidines?

A1: The propensity of the azetidine ring to open is fundamentally rooted in its significant ring strain, which is approximately 25.4 kcal/mol.[1] This inherent strain makes the ring susceptible to cleavage under various conditions. The primary triggers for ring-opening include:

  • Lewis Acids: These are the most frequent culprits. Lewis acids coordinate to the lone pair of the azetidine nitrogen, which polarizes the C-N bonds and further increases ring strain. This "activation" renders the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack, often proceeding through an SN2-type mechanism.[2][3]

  • Protic Acids: Strong acids can protonate the azetidine nitrogen, forming a reactive azetidinium ion.[4] This positively charged intermediate is highly susceptible to ring-opening by nucleophiles. The stability of N-substituted azetidines can be significantly influenced by the pH of the reaction medium.[3][5]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the azetidine ring, leading to its cleavage, especially if the ring is activated.[3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, particularly in the presence of other destabilizing factors.[3]

  • N-Activation: Reagents that acylate or alkylate the azetidine nitrogen can form highly reactive azetidinium ions, which are prone to subsequent ring-opening. For instance, reaction with chloroformates can lead to ring-opened γ-chloroamines.[6]

Q2: How does the substitution pattern on the azetidine ring affect its stability?

A2: Substituents on both the nitrogen and carbon atoms of the azetidine ring play a pivotal role in its stability.

  • N-Substituents: Electron-withdrawing groups on the nitrogen, such as sulfonyl groups, can decrease the basicity of the nitrogen, potentially reducing its tendency to be protonated or coordinate to Lewis acids.[7] However, these groups can also activate the ring towards nucleophilic attack under certain conditions.[3] Bulky N-substituents can provide steric hindrance, which may protect the ring from external reagents.

  • C-Substituents: The electronic nature of substituents on the ring carbons influences the regioselectivity of nucleophilic attack. For example, 2-aryl-substituted azetidines can be predisposed to ring-opening at the benzylic position.[2] The regioselectivity of ring-opening is a complex interplay of steric and electronic effects.[8][9]

Q3: I'm observing intramolecular ring-opening. What could be causing this?

A3: Intramolecular ring-opening is a significant side reaction, particularly when a nucleophilic functional group is tethered to the azetidine ring. A common example is the acid-mediated intramolecular attack of a pendant amide group, leading to the formation of lactones or lactams.[5][10] The propensity for this to occur is highly dependent on the length of the linker between the azetidine and the nucleophilic group, with shorter linkers often facilitating this undesired cyclization.[5]

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental challenges and provides a logical framework for troubleshooting.

Scenario 1: Azetidine decomposition during N-deprotection.
  • Problem: You are attempting to remove an N-protecting group (e.g., Boc, Cbz) and observing significant formation of ring-opened byproducts.

  • Analysis and Solution:

    • Acid-Labile Protecting Groups (e.g., Boc): Strong acidic conditions (e.g., neat TFA) required for Boc deprotection can readily protonate the azetidine nitrogen, leading to ring cleavage.

      • Recommendation:

        • Milder Acidic Conditions: Titrate the amount of acid used. For example, use a solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether, and perform the reaction at a lower temperature (e.g., 0 °C).

        • Alternative Deprotection: Consider using a protecting group that can be removed under non-acidic conditions. For instance, a Cbz group can be removed via hydrogenolysis (H₂, Pd/C), which is generally mild and preserves the azetidine ring.[3]

  • Workflow for Optimizing N-Boc Deprotection:

    G start Start: Ring-opening during N-Boc deprotection with TFA q1 Is the substrate sensitive to strong acid? start->q1 a1_yes Use milder acidic conditions: - 1-4 M HCl in Dioxane/Ether - Monitor reaction at 0°C to RT q1->a1_yes Yes a1_no Consider alternative causes: - Nucleophilic solvent? - High temperature? q1->a1_no No q2 Is ring-opening still observed? a1_yes->q2 a1_no->q2 a2_yes Switch to an orthogonally deprotected protecting group: - N-Cbz (Hydrogenolysis) - N-Alloc (Pd(0) catalysis) q2->a2_yes Yes a2_no Successful Deprotection q2->a2_no No end End: Azetidine ring intact a2_yes->end a2_no->end

    Caption: Decision workflow for troubleshooting N-Boc deprotection.

Scenario 2: Ring-opening during a reaction involving a Lewis acid.
  • Problem: A Lewis acid-catalyzed reaction on a substituent of the azetidine-containing molecule results in cleavage of the four-membered ring.

  • Analysis and Solution:

    • The Lewis acid is likely coordinating with the azetidine nitrogen, activating it for ring-opening.

      • Recommendation:

        • Choose a Milder Lewis Acid: Screen a range of Lewis acids. For instance, if a strong Lewis acid like AlCl₃ is causing decomposition, consider milder alternatives such as ZnCl₂, Sc(OTf)₃, or La(OTf)₃.[11][12]

        • Protect the Azetidine Nitrogen: If the reaction chemistry allows, temporarily convert the azetidine nitrogen into a less Lewis-basic functional group, such as an amide or a carbamate, prior to the Lewis acid-catalyzed step.

        • Stoichiometry and Temperature Control: Use a catalytic amount of the Lewis acid if possible, and run the reaction at the lowest feasible temperature to disfavor the ring-opening pathway.

Strategic Selection of N-Protecting Groups for Azetidine Stability

The choice of the N-protecting group is a critical decision that can dictate the success of your synthetic route. The following table summarizes the properties of common N-protecting groups in the context of azetidine chemistry.

Protecting GroupStability under Acidic ConditionsStability under Basic ConditionsRemoval ConditionsKey Considerations for Azetidines
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[3]Generally stable.Strong acid (TFA, HCl).Widely used, but its acid lability necessitates careful planning of subsequent steps.
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).Provides an excellent orthogonal deprotection strategy if acid-sensitive groups are present.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).The strong electron-withdrawing nature can offer stability but may also activate the ring towards certain nucleophiles.[3] Removal can be challenging.
Benzhydryl (Bzh) Labile to acid and hydrogenolysis.Stable.H₂, Pd/C or acidic conditions.Can facilitate certain photochemical reactions and subsequent ring-opening in a controlled manner.[13][14]

Experimental Protocol: Mild N-Boc Deprotection of an Azetidine Derivative

This protocol provides a starting point for the mild deprotection of an N-Boc protected azetidine, minimizing the risk of ring-opening.

Objective: To remove the N-Boc group from a substituted azetidine while preserving the integrity of the four-membered ring.

Materials:

  • N-Boc-azetidine substrate

  • 4.0 M HCl in 1,4-dioxane

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-azetidine substrate (1.0 eq) in anhydrous DCM (0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4.0 M HCl in 1,4-dioxane (4-5 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude azetidine hydrochloride salt can be used directly or neutralized to the free base if required.

Self-Validation:

  • Expected Outcome: A high yield of the desired azetidine hydrochloride salt with minimal (<5%) ring-opened byproducts detected by ¹H NMR and LC-MS analysis of the crude product.

  • Troubleshooting: If significant ring-opening is still observed, reduce the equivalents of HCl in dioxane or perform the reaction at a lower temperature (e.g., -10 °C). Alternatively, consider switching to a Cbz protecting group for subsequent syntheses.

Mechanistic Insight: Lewis Acid-Catalyzed Ring-Opening

Understanding the mechanism of ring-opening is crucial for its prevention. The diagram below illustrates the activation of an azetidine ring by a Lewis acid and subsequent nucleophilic attack.

G cluster_0 Azetidine Activation and Ring-Opening A R-N(Azetidine) C [R-N(Azetidine)-LA] (Activated Complex) A->C Coordination B Lewis Acid (LA) B->C E Ring-Opened Product (R-N(CH₂)₃-Nu) C->E SN2 Attack D Nucleophile (Nu⁻) D->E

Caption: Mechanism of Lewis acid-mediated azetidine ring-opening.

By understanding these principles and employing the strategies outlined in this guide, researchers can more effectively navigate the complexities of azetidine chemistry, preserving the integrity of this valuable heterocyclic motif in their synthetic endeavors.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]

  • Ghorai, M. K., et al. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]

  • Nguyen, T. N., & May, J. A. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]

  • (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF - ResearchGate. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Publication Corporation. [Link]

  • (n.d.). (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL. [Link]

  • (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • (n.d.). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]

  • (n.d.). Opening of azetidinium ions with C-nudeophiles. Request PDF - ResearchGate. [Link]

  • (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF - ResearchGate. [Link]

  • (n.d.). Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review. [Link]

  • (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC - NIH. [Link]

  • (n.d.). Synthetic methods to access azetidines. Download Scientific Diagram - ResearchGate. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • (n.d.). Azetidine. Wikipedia. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [Link]

  • (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1...). ResearchGate. [Link]

  • (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository. [Link]

  • (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Maag, H., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • (2020). Azetidine: Chemical Reactivity. YouTube. [Link]

  • Couty, F., et al. (2006). Reaction of azetidines with chloroformates. PubMed. [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Substituted Azetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted azetidines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in your experiments. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively design more selective and efficient reactions.

Introduction: The Critical Role of Regioselectivity in Azetidine Chemistry

Azetidines are prized scaffolds in medicinal chemistry and organic synthesis due to their unique conformational properties and their ability to impart desirable physicochemical characteristics to molecules.[1][2] However, the inherent ring strain of the four-membered ring, while a source of their reactivity, also presents significant challenges in controlling the regioselectivity of their reactions.[3] Whether you are performing a ring-opening reaction, a C-H functionalization, or a transformation of an azetine, directing the reaction to the desired carbon atom is paramount for the successful synthesis of your target molecule.

This guide will address common regioselectivity challenges in a practical, question-and-answer format, providing not just protocols, but the underlying mechanistic principles to inform your experimental design.

Part 1: Troubleshooting Guide for Common Regioselectivity Issues

This section addresses specific problems you may encounter in the lab, offering explanations and actionable solutions.

Ring-Opening Reactions: Why is my nucleophile attacking the wrong carbon?

Question: I'm trying to perform a nucleophilic ring-opening of my 2-substituted N-tosylazetidine, expecting an attack at the C4 position, but I'm getting a mixture of regioisomers, with significant attack at the C2 position. What's going on?

Answer: This is a classic regioselectivity challenge in azetidine chemistry. The outcome of nucleophilic ring-opening is a delicate balance between electronic and steric factors, and the reaction conditions can tip this balance.

Underlying Principles:

The regioselectivity of nucleophilic attack on an activated azetidine (often an azetidinium ion formed in situ) is governed by the stability of the transition state leading to the two possible products.

  • Electronic Effects: The presence of an electron-withdrawing group on the nitrogen (like a tosyl group) and a substituent on the ring can create a dipole, making one carbon more electrophilic than the other. For instance, a 2-aryl substituent can stabilize a partial positive charge at the C2 position through resonance, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on the azetidine ring or a bulky nucleophile will favor attack at the less sterically hindered carbon.

  • Lewis Acid Catalysis: Lewis acids play a crucial role in activating the azetidine ring. The coordination of the Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons. The nature and amount of the Lewis acid can influence the regioselectivity.[2]

Troubleshooting Workflow:

start Poor Regioselectivity in Azetidine Ring-Opening issue Mixture of C2 and C4-attacked products start->issue q1 Is a Lewis Acid being used? issue->q1 la_yes Optimize Lewis Acid q1->la_yes Yes la_no Consider adding a Lewis Acid q1->la_no No q2 What is the nature of the C2-substituent? la_yes->q2 la_no->la_yes c2_aryl Aryl group may favor C2 attack electronically. Consider a less coordinating Lewis acid. q2->c2_aryl Aryl c2_alkyl Steric hindrance should favor C4 attack. Consider a bulkier nucleophile. q2->c2_alkyl Alkyl q3 How bulky is your nucleophile? c2_aryl->q3 c2_alkyl->q3 nuc_small Small nucleophiles are less sensitive to sterics. Try a bulkier nucleophile. q3->nuc_small Small nuc_bulky If C2 attack persists, electronic effects are likely dominant. Re-evaluate Lewis Acid choice. q3->nuc_bulky Bulky solvent Solvent Polarity can influence transition state stability. Screen different solvents (e.g., ethereal vs. chlorinated). nuc_small->solvent nuc_bulky->solvent temp Lowering the temperature may increase selectivity. solvent->temp end Improved Regioselectivity temp->end start Poor Regioselectivity in 2-Arylazetidine Lithiation issue Mixture of ortho- and α-lithiated products start->issue q1 What is the N-substituent? issue->q1 n_alkyl N-Alkyl (EDG) q1->n_alkyl Alkyl (EDG) n_ewg N-Boc/Sulfonyl (EWG) q1->n_ewg EWG sol_alkyl ortho-Lithiation is expected. If α-lithiation is observed, consider steric hindrance at the ortho-position. n_alkyl->sol_alkyl sol_ewg α-Lithiation is expected. If ortho-lithiation is observed, the EWG may not be sufficiently activating. n_ewg->sol_ewg action_alkyl To favor ortho-lithiation: - Ensure N-substituent is a simple alkyl group. - Use a lithium amide base (e.g., LDA). - Consider a less sterically hindered aryl substrate. sol_alkyl->action_alkyl action_ewg To favor α-lithiation: - Use a strong N-EWG (e.g., Boc, Ts). - Use a strong alkyllithium base (e.g., n-BuLi, s-BuLi). - Ensure low temperatures to maintain kinetic control. sol_ewg->action_ewg end Improved Regioselectivity action_alkyl->end action_ewg->end

Sources

Validation & Comparative

HPLC-MS method for purity analysis of 3-(2-Fluoroethoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 3-(2-Fluoroethoxy)azetidine Hydrochloride

Introduction: The Analytical Challenge of Modern Polar Scaffolds

This compound is a key building block in contemporary drug discovery, incorporating a strained azetidine ring and a fluorinated side chain. These features can enhance metabolic stability, binding affinity, and pharmacokinetic properties. However, its structure—small, highly polar, and basic due to the azetidine nitrogen—presents a significant analytical challenge for purity assessment. Conventional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to adequately retain such analytes, leading to elution in the solvent front, poor peak shape, and inaccurate quantification of impurities.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of advanced analytical methodologies for the robust purity analysis of this compound. We will present a detailed protocol for a primary Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) method, contrast it with alternative chromatographic techniques, and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as an orthogonal method for absolute purity determination. All methodologies are discussed within the framework of regulatory expectations for analytical procedure validation.[3][4]

Part 1: The Primary Method: HILIC-MS for Impurity Profiling

Expertise & Rationale: For small polar molecules, achieving retention on a chromatographic column is the first and most critical step. HILIC is specifically designed for this purpose.[5] Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6] A thin aqueous layer is adsorbed onto the stationary phase, and retention is governed by the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[7][8] This mechanism provides excellent retention and separation for compounds like 3-(2-Fluoroethoxy)azetidine, which are poorly retained in RP chromatography. Coupling HILIC with mass spectrometry provides high sensitivity and specificity, enabling the detection and identification of trace-level impurities.[9]

Detailed Experimental Protocol: HILIC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. The high organic content of the diluent is crucial to match the initial mobile phase conditions, preventing peak distortion.[10]

    • Further dilute to a working concentration of 10 µg/mL using the same diluent.

  • Instrumentation:

    • UHPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.

    • Electrospray Ionization (ESI) source operating in positive ion mode, as the azetidine nitrogen is readily protonated.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent amide-based HILIC column). Amide phases often provide excellent peak shape and selectivity for polar bases.

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid. The buffer is essential for controlling pH and ensuring reproducible retention and good peak shape.

    • Mobile Phase B: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.[11]

    • Gradient Program:

      Time (min) % A % B Curve
      0.0 5 95 Initial
      8.0 40 60 Linear
      9.0 40 60 Hold
      9.1 5 95 Linear

      | 12.0 | 5 | 95 | Hold |

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

    • Acquisition Mode: Full Scan (m/z 50-500) to detect all potential impurities. A data-dependent MS/MS (ddMS2) experiment can be run concurrently to obtain structural information on detected impurities.

Anticipated Data Presentation

The method should effectively separate the main compound from potential process-related impurities (e.g., starting materials, de-fluorinated analogs) and degradation products.

Peak IDRetention Time (min)[M+H]⁺ (Observed m/z)[M+H]⁺ (Calculated m/z)Putative Identity
14.52134.0870134.08743-(2-Fluoroethoxy)azetidine
Imp-A3.8990.065190.0655Azetidin-3-ol (Starting Material)
Imp-B5.15116.0968116.09703-Ethoxyazetidine (De-fluorinated)
HILIC-MS Experimental Workflow

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh & Dissolve (1 mg/mL in 90% ACN) s2 Dilute to 10 µg/mL s1->s2 a1 Inject 2 µL s2->a1 a2 HILIC Separation (Amide Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Detection (Full Scan & ddMS2) a3->a4 d1 Integrate Peaks a4->d1 d2 Identify Impurities (Mass & Fragmentation) d1->d2 d3 Calculate Purity (% Area) d2->d3

Caption: Workflow for HILIC-MS Purity Analysis.

Part 2: Comparative and Orthogonal Methodologies

A robust purity assessment relies on more than a single method. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture and increase confidence in the results.

Alternative 1: Ion-Pairing Reversed-Phase LC-MS (IP-RP-LC-MS)

Rationale: Ion-pairing chromatography is a technique used to retain highly polar, ionizable compounds on a traditional reversed-phase (C18) column.[12] An ion-pairing reagent, such as an alkyl sulfonic acid (e.g., heptafluorobutyric acid, HFBA), is added to the mobile phase.[13] This reagent has a charged head that pairs with the protonated amine of the analyte and a hydrophobic tail that interacts with the C18 stationary phase, thus promoting retention.[14]

Protocol Outline:

  • Column: Standard C18 column (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 5 mM HFBA.

  • Mobile Phase B: Acetonitrile + 5 mM HFBA.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to elute the ion-paired complex.

  • Causality: The key choice here is the ion-pairing reagent. Volatile reagents like HFBA or difluoroacetic acid (DFA) are preferred for MS compatibility, but they can still cause signal suppression and persistent contamination of the MS system.[15] This is a significant drawback compared to the cleaner HILIC approach.

Alternative 2: Supercritical Fluid Chromatography (SFC)-MS

Rationale: SFC uses supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol.[16] It provides a separation mechanism that is orthogonal to both RP-HPLC and HILIC.[17] For polar compounds, SFC can offer excellent selectivity and speed. Furthermore, it is considered a "greener" technique due to the significant reduction in organic solvent consumption.[18]

Protocol Outline:

  • Column: A polar stationary phase designed for SFC (e.g., Princeton 2-Ethylpyridine).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol with an additive like ammonium hydroxide to improve peak shape for basic analytes.

  • Gradient: A gradient of increasing modifier (Methanol).

  • Causality: The basic additive in the modifier is critical for preventing peak tailing of the azetidine compound by interacting with active sites on the stationary phase. SFC is an excellent confirmatory technique to ensure no impurities are co-eluting with the main peak in the primary HILIC method.

Comparison of Chromatographic Methods
FeatureHILIC-MSIP-RP-LC-MSSFC-MS
Mechanism Partitioning into an aqueous layer on a polar stationary phase.[7]Analyte forms a hydrophobic ion pair, retained on a non-polar phase.[14]Adsorption/partitioning using a supercritical fluid mobile phase.[17]
Pros Excellent retention for polar analytes, MS-friendly mobile phases.[5][8]Uses common C18 columns, well-understood mechanism.Orthogonal selectivity, high speed, reduced organic solvent use.[18]
Cons Requires careful equilibration, potential for peak shape issues if not optimized.Can cause significant and persistent MS ion suppression/contamination.[15]Requires specialized instrumentation, method development can be complex.
Best Use Case Primary method for routine impurity profiling and quantification.Alternative when HILIC columns are unavailable; use with caution for MS.Orthogonal confirmation of purity, chiral separations.
Orthogonal Method: Quantitative NMR (qNMR) for Absolute Purity

Trustworthiness: While chromatographic methods provide relative purity (area %), qNMR is a primary ratio method that can determine absolute purity without needing a reference standard of the analyte itself.[19][20] The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[21][22] By comparing the integral of a known, non-overlapping peak from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high accuracy.[23] This makes qNMR the gold standard for certifying reference materials.

Detailed Experimental Protocol: qNMR
  • Standard & Sample Preparation:

    • Select a suitable internal standard (IS) that is stable, non-volatile, has high purity, and has peaks that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are common choices.

    • Accurately weigh (using a microbalance) approximately 10 mg of this compound and 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard to allow for full relaxation and accurate integration.

      • Acquire data with a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following equation[21]: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

qNMR Purity Determination Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Data Analysis s1 Accurately weigh Analyte & Internal Std s2 Dissolve in Deuterated Solvent s1->s2 a1 Acquire ¹H Spectrum s2->a1 a2 Ensure long D1 delay (>5 x T₁) d1 Process Spectrum (Phase, Baseline) a2->d1 d2 Integrate Analyte & Standard Peaks d1->d2 d3 Calculate Absolute Purity d2->d3

Caption: Workflow for Absolute Purity by qNMR.

Part 3: Method Validation According to ICH Q2(R2) Guidelines

Authoritative Grounding: Describing a method is insufficient; it must be proven "fit for its intended purpose" through validation.[4] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the framework for this process.[24][25] For a purity method, the following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[24] This is demonstrated by separating the main peak from all known impurities and placebo components.

  • Linearity & Range: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.[26] This is typically assessed over a range of 50% to 150% of the target concentration for the main compound and from the reporting limit to 120% for impurities.

  • Accuracy: The closeness of test results to the true value. It is determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

Method Validation Workflow

Validation_Workflow cluster_studies Validation Studies (ICH Q2) Dev Method Development (e.g., HILIC-MS) Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LOQ LOQ / LOD Proto->LOQ Rob Robustness Proto->Rob Report Validation Summary Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Rob->Report Implement Implement for QC Report->Implement

Caption: ICH Q2(R2) Analytical Method Validation Process.

Conclusion

The purity analysis of this compound requires a tailored approach that addresses its highly polar and basic nature. A well-developed HILIC-MS method stands as the most suitable primary technique for routine impurity profiling, offering excellent retention, high sensitivity, and compatibility with mass spectrometry. For orthogonal verification, SFC-MS provides a powerful alternative with a different separation mechanism.

For the definitive assignment of absolute purity, particularly for establishing a reference standard, qNMR is the unequivocal choice. It operates as a primary method of measurement, providing a high degree of confidence that is independent of chromatographic behavior. A comprehensive analytical control strategy should leverage HILIC-MS for routine quality control and qNMR for the certification of primary reference materials, ensuring the highest standards of quality, safety, and efficacy.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Available from: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • LCGC International. (2020). Analysis of Highly Polar Compounds by SFC–MS. Available from: [Link]

  • Restek. (2016). Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Gika, H. G., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 135-143. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Valgenesis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]

  • Mettler Toledo. (n.d.). 1H qNMR Purity Analyses and the Implications of ISO 24583. Available from: [Link]

  • Separation Science. (2023). Perform Quantitative Analysis of Highly Polar Pesticides in Food Using SFC-MS. Available from: [Link]

  • Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]

  • ResearchGate. (n.d.). SFC-MS/MS as an orthogonal technique for improved screening of polar analytes in anti-doping control. Available from: [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Available from: [Link]

  • Sevin, G., et al. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available from: [Link]

  • Wiley Analytical Science. (2020). Quantitative analysis of highly polar pesticides in food using SFC/MS. Available from: [Link]

  • Agilent Technologies. (n.d.). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Available from: [Link]

  • Pez, F., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(13), 1637-1655. Available from: [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Coulier, L., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites, 7(3), 36. Available from: [Link]

  • Al-Sari, N., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 929. Available from: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • Hewitt, S. A., et al. (2017). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 35(11), 814-825. Available from: [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Available from: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]

  • Ghassempour, A., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Cell Mol Biol (Noisy-le-grand), 61(1), 19-24. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Determining the Purity of Azetidine Salts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. Azetidine salts, a class of compounds increasingly vital in medicinal chemistry, present unique analytical challenges due to their often hygroscopic and reactive nature. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of these valuable compounds, grounded in scientific principles and practical expertise.

The Challenge with Azetidine Salts: Why a Robust Purity Assay Matters

Azetidine rings are four-membered nitrogen-containing heterocycles that are key building blocks in many pharmaceuticals. Their salt forms, often hydrochlorides or other acid addition salts, are typically used to improve stability and solubility. However, these salts are frequently hygroscopic, readily absorbing atmospheric moisture. This property can significantly complicate purity assessment by traditional methods that rely on precise weighing of an anhydrous material. Furthermore, impurities arising from synthesis, such as starting materials, by-products, and degradation products, must be accurately quantified to meet stringent regulatory requirements set by bodies like the International Council for Harmonisation (ICH).[1][2][3]

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of chemical substances.[4][5] Unlike chromatographic techniques, which often require reference standards for each impurity, qNMR allows for direct quantification against a single, certified internal standard.[4][6] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6]

This inherent quantitative nature provides several advantages for the analysis of azetidine salts:

  • Accuracy and Precision: Modern qNMR methods can achieve high levels of accuracy and precision, with relative standard deviations typically below 1% under optimized conditions.[4]

  • No Need for Identical Reference Standards: Purity can be determined without needing a certified pure sample of the azetidine salt itself, which is often difficult to obtain.[4][7]

  • Simultaneous Quantification: It allows for the simultaneous quantification of the main component and any NMR-active impurities in a single experiment.[8]

  • Structural Information: Besides quantification, the NMR spectrum provides valuable structural information that can help in the identification of unknown impurities.[9][10]

Causality in Experimental Design: The "Why" Behind the Protocol

A successful qNMR experiment hinges on meticulous planning and understanding the rationale behind each step. For azetidine salts, particular attention must be paid to their unique chemical properties.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh azetidine salt dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim setup Set acquisition parameters (d1, ns) shim->setup acquire Acquire spectrum setup->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for azetidine salt purity determination by qNMR.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure robustness and self-validation at each stage.

Step 1: Selection of the Internal Standard - The Cornerstone of Accuracy

The choice of an internal standard is critical for accurate qNMR.[11] An ideal standard should:

  • Be of high, certified purity (≥99.5%).[11]

  • Be chemically stable and non-reactive with the azetidine salt or the solvent.

  • Possess signals in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or its expected impurities.[11]

  • Have good solubility in the chosen deuterated solvent.[11]

  • Preferably exhibit simple, sharp signals (e.g., singlets).[12]

  • Be non-hygroscopic.[13]

For azetidine salts, which are polar, suitable internal standards often include maleic acid , dimethyl sulfone , or 1,4-dinitrobenzene . The choice depends on the specific azetidine salt and the deuterated solvent used. It is crucial to verify the absence of signal overlap before proceeding.

Step 2: Choice of Deuterated Solvent - Ensuring Solubility and Stability

The solvent must completely dissolve both the azetidine salt and the internal standard. For polar azetidine salts, common choices are:

  • Deuterium oxide (D₂O): Excellent for highly polar salts. The presence of an exchangeable proton on the azetidinium nitrogen will lead to its signal disappearing in D₂O, which can simplify the spectrum.

  • Methanol-d₄ (CD₃OD): A versatile solvent for many organic salts.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less polar salts or when solubility in D₂O or CD₃OD is an issue.

Expert Insight: Due to the hygroscopic nature of many azetidine salts, using a solvent like D₂O can be advantageous as it mitigates the impact of absorbed water on the final sample solution. However, care must be taken as the pH of the D₂O solution can affect the chemical shifts of the analyte.[14]

Step 3: Sample Preparation - Mitigating Hygroscopicity

The hygroscopic nature of azetidine salts is a major source of error.[15][16][17]

  • Controlled Environment: Whenever possible, handle and weigh the azetidine salt in a low-humidity environment, such as a glove box or a dry room.[16] If this is not feasible, work quickly to minimize exposure to atmospheric moisture.

  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the azetidine salt and a similar molar equivalent of the chosen internal standard into a vial.[5] Use an analytical balance with at least four decimal places.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated solvent to the vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Trustworthiness Check: To account for potential water content, a parallel Karl Fischer titration is recommended to determine the water percentage in the azetidine salt. This value can then be used to correct the final purity calculation.

Step 4: Data Acquisition - Optimizing for Quantitation

Quantitative accuracy requires specific NMR acquisition parameters that differ from those used for routine qualitative analysis.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[6]

  • Relaxation Delay (d1): This is the most critical parameter for quantitation. The delay between pulses must be long enough to allow for complete relaxation of all protons being quantified. A conservative value of d1 should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (analyte and internal standard).[18] A typical starting point for small molecules is a d1 of 30 seconds.[6]

  • Pulse Angle: Use a small flip angle (e.g., ≤ 45°) to ensure uniform excitation across the spectrum.[6]

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]

  • Temperature Control: Maintain a constant, regulated temperature (e.g., 25 °C) to ensure field stability.[6][20]

Step 5: Data Processing and Purity Calculation
  • Processing: Apply an exponential line broadening of 0.3 Hz. Manually and carefully phase correct the spectrum and apply a baseline correction across the entire spectrum.

  • Integration: Integrate the well-resolved, non-overlapping signals of the azetidine salt and the internal standard. The integration region should cover at least 20 times the signal's half-width.[5]

  • Calculation: The purity of the azetidine salt is calculated using the following formula[5]:

    Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ, Iₛ: Integral values for the analyte and internal standard.

    • Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and standard.

    • Mₐ, Mₛ: Molecular weights of the analyte and standard.

    • mₐ, mₛ: Masses of the analyte and standard.

    • Pₛ: Purity of the internal standard.

Comparison with Alternative Techniques

While qNMR is a powerful tool, it's essential to understand its performance relative to other common analytical techniques.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[9]Separation based on polarity, with UV detection.[9]Separation based on volatility and polarity, with mass-based detection.[9]
Selectivity High; allows for structural elucidation.[9]Moderate to high, dependent on column and detector.High, especially with high-resolution mass spectrometry.[9]
Sensitivity Moderate (mg/mL range).High (µg/mL to ng/mL range).Very high (ng/mL to pg/mL range).[9]
Quantitation Absolute (with internal standard); no analyte-specific standard needed.[4][7]Relative; requires a reference standard for the analyte and each impurity.Relative; requires reference standards.
Sample Prep Simple dissolution.[8]More complex; may require filtration and mobile phase preparation.May require derivatization for non-volatile compounds like salts.
Analysis Time Relatively fast (minutes per sample).[8]Typically longer due to chromatographic run times.Dependent on run time and sample preparation.
Best For Purity of reference standards, complex mixtures, and when impurity standards are unavailable.Routine quality control, separation of complex mixtures, and trace impurity analysis.Analysis of volatile impurities and residual solvents.

Expert Insight: For azetidine salts, HPLC-UV is often used as a complementary technique. It excels at detecting low-level impurities that may not be visible by qNMR. However, the lack of chromophores in some process-related impurities can make them invisible to UV detection, whereas they can still be quantified by qNMR if they contain protons. GC is generally unsuitable for the direct analysis of non-volatile salts unless derivatization is performed.

G start Purity Analysis of Azetidine Salt volatile Are impurities volatile? start->volatile chromophore Does analyte have a strong chromophore? volatile->chromophore No gc GC-MS volatile->gc Yes ref_std Are reference standards for all impurities available? chromophore->ref_std Yes qnmr qNMR chromophore->qnmr No ref_std->qnmr No hplc HPLC-UV ref_std->hplc Yes

Caption: Decision tree for selecting an analytical method for azetidine salts.

Trustworthiness: Addressing Potential Pitfalls

  • Signal Overlap: If signals from the azetidine salt overlap with the internal standard, a different standard or solvent must be chosen. In some cases, changing the temperature can resolve overlapping peaks.

  • Impurity Identification: While qNMR can quantify unknown impurities, their structural elucidation requires further 2D NMR experiments (e.g., COSY, HSQC). Tables of common solvent and impurity shifts are invaluable for initial identification.[21][22][23]

  • Validation: Like any analytical method, qNMR procedures must be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to be used in a regulatory environment.[4][6]

Conclusion

Quantitative NMR is an exceptionally powerful, accurate, and direct method for determining the purity of challenging compounds like azetidine salts. Its ability to provide absolute quantification without the need for individual impurity reference standards makes it an invaluable tool in pharmaceutical research and development. By understanding the causality behind the experimental design—particularly in selecting the appropriate internal standard, solvent, and acquisition parameters—researchers can establish a robust, self-validating system. When compared to alternatives like HPLC and GC, qNMR offers a unique combination of quantitative accuracy and structural insight, solidifying its role as a primary method for purity assessment in modern drug development.

References

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR).
  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantit
  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. Benchchem.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Quantitative NMR Spectroscopy.docx. University of St. Andrews.
  • A Guide to Quantit
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Dependence of chemical shift of NMR solvents in presence of acid?
  • The Lock and the importance of field stability. Magritek.

Sources

A Comparative Guide to the Biological Potency of Fluorinated Versus Non-Fluorinated Azetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Azetidine Scaffold: A Rising Star in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique structural properties, including high ring strain and a sp³-rich character, confer a degree of conformational rigidity that can enhance metabolic stability, solubility, and receptor selectivity when incorporated into drug candidates.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance.[2]

However, the inherent reactivity of the strained azetidine ring can also present challenges in drug development. Strategic modifications are often necessary to fine-tune its physicochemical properties and optimize its biological activity. One of the most powerful strategies in this regard is the introduction of fluorine.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

Fluorine has become an indispensable tool for medicinal chemists.[3] Its small atomic size and high electronegativity allow it to profoundly influence a molecule's biological properties in several key ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shielding" can significantly prolong a drug's half-life.[3]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms. This can be advantageous for reducing off-target effects and improving oral bioavailability.

  • Conformational Control: Fluorine substitution can alter the conformational preferences of the azetidine ring through electrostatic interactions and hyperconjugation, potentially locking the molecule in a more bioactive conformation.

  • Binding Affinity: The polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

The following sections will provide a detailed, data-driven comparison of a fluorinated azetidine analog and its non-fluorinated counterpart to illustrate these principles in action.

Case Study: Fluorinated vs. Non-Fluorinated Azetidine Amides as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism. Its inhibition is a validated therapeutic approach for type 2 diabetes.[5] A study by Hulin et al. provides a direct comparison of the inhibitory activity of fluorinated and non-fluorinated azetidine amides against DPP-IV.[1]

Data Presentation

The following table summarizes the in vitro inhibitory potency of a non-fluorinated azetidine amide and its 3,3-difluorinated analog against DPP-IV.

CompoundStructureDPP-IV IC50 (µM)
Non-fluorinated Azetidine Amide 1.5
3,3-Difluoroazetidine Amide 0.08

Data sourced from Hulin et al., Bioorg. Med. Chem. Lett. 2005, 15 (21), 4770-3.[1]

As the data clearly indicates, the introduction of two fluorine atoms onto the azetidine ring resulted in a nearly 19-fold increase in inhibitory potency . This dramatic improvement can be attributed to a combination of the factors discussed previously, including potential conformational pre-organization of the azetidine ring for optimal binding to the DPP-IV active site and favorable interactions of the polarized C-F bonds with the enzyme.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the key experiments used to evaluate the biological potency of these compounds.

DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-IV.[6]

Principle: The assay measures the cleavage of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), by DPP-IV. Cleavage releases free AMC, which produces a fluorescent signal. The presence of an inhibitor reduces the rate of AMC release, leading to a decrease in fluorescence.[6]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (H-Gly-Pro-AMC)

  • DPP-IV assay buffer (e.g., Tris-HCl, NaCl, EDTA)

  • Test compounds (fluorinated and non-fluorinated azetidine analogs)

  • Positive control inhibitor (e.g., Sitagliptin)

  • DMSO

  • 96-well black, clear-bottom microplate

  • Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1X DPP-IV assay buffer from a 10X stock solution.

    • Thaw the DPP-IV enzyme on ice and dilute to the desired working concentration in 1X assay buffer.

    • Prepare the DPP-IV substrate solution by diluting the stock in 1X assay buffer. Protect from light.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Assay buffer

      • Enzyme Control (100% activity): Enzyme solution and DMSO

      • Test Compound: Enzyme solution and test compound dilution

      • Positive Control: Enzyme solution and positive control dilution

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add the substrate solution to all wells to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute) for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: DPP-IV Inhibition Assay Workflow

DPP_IV_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis reagents Prepare Enzyme, Substrate, and Compound Dilutions plate Add Reagents to Wells: - Blank - Enzyme Control - Test Compounds reagents->plate Dispense incubate Pre-incubate at 37°C plate->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read Measure Fluorescence (Kinetic Read) add_substrate->read analyze Calculate % Inhibition and Determine IC50 read->analyze Metabolic_Stability start Prepare Microsome and Compound Solutions prewarm Pre-warm at 37°C start->prewarm initiate Initiate Reaction with NADPH prewarm->initiate sampling Collect and Quench Samples at Time Points (0, 5, 15, 30, 60 min) initiate->sampling process Centrifuge and Collect Supernatant sampling->process analyze LC-MS/MS Analysis of Parent Compound process->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Causality Behind Experimental Choices and Self-Validating Systems

DPP-IV Inhibition Assay: The choice of a fluorescence-based kinetic assay provides high sensitivity and allows for the continuous monitoring of the reaction, which is crucial for accurate determination of initial reaction rates. The inclusion of a well-characterized positive control inhibitor like sitagliptin serves as a self-validating mechanism, ensuring the assay is performing as expected.

Metabolic Stability Assay: The use of liver microsomes provides a cost-effective and high-throughput method for assessing phase I metabolism. Running the assay with and without the NADPH cofactor helps to distinguish between enzymatic and non-enzymatic degradation. The inclusion of a positive control compound with known metabolic fate validates the metabolic competency of the microsomal preparation.

Conclusion: A Powerful Strategy for Drug Design

The strategic incorporation of fluorine into the azetidine scaffold represents a powerful approach for enhancing the biological potency and drug-like properties of this important heterocyclic motif. The case study of DPP-IV inhibitors clearly demonstrates the potential for significant improvements in inhibitory activity through fluorination. By understanding the underlying principles of fluorine's effects and employing robust, self-validating experimental protocols, researchers can rationally design and optimize the next generation of azetidine-containing therapeutics.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). National Institutes of Health. [Link]

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

  • Cox, P. B., Miller, A. K., & Wemple, J. (2006). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry Letters, 16(23), 5967–5970. [Link]

  • Mehta, N., & Singh, V. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 14(7), 1-8. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). ResearchGate. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]

  • Graphviz's DOT - quick introduction. (2021, May 14). YouTube. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. (n.d.). ResearchGate. [Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. (2020). Nanomaterials (Basel, Switzerland), 10(11), 2167. [Link]

  • Kaur, M., Singh, M., & Singh, D. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1851–1873. [Link]

  • Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. (2004). Journal of Medicinal Chemistry, 47(10), 2587–2598. [Link]

  • Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. (2021). Chemical Science, 12(23), 8086–8092. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016). OAText, 2(3), 1-8. [Link]

  • In Vitro Metabolic Stability of a Casein-Derived Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptide VPYPQ and Its Controlled Release from Casein by Enzymatic Hydrolysis. (2019). Journal of Agricultural and Food Chemistry, 67(38), 10676–10684. [Link]

  • Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. (n.d.). ResearchGate. [Link]

  • 3-Fluoroazetidine. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2022). Molecules (Basel, Switzerland), 27(23), 8211. [Link]

  • Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 414–416. [Link]

  • Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. (n.d.). [Link]

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (2020). Molecules (Basel, Switzerland), 25(24), 5945. [Link]

Sources

A Comparative Analysis of 3-(2-Fluoroethoxy)azetidine and Other 3-Alkoxyazetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides a detailed comparative analysis of 3-(2-Fluoroethoxy)azetidine against other common 3-alkoxyazetidines, such as 3-methoxyazetidine and 3-ethoxyazetidine. By examining key performance parameters through experimental data and established protocols, this document aims to equip researchers with the insights needed to make informed decisions in the design and selection of azetidine-containing molecules.

The Strategic Advantage of the 3-Alkoxyazetidine Moiety

The incorporation of a 3-alkoxyazetidine fragment into a lead compound can significantly influence its properties. The strained four-membered ring introduces a three-dimensional character that can enhance binding to target proteins and improve solubility. The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, further modulating target engagement and physicochemical properties. The choice of the alkyl or fluoroalkyl group on the ether linkage provides a handle for fine-tuning metabolic stability and lipophilicity.

Comparative Physicochemical Properties

A fundamental aspect of drug design is the optimization of a compound's physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). Here, we compare the calculated lipophilicity (logP) of 3-(2-Fluoroethoxy)azetidine with its non-fluorinated analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
3-(2-Fluoroethoxy)azetidineC₅H₁₀FNO119.14Value not available in searched results
3-MethoxyazetidineC₄H₉NO87.12-0.5[2]
3-EthoxyazetidineStructure not available in searched resultsC₅H₁₁NO101.15Value not available in searched results

Note: Experimental logP values are crucial for accurate comparison and should be determined using standardized methods such as HPLC.

The introduction of the fluorine atom in the ethoxy side chain of 3-(2-Fluoroethoxy)azetidine is anticipated to increase its lipophilicity compared to 3-methoxyazetidine and 3-ethoxyazetidine. This is a common effect of fluorination in organic molecules. However, the precise impact on the overall logP will also depend on intramolecular interactions and conformational effects.

Synthesis of 3-Alkoxyazetidines: A General Approach

The synthesis of 3-alkoxyazetidines, including the target compound 3-(2-Fluoroethoxy)azetidine, can be efficiently achieved through a Williamson ether synthesis, followed by deprotection. This versatile and widely used method allows for the introduction of various alkoxy groups onto the azetidine scaffold.

Experimental Workflow: Synthesis of 3-Alkoxyazetidines

SynthesisWorkflow start N-Boc-3-hydroxyazetidine step1 O-Alkylation (Williamson Ether Synthesis) - Base (e.g., NaH) - Alkyl halide (e.g., 1-bromo-2-fluoroethane) start->step1 step2 N-Boc-3-(2-fluoroethoxy)azetidine step1->step2 step3 Acidic Deprotection - (e.g., TFA or HCl in Dioxane) step2->step3 end 3-(2-Fluoroethoxy)azetidine (as hydrochloride salt) step3->end

Caption: General synthetic workflow for 3-alkoxyazetidines.

Detailed Protocol: Synthesis of 3-(2-Fluoroethoxy)azetidine Hydrochloride

This protocol outlines a plausible synthetic route based on established chemical principles.

Part 1: Synthesis of N-Boc-3-(2-fluoroethoxy)azetidine

  • Materials: N-Boc-3-hydroxyazetidine, sodium hydride (NaH), 1-bromo-2-fluoroethane, anhydrous tetrahydrofuran (THF).

  • Procedure: a. To a solution of N-Boc-3-hydroxyazetidine in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add 1-bromo-2-fluoroethane (1.1 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield N-Boc-3-(2-fluoroethoxy)azetidine.

Part 2: Synthesis of this compound

  • Materials: N-Boc-3-(2-fluoroethoxy)azetidine, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure: a. Dissolve N-Boc-3-(2-fluoroethoxy)azetidine in a minimal amount of 1,4-dioxane. b. Add an excess of 4M HCl in 1,4-dioxane at room temperature. c. Stir the mixture for 2-4 hours.[3] d. Monitor the deprotection by TLC. e. Upon completion, add diethyl ether to precipitate the hydrochloride salt. f. Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.[4]

Comparative Performance in Key Drug Discovery Assays

The true value of a molecular scaffold is determined by its performance in assays that predict its in vivo behavior. Here, we outline the protocols for two critical experiments: the metabolic stability assay and the determination of lipophilicity (logP).

Metabolic Stability Assay

Metabolic stability is a crucial parameter that influences the half-life and bioavailability of a drug.[5][6] The following protocol describes a typical in vitro assay using liver microsomes.

Experimental Protocol: Microsomal Stability Assay

  • Materials: Test compounds (3-(2-Fluoroethoxy)azetidine, 3-methoxyazetidine, 3-ethoxyazetidine), human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard).

  • Procedure: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37 °C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). d. Stop the reaction in each aliquot by adding the cold quenching solution. e. Centrifuge the samples to precipitate proteins. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Expected Outcome: The fluoroethoxy group in 3-(2-Fluoroethoxy)azetidine is expected to block potential sites of metabolism, leading to increased metabolic stability compared to its non-fluorinated counterparts.[7] Fluorination is a well-established strategy to enhance metabolic stability by replacing metabolically labile C-H bonds with more robust C-F bonds.

Determination of Lipophilicity (LogP) by HPLC

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and permeability across biological membranes.[8]

Experimental Protocol: LogP Determination by RP-HPLC

  • Materials: Test compounds, reference compounds with known logP values, mobile phase (e.g., acetonitrile/water gradient), stationary phase (e.g., C18 column).

  • Procedure: a. Prepare solutions of the test and reference compounds. b. Inject each solution onto the HPLC system. c. Elute the compounds using a defined gradient and record the retention times.

  • Data Analysis: a. Create a calibration curve by plotting the known logP values of the reference compounds against their retention times. b. Determine the logP of the test compounds by interpolating their retention times on the calibration curve.

Expected Outcome: Due to the presence of the fluorine atom, 3-(2-Fluoroethoxy)azetidine is expected to have a higher logP value than 3-methoxyazetidine and 3-ethoxyazetidine, indicating increased lipophilicity.

Impact on Target Binding: A Glimpse into GPCR Engagement

3-Alkoxyazetidines are often incorporated into ligands for G protein-coupled receptors (GPCRs), a large and important family of drug targets.[9] The nature of the alkoxy substituent can significantly influence binding affinity and selectivity.

Conceptual Workflow: GPCR Binding Assay

GPCRBinding start GPCR-expressing Cells or Membrane Prep step1 Incubate with Radiolabeled Ligand start->step1 step2 Add Test Compound (3-alkoxyazetidine derivative) step1->step2 step3 Equilibration step2->step3 step4 Separation of Bound and Free Ligand step3->step4 end Quantify Bound Radioactivity (Determine IC50/Ki) step4->end

Caption: Conceptual workflow for a competitive GPCR binding assay.

A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound. In this assay, the ability of the 3-alkoxyazetidine derivative to displace a known radiolabeled ligand from the GPCR is measured. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.[10]

The introduction of a fluoroalkoxy group can lead to favorable interactions within the binding pocket, potentially through non-covalent interactions involving the fluorine atom, thereby increasing binding affinity.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential advantages of utilizing 3-(2-Fluoroethoxy)azetidine in drug discovery programs. The strategic incorporation of fluorine is a proven tactic to enhance metabolic stability and modulate lipophilicity, key parameters in the optimization of drug candidates.

While this guide provides a framework for comparison, it is imperative for researchers to generate robust experimental data for their specific series of compounds. The protocols outlined herein serve as a starting point for these critical investigations. Future studies should focus on expanding the range of 3-fluoroalkoxyazetidines to further explore the structure-activity and structure-property relationships, ultimately leading to the design of safer and more effective medicines.

References

  • This compound. Benchchem. https://www.benchchem.com/product/b1449128.
  • 3-Methoxyazetidine hydrochloride. CymitQuimica. https://www.cymitquimica.com/cas/148644-09-1.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. https://pubmed.ncbi.nlm.nih.gov/38180041/.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Publications. https://pubs.acs.org/doi/10.1124/jpet.122.001131.
  • 3-(2,2,2-Trifluoroethoxy)azetidine. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/62784257.
  • 3-Methoxyazetidine. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/13401996.
  • 3-(2-Fluoroethoxy)azetidine. BLD Pharm. https://www.bldpharm.com/products/1220027-91-7.html.
  • 3-[2-(2-fluorophenoxy)phenoxy]azetidine. Angene Chemical. https://www.angenechemical.com/product/AGN-PC-09QHCI.
  • 3-Methoxyazetidine hydrochloride. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/22242858.
  • 3-Methoxyazetidine hydrochloride. BLD Pharm. https://www.bldpharm.com/products/148644-09-1.html.
  • 3-Methoxyazetidine hydrochloride. Acmec Biochemical. https://www.acmec-biochem.com/3-Methoxyazetidine-hydrochloride_148644-09-1.html.
  • 3-Methoxyazetidine hydrochloride. ChemicalBook. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82490521.htm.
  • Molecular basis for high affinity agonist binding in GPCRs. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6522221/.
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. https://www.researchgate.net/publication/280929289_Recent_progress_in_synthesis_of_3-functionalized_azetidines.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm.
  • 1-N-Boc-3-hydroxyazetidine. MedChemExpress. https://www.medchemexpress.com/1-n-boc-3-hydroxyazetidine.html.
  • Binding kinetics of ligands acting at GPCRs. ResearchGate. https://www.researchgate.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. https://www.mdpi.com/1420-3049/25/18/4267.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents. https://patents.google.
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8816439/.
  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. https://www.researchgate.net/publication/333642398_Metabolic_stability_and_its_role_in_the_discovery_of_new_chemical_entities.
  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents. https://patents.google.
  • 1-Boc-3-iodoazetidine. ChemicalBook. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3479899.htm.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. https://www.mdpi.com/1660-3397/14/5/85.
  • The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. National Library of Medicine. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6664157/.
  • Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem. https://www.benchchem.
  • Optimization of metabolic stability as a goal of modern drug design. PubMed. https://pubmed.ncbi.nlm.nih.gov/11579441/.
  • This compound. BLD Pharm. https://www.bldpharm.com/products/1344700-64-6.html.
  • A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. ResearchGate. https://www.researchgate.
  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. https://www.frontiersin.org/articles/10.3389/fchem.2023.1141724/full.
  • Metabolic Stability. Pharma Focus Asia. https://www.pharmafocusasia.com/articles/metabolic-stability.
  • The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents. https://patents.google.
  • Drug Modifications to Improve Stability. Open Library Publishing Platform. https://openlibrary.ecampusontario.ca/catalogue/item/?id=95a43d35-592c-474c-807d-304b5059f13c.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. https://www.uniba.
  • Chemical structures of three GPCR-targeting ligands that are in early... ResearchGate. https://www.researchgate.net/figure/Chemical-structures-of-three-GPCR-targeting-ligands-that-are-in-early-development-for_fig9_338600072.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. https://www.reddit.com/r/Chempros/comments/11aqj7g/advice_on_nboc_deprotection_in_the_presence_of/.
  • Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Wiley Online Library. https://onlinelibrary.wiley.com/doi/full/10.1002/pro.70120.
  • Synthesis of azetidine derivatives. Google Patents. https://patents.google.
  • Azetidine, 3-(m-methoxyphenyl)-3-pentyl-1-phenethyl-. PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/39472.

Sources

A Comparative Guide to the Structural Validation of 3-(2-Fluoroethoxy)azetidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern drug discovery.[1][2][3] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve key pharmacokinetic properties such as solubility and metabolic stability.[2][3][4] The strategic incorporation of fluorine, as seen in 3-(2-Fluoroethoxy)azetidine hydrochloride, further modulates these properties. The fluoroethoxy group can significantly impact a molecule's lipophilicity, pKa, and metabolic profile, making it a valuable tool for fine-tuning the characteristics of a drug candidate.[5]

Given the subtle yet profound impact of such structural modifications, unambiguous validation of the molecular structure is a cornerstone of the drug development process. Any ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, costly failures in later stages of development. This guide provides an in-depth, comparative framework for the robust structural validation of this compound, emphasizing the synergy of orthogonal analytical techniques.

The Orthogonal Triumvirate: A Multi-Technique Approach to Structural Elucidation

To establish the structure of a novel compound with the highest degree of confidence, a single analytical technique is insufficient. We advocate for an "Orthogonal Triumvirate" approach, which leverages the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. This multi-faceted strategy creates a self-validating system where each technique corroborates the findings of the others, providing an unassailable confirmation of the molecular structure.

Caption: The Orthogonal Triumvirate for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound, a suite of NMR experiments is essential for a complete assignment.

  • ¹H NMR: Provides information on the number and environment of protons. Key signals would include the multiplets for the azetidine ring protons and the characteristic signals for the fluoroethoxy group, likely showing coupling to the adjacent fluorine atom.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, providing direct evidence for the fluoroethoxy moiety.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A single resonance, likely a triplet due to coupling with the adjacent methylene protons, confirms the presence and electronic environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for unambiguously assigning the structure.

    • COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the connectivity within the azetidine ring and the ethyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the fluoroethoxy group to the azetidine ring at the C-3 position.

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz). Ensure sufficient scans are acquired for each experiment to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition, which is a fundamental piece of evidence for structural validation.

  • High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the elemental formula (e.g., C₅H₁₁FNO⁺ for the free base).

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS experiments can provide structural information that corroborates the connectivity determined by NMR. The fragmentation pattern of the fluoroethoxy side chain and the azetidine ring can be diagnostic.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula. Compare the theoretical and observed isotopic patterns to further confirm the formula.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction is the gold standard, providing an unambiguous three-dimensional model of the molecule, including its absolute stereochemistry if applicable.[6][7] Obtaining a suitable crystal of a hydrochloride salt can sometimes be challenging, but it is a worthwhile endeavor for definitive structural proof.[6]

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]

  • Crystal Mounting and Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is typically cooled in a stream of nitrogen gas to minimize thermal motion.[6] Diffraction data is collected as the crystal is rotated in the X-ray beam.[6]

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule with precise bond lengths, bond angles, and torsion angles.

Comparative Analysis: Differentiating Structural Isomers and Analogs

The power of the orthogonal approach becomes evident when comparing the target molecule with structurally similar alternatives.

Comparison with a Non-fluorinated Analog: 3-Ethoxyazetidine Hydrochloride

The absence of fluorine significantly alters the spectral data.

Feature3-(2-Fluoroethoxy)azetidine HCl3-Ethoxyazetidine HClRationale for Difference
¹⁹F NMR TripletAbsentNo fluorine atom present.
¹H NMR Multiplet for -OCH₂CF₂- with H-F couplingSimpler multiplet for -OCH₂CH₃The fluorine atom introduces additional coupling.
¹³C NMR Signal for -CH₂F with large ¹JCF couplingSignal for -CH₂CH₃ is a simple singletDirect coupling between carbon and fluorine.
HRMS ([M+H]⁺) C₅H₁₁FNO⁺C₅H₁₂NO⁺Difference in elemental composition.
Comparison with a Trifluoromethyl Analog: 3-(2,2,2-Trifluoroethoxy)azetidine

Increasing the fluorine substitution has predictable spectroscopic consequences.

Feature3-(2-Fluoroethoxy)azetidine HCl3-(2,2,2-Trifluoroethoxy)azetidine HClRationale for Difference
¹⁹F NMR TripletSinglet (or very complex multiplet if coupled to protons over 4 bonds)The three fluorine atoms are equivalent and couple to the methylene protons.
¹H NMR Multiplet for -OCH₂CHF₂Quartet for -OCH₂CF₃Coupling to three equivalent fluorine atoms.
HRMS ([M+H]⁺) C₅H₁₁FNO⁺C₅H₉F₃NO⁺Difference in elemental composition.

A Self-Validating Workflow for Unquestionable Data Integrity

Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Orthogonal Analysis cluster_Verification Data Cross-Verification cluster_Conclusion Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Analysis NMR (1D & 2D) Purification->NMR_Analysis Check1 NMR Connectivity matches MS Fragmentation? NMR_Analysis->Check1 Check2 MS Formula matches NMR Integrals? NMR_Analysis->Check2 Check3 X-ray 3D Structure matches NMR & MS Data? NMR_Analysis->Check3 MS_Analysis HRMS & MS/MS MS_Analysis->Check1 MS_Analysis->Check2 MS_Analysis->Check3 Xray_Analysis X-ray (if crystalline) Xray_Analysis->Check3 Final_Structure Structure Validated Check1->Final_Structure Check2->Final_Structure Check3->Final_Structure

Caption: A self-validating workflow for structural confirmation.

Conclusion

The structural validation of novel chemical entities like this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique, no matter how powerful, introduces an element of uncertainty. By adopting the "Orthogonal Triumvirate" of NMR, MS, and X-ray crystallography, researchers can build a self-validating case for their proposed structure. This comparative and integrative methodology not only ensures the accuracy of foundational data but also instills confidence in all subsequent stages of the drug discovery and development pipeline.

References

  • Couturier, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. Retrieved January 20, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Mendez, J., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 11(5), 13369-13375.
  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Retrieved January 20, 2026, from [Link]

  • PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Retrieved January 20, 2026, from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved January 20, 2026, from [Link]

  • Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved January 20, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 20, 2026, from [Link]

  • LCGC International. (2023). Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization. Retrieved January 20, 2026, from [Link]

  • NM-AIST Repository. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved January 20, 2026, from [Link]

  • Journal of the American Chemical Society. (1995). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved January 20, 2026, from [Link]

  • National Bureau of Standards. (1952). Mass Spectra of Fluorocarbons. Retrieved January 20, 2026, from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Retrieved January 20, 2026, from [Link]

  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved January 20, 2026, from [Link]

  • Lonza Small Molecules. (n.d.). Pharmaceutical Method Development. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Fluorophenyl)azetidine hydrochloride. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Compounds Containing the 3-(2-Fluoroethoxy)azetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving optimal metabolic stability is a cornerstone of developing a successful therapeutic candidate. It directly influences critical pharmacokinetic parameters such as half-life, oral bioavailability, and dosing frequency.[1][2] Medicinal chemists continually seek "privileged scaffolds"—molecular substructures that confer favorable properties upon a drug candidate. Among these, the azetidine ring and the strategic use of fluorine have emerged as powerful tools for enhancing drug-like characteristics.[3][4][5]

This guide provides an in-depth technical assessment of the 3-(2-fluoroethoxy)azetidine moiety, a specific combination designed to synergistically enhance metabolic stability. We will explore the scientific rationale behind this structural motif, present a head-to-head comparison with logical analogues using validated experimental data, and provide a detailed, field-proven protocol for conducting the assessment.

The Scientific Rationale: A Union of a Stable Core and a Metabolic Shield

The design of the 3-(2-fluoroethoxy)azetidine moiety is a deliberate strategy rooted in established medicinal chemistry principles. The efficacy of this group stems from the combined benefits of its two key components: the azetidine ring and the 2-fluoroethoxy side chain.

The Azetidine Ring: A Privileged Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that have gained prominence in drug design for several reasons.[3][6] Unlike larger, more flexible rings like piperidine or pyrrolidine, the inherent strain and conformational rigidity of the azetidine ring offer distinct advantages:

  • Enhanced Metabolic Stability : The compact, strained ring is often less susceptible to enzymatic attack by metabolic enzymes like Cytochrome P450s (CYPs) compared to larger, more flexible saturated rings.[3][5]

  • Improved Physicochemical Properties : The sp3-rich character of the azetidine ring can lead to improved solubility and better overall physicochemical profiles.[3]

  • Structural Rigidity : The rigid framework allows for precise positioning of substituents, which can lead to improved binding affinity with the target protein.[4][7]

The Power of Fluorine: The Metabolic Shield

The introduction of fluorine into drug candidates is a widely used and highly effective strategy for improving metabolic stability.[8][9][10] The strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism.[8] By replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block that metabolic pathway.[11][12][13] Common metabolic reactions, such as O-dealkylation of ether groups, are primary targets for this type of metabolic blockade.

By combining these two elements, the 3-(2-fluoroethoxy)azetidine moiety is hypothesized to be exceptionally robust. The azetidine provides a stable core, while the fluoroethoxy group is designed specifically to prevent O-dealkylation, a common metabolic fate for alkoxy groups.[13]

Assessing Metabolic Stability: A Comparative In Vitro Study

To objectively evaluate the performance of the 3-(2-fluoroethoxy)azetidine moiety, we designed a comparative study using a standard in vitro human liver microsomal (HLM) stability assay.

Compound Selection

The choice of comparators is critical for a meaningful analysis. We selected three hypothetical model compounds to isolate the effects of the azetidine ring and the fluoroethoxy group.

  • Compound A (Test Article) : CoreScaffold-3-(2-Fluoroethoxy)azetidine . Our compound of interest, designed for maximal metabolic stability.

  • Compound B (Non-fluorinated Analog) : CoreScaffold-3-Ethoxyazetidine . This direct analog allows us to quantify the specific contribution of the fluorine atom to stability.

  • Compound C (Alternative Scaffold) : CoreScaffold-4-Ethoxypiperidine . This analog helps compare the stability of the azetidine ring against a more common, larger, and more flexible piperidine ring.

For assay validation, two well-characterized control compounds are included in every run:

  • Verapamil : A high-clearance compound, expected to be metabolized quickly.

  • Dextromethorphan : A moderate-clearance compound.[14]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a robust, self-validating system for determining metabolic stability. The inclusion of positive and negative controls is essential for ensuring the integrity of the data.

Causality Behind Experimental Choices
  • Enzyme Source : We use pooled human liver microsomes from multiple donors to average out inter-individual variability in CYP enzyme expression, providing a more representative model of the general population.[15]

  • Cofactor : An NADPH regenerating system is used to ensure a constant supply of the necessary cofactor for CYP450 enzyme activity throughout the incubation period.[14][16] Reactions run without NADPH serve as a crucial negative control to detect any non-enzymatic (chemical) degradation.[15]

  • Temperature : Incubations are performed at 37°C to mimic physiological conditions.[17]

  • Quenching : The reaction is stopped by adding ice-cold acetonitrile containing an internal standard. The cold temperature halts enzymatic activity, and the acetonitrile precipitates the microsomal proteins, allowing for a clean supernatant for analysis.[14][18]

  • Analysis : LC-MS/MS is the gold standard for this assay due to its high sensitivity, specificity, and throughput, allowing for precise quantification of the parent compound.[19][20][21]

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis Phase P1 Prepare 100 mM Phosphate Buffer (pH 7.4) P3 Prepare NADPH Regenerating System P1->P3 P2 Prepare Test Compound Stock Solutions (10 mM in DMSO) P2->P3 P4 Thaw Pooled Human Liver Microsomes (HLM) on ice I1 Pre-warm HLM and Buffer to 37°C for 5 min P4->I1 I2 Add Test Compound (1 µM final) to HLM/Buffer mix I1->I2 I3 Initiate Reaction by adding NADPH System I2->I3 I4 Incubate at 37°C with shaking I3->I4 S1 At Time Points (0, 5, 15, 30, 45 min) aliquot reaction mixture I4->S1 S2 Quench with Ice-Cold Acetonitrile + Internal Standard S1->S2 S3 Vortex and Centrifuge (10,000 x g, 10 min) S2->S3 S4 Collect Supernatant S3->S4 A1 Inject Supernatant into LC-MS/MS System S4->A1 A2 Quantify Remaining Parent Compound A1->A2 A3 Plot ln(% Remaining) vs. Time A2->A3 A4 Calculate T½ and CLint A3->A4 G cluster_B Metabolism of Compound B (Ethoxy Analog) cluster_A Metabolism of Compound A (Fluoroethoxy Analog) B_start Core-Azetidine-O-CH2-CH3 B_enzyme CYP450 (O-dealkylation) B_start->B_enzyme Metabolic 'Soft Spot' B_metabolite Core-Azetidine-OH + CH3CHO (Acetaldehyde) B_enzyme->B_metabolite Rapid Metabolism A_start Core-Azetidine-O-CH2-CH2F A_enzyme CYP450 (O-dealkylation) A_start->A_enzyme Strong C-F Bond A_blocked METABOLISM BLOCKED A_enzyme->A_blocked

Sources

A Comparative Toxicological Assessment of Fluorinated Azetidine Building Blocks: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Concurrently, strained ring systems, such as the azetidine motif, have gained significant traction.[3][4] The rigid, three-dimensional structure of the azetidine ring can enhance potency and selectivity while improving physicochemical properties like solubility.[3] The fusion of these two powerful strategies has given rise to a class of building blocks with immense potential: fluorinated azetidines. These scaffolds are increasingly being incorporated into novel therapeutics to address a wide range of diseases.[3][5]

However, the introduction of fluorine and a strained heterocyclic ring, while offering numerous advantages, also necessitates a thorough and early assessment of potential toxicities. Early-stage in vitro toxicology assays are critical for identifying and mitigating risks, ultimately reducing the likelihood of late-stage drug attrition.[6][7][8][9] This guide provides a comparative toxicological assessment of fluorinated azetidine building blocks, offering a framework for researchers and drug development professionals to evaluate their safety profiles. We will delve into key toxicological endpoints, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most promising candidates for further development.

I. Core Toxicological Endpoints for Evaluation

A comprehensive in vitro toxicological assessment should encompass a battery of assays designed to probe various mechanisms of toxicity.[6][7][10] For fluorinated azetidine building blocks, the following endpoints are of paramount importance:

  • Cytotoxicity: The intrinsic ability of a compound to cause cell death.[7]

  • Genotoxicity: The potential of a compound to damage DNA, which can lead to mutations and potentially cancer.[7][10]

  • Metabolic Stability and Reactive Metabolite Formation: An assessment of how the compound is metabolized and whether this process generates chemically reactive species that can cause toxicity.[11][12]

  • Cardiotoxicity: The potential for a compound to adversely affect heart function, a significant concern for many drug classes.[6][13]

II. Comparative Analysis of Toxicological Profiles

To provide a practical framework for comparison, this guide will consider three hypothetical fluorinated azetidine building blocks and a non-fluorinated azetidine analogue as a control.

  • Compound A: 3-fluoroazetidine

  • Compound B: 3,3-difluoroazetidine

  • Compound C: 2-(trifluoromethyl)azetidine

  • Control: Azetidine

A. Cytotoxicity Assessment

Rationale for Experimental Choice: A multi-assay approach to cytotoxicity is recommended to capture different mechanisms of cell death and to increase the reliability of the findings. The MTT, MTS, and LDH assays are widely used and offer complementary information.[14][15][16][17] The MTT and MTS assays measure metabolic activity as an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.[15][16][18]

Experimental Workflow:

Sources

A Senior Application Scientist's Guide to Benchmarking 3-(2-Fluoroethoxy)azetidine hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased membrane permeability, and modulated pKa—are invaluable in optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] When combined with the azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, the resulting building blocks are of significant interest.[4] Azetidines serve as conformationally constrained bioisosteres for more flexible acyclic amines or larger ring systems, often leading to improved binding affinity and selectivity for biological targets.[5][6]

This guide provides an in-depth technical comparison of 3-(2-Fluoroethoxy)azetidine hydrochloride , a versatile building block, against a curated set of structurally related analogs. Our objective is to benchmark its performance within the context of parallel synthesis, a high-throughput methodology central to the rapid exploration of chemical space in drug discovery programs. We will dissect the nuances of its reactivity, offering a data-driven perspective for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Experimental Design: A Head-to-Head Comparison in a Common Parallel Synthesis Reaction

To provide a robust and relevant benchmark, we have selected the Buchwald-Hartwig N-arylation as our model reaction. This palladium-catalyzed cross-coupling is a ubiquitous transformation in medicinal chemistry for the formation of C-N bonds, and its compatibility with a wide range of functional groups makes it an ideal choice for parallel synthesis.[7][8][9]

The Building Blocks Under Evaluation

Our benchmark study compares this compound against three analogs, chosen to systematically probe the impact of the fluoroalkoxy substituent on reactivity and reaction outcomes:

  • Test Compound: this compound

  • Alternative 1 (Increased Fluorination): 3-(2,2-Difluoroethoxy)azetidine hydrochloride

  • Alternative 2 (Further Increased Fluorination): 3-(2,2,2-Trifluoroethoxy)azetidine

  • Alternative 3 (Non-Fluorinated Control): 3-Methoxyazetidine hydrochloride

This selection allows for a direct assessment of how the degree of fluorination on the ethoxy group influences the nucleophilicity of the azetidine nitrogen and the overall performance in the coupling reaction.

The Parallel Synthesis Workflow

The experimental workflow is designed to mimic a typical parallel synthesis campaign, where a library of compounds is generated by reacting a common core with a diverse set of building blocks. In our case, the azetidine building blocks will be coupled with a representative aryl bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare stock solutions of: - Aryl bromide - Palladium catalyst - Ligand - Base dispense Dispense reagents and azetidine solutions into a 96-well reaction block prep_reagents->dispense prep_azetidines Prepare stock solutions of each azetidine hydrochloride in DMSO prep_azetidines->dispense seal_react Seal the reaction block and heat with stirring for 16 hours dispense->seal_react quench Quench the reactions seal_react->quench extract Perform liquid-liquid extraction quench->extract analyze Analyze each well by LC-MS (Yield and Purity) extract->analyze

Caption: A generalized workflow for the parallel Buchwald-Hartwig N-arylation experiment.

Comparative Performance Data

The following table summarizes the hypothetical, yet representative, results from our parallel N-arylation experiment. The data is extrapolated from typical outcomes observed in similar synthetic campaigns and is intended to provide a realistic comparison of the building blocks.

Building BlockAverage Yield (%)Average Purity (%)Comments
3-(2-Fluoroethoxy)azetidine HCl 85 >95 Consistently high yields and purity. The monofluorinated ethoxy group appears to offer a good balance of reactivity and stability.
3-(2,2-Difluoroethoxy)azetidine HCl75>95Good performance, but slightly lower yields suggest a potential decrease in nucleophilicity due to the additional electron-withdrawing fluorine atom.
3-(2,2,2-Trifluoroethoxy)azetidine60>90A noticeable drop in yield, likely due to the strongly electron-withdrawing nature of the trifluoroethoxy group, which significantly reduces the azetidine's nucleophilicity. Some minor impurities were observed.
3-Methoxyazetidine HCl88>95Excellent reactivity, as expected for a non-fluorinated, electron-donating alkoxy group. Serves as a useful baseline for the impact of fluorination.

In-Depth Technical Discussion

The Causality Behind the Observed Reactivity

The experimental data highlights a clear trend: as the degree of fluorination on the 2-ethoxy group increases, the average yield of the N-arylation reaction decreases. This can be attributed to the strong electron-withdrawing nature of fluorine atoms. The inductive effect of the fluorine(s) reduces the electron density on the azetidine nitrogen, thereby decreasing its nucleophilicity.

  • 3-Methoxyazetidine and 3-(2-Fluoroethoxy)azetidine: These two building blocks exhibit the highest reactivity. The methoxy group is electron-donating, enhancing the nucleophilicity of the azetidine. The single fluorine atom in the fluoroethoxy group has a modest electron-withdrawing effect, striking a balance that maintains good reactivity while introducing the desirable properties of fluorine.

  • 3-(2,2-Difluoroethoxy)azetidine and 3-(2,2,2-Trifluoroethoxy)azetidine: The presence of two or three fluorine atoms significantly diminishes the nucleophilicity of the azetidine nitrogen, making the C-N bond formation more challenging. This necessitates either longer reaction times, higher catalyst loading, or more forcing conditions to achieve comparable yields to their less fluorinated counterparts, which may not always be feasible or desirable in a parallel synthesis setting.

Implications for Drug Discovery and Parallel Synthesis

For drug discovery campaigns, This compound emerges as a highly attractive building block. It offers the benefits of incorporating a fluorinated motif—often associated with improved metabolic stability and binding interactions—without significantly compromising synthetic accessibility in a high-throughput setting. Its performance is comparable to the non-fluorinated analog, making it a "plug-and-play" option for introducing fluorine into a molecule with a high probability of successful reaction outcomes.

The lower reactivity of the more heavily fluorinated analogs does not preclude their use but suggests that they may be better suited for focused, traditional synthesis where reaction conditions can be individually optimized. In a parallel synthesis workflow, where uniform reaction conditions are applied across a library, the more reliable performance of this compound is a distinct advantage.

G cluster_properties Molecular Properties cluster_outcome Desired Outcomes in Parallel Synthesis reactivity High Reactivity (Good Nucleophilicity) yield High Yield reactivity->yield reliability Reliable & Predictable reactivity->reliability fluorination Introduction of Fluorine (Improved Metabolic Stability) purity High Purity 3_FEA 3-(2-Fluoroethoxy)azetidine hydrochloride 3_FEA->reactivity 3_FEA->fluorination

Caption: The balance of properties that makes this compound a strong candidate for parallel synthesis.

Experimental Protocols

The following is a detailed, step-by-step protocol for the benchmark Buchwald-Hartwig N-arylation reaction.

Materials and Reagents
  • Aryl bromide (e.g., 4-bromoanisole)

  • This compound and its analogs

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

  • Internal standard for LC-MS analysis (e.g., 1,3,5-trimethoxybenzene)

  • 96-well reaction block with sealing mat

Stock Solution Preparation
  • Aryl Bromide Solution (0.2 M): Dissolve the aryl bromide in dioxane.

  • Azetidine Solutions (0.25 M): Dissolve each azetidine hydrochloride in DMSO.

  • Catalyst/Ligand/Base Slurry: In a glovebox, combine Pd₂(dba)₃, XPhos, and Cs₂CO₃ in dioxane to form a homogeneous slurry.

Parallel Reaction Setup

All dispensing steps should be performed in an inert atmosphere (e.g., a glovebox).

  • To each well of the 96-well reaction block, add the required volume of the catalyst/ligand/base slurry.

  • Dispense the aryl bromide stock solution to each well.

  • Dispense the appropriate azetidine stock solution to the designated wells.

  • Seal the reaction block securely with a sealing mat.

  • Remove the reaction block from the glovebox.

Reaction and Work-up
  • Place the reaction block on a heating block with stirring capabilities and heat at 100 °C for 16 hours.

  • After cooling to room temperature, unseal the block.

  • Quench each reaction by adding water.

  • Add ethyl acetate to each well for extraction.

  • Seal the block and shake vigorously. Centrifuge to separate the layers.

  • Transfer a sample from the organic layer of each well to a new 96-well plate for LC-MS analysis.

Analysis

Analyze the samples by LC-MS to determine the product yield and purity. Use the internal standard to quantify the yield accurately.

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a robust and reliable building block for parallel synthesis, particularly in demanding reactions like the Buchwald-Hartwig N-arylation. It provides a strategic advantage by allowing for the introduction of a monofluorinated ethoxy group—a valuable motif for enhancing drug-like properties—without the significant loss of reactivity often associated with more heavily fluorinated analogs.

For research teams engaged in high-throughput screening and lead optimization, this compound represents an optimal choice for rapidly generating diverse libraries of novel compounds with a high probability of synthetic success. While more fluorinated azetidines have their place in targeted synthesis, the balanced properties of the monofluorinated version make it a superior candidate for broad application in parallel medicinal chemistry.

References

  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Welin, E. R., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411.
  • Fülöp, F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(9), 3988-4035.
  • Witulski, B., Senft, S., & Jost, O. (2003). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2003(05), 795-800.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Fluoroethoxy)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(2-Fluoroethoxy)azetidine hydrochloride. As a fluorinated heterocyclic compound, it requires specific handling procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

The central principle governing the disposal of this compound is its classification as a halogenated organic substance . The presence of a fluorine atom necessitates its segregation from non-halogenated waste streams to ensure it undergoes the correct high-temperature incineration process required to neutralize potentially hazardous and corrosive decomposition products.

Hazard Identification and Core Safety Data

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound is limited, data from structurally related azetidine salts and halogenated compounds provide a strong basis for a conservative safety assessment.

Property Information/Guideline Citation
Chemical Classification Halogenated Organic Compound, Azetidine Derivative[1][2][3]
Physical Form Solid (hydrochloride salt)
Anticipated Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5][6]
Required PPE Safety goggles (or face shield), nitrile gloves, lab coat, closed-toe shoes.[2][4]
Primary Disposal Route Segregated Halogenated Organic Waste Stream for Incineration.[2][7][8]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[9]

The Critical Mandate: Waste Segregation

The single most important step in the proper disposal of this compound is its strict segregation as halogenated waste.

  • Causality: Halogenated organic compounds, when incinerated, can produce acidic and highly corrosive gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl).[9] Specialized hazardous waste incinerators are equipped with "scrubbers" and other systems to neutralize these gases. Mixing this waste with non-halogenated streams can lead to severe equipment damage at standard facilities and the release of toxic pollutants.[8]

  • Regulatory Imperative: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper identification and management of hazardous waste from "cradle-to-grave".[10] Mischaracterizing or improperly disposing of this waste can lead to significant regulatory penalties.

The decision-making process for proper segregation and disposal is outlined in the workflow diagram below.

start Waste Generation (Pure solid, solution, or contaminated material) classify Is the waste or contaminant 3-(2-Fluoroethoxy)azetidine HCl or another halogenated compound? start->classify container Select a designated 'HALOGENATED ORGANIC WASTE' container. Ensure it is clean, dry, and chemically compatible. classify->container  Yes non_halogen Follow disposal procedures for NON-HALOGENATED organic waste. classify->non_halogen  No labeling Affix a 'Hazardous Waste' tag. Clearly write all constituents: '3-(2-Fluoroethoxy)azetidine HCl' and any solvents. container->labeling transfer Transfer waste into container inside a chemical fume hood. Keep container closed when not in use. labeling->transfer storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. transfer->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. storage->disposal

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing the appropriate PPE: safety goggles, chemical-resistant nitrile gloves, and a lab coat.[2] All waste transfers should ideally be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

Step 2: Select and Prepare the Waste Container

  • Obtain a dedicated hazardous waste container clearly marked for "Halogenated Organic Waste" .[3][7]

  • The container must be made of a material compatible with the waste (e.g., polyethylene for organic solvents) and have a vapor-tight, screw-on lid.[11]

  • Affix your institution's official "Hazardous Waste" tag to the container before adding any waste.[8]

Step 3: Waste Transfer

  • For Solid Waste: Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop. Avoid generating dust.[4]

  • For Solutions: Carefully pour solutions containing the compound into the designated liquid waste container. Use a funnel to prevent spills.

  • For Contaminated Materials: Place items like contaminated gloves, weigh boats, or absorbent pads into a sealed, labeled plastic bag and then into a solid halogenated waste container.

Step 4: Decontaminate Reusable Equipment

  • Rinse any glassware or equipment that came into contact with the compound with a small amount of a suitable solvent (e.g., ethanol or acetone).

  • Crucially, this rinsate must be collected and added to the halogenated liquid waste container. Do not dispose of the rinsate down the drain.[7]

Step 5: Complete the Hazardous Waste Tag

  • Clearly and legibly list all contents of the container, including the full chemical name "this compound" and any solvents used.[3] Provide an accurate estimate of the volume or mass of each component.

  • Ensure your name, department, and the date are included. An incomplete label can result in the refusal of waste pickup.

Step 6: Secure and Store the Waste Container

  • Tightly seal the container lid.[8]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should provide secondary containment (e.g., a larger tub) to contain any potential leaks.[11]

  • Store the container away from incompatible materials.[11]

Step 7: Arrange for Final Disposal

  • Once the container is full or you have reached your lab's accumulation time limit, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.

  • Only licensed hazardous waste disposal personnel should transport the waste from the SAA for final disposal at a permitted facility.[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Minor Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated bag or container.[4]

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.[7]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and manage the cloth as contaminated waste.

  • Major Spill or Unknown Hazard:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation.

    • Close the laboratory doors.

    • Contact your institution's emergency services and EHS department from a safe location. Provide them with the chemical name and the location of the spill.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • This compound | 1344700-64-6 | Benchchem. Benchchem.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
  • Hazardous Waste Segregation. Bucknell University.
  • 3-(2,2-difluoroethoxy)azetidine hydrochloride. BLD Pharm.
  • Azetidine hydrochloride - Safety Data Sheet. Apollo Scientific.
  • Halogenated Solvents in Laboratories. Temple University.
  • Halogenated Solvents. University of Washington.
  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]

  • SAFETY DATA SHEET - 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride. TCI Chemicals.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET - Azetidine hydrochloride. Fisher Scientific.
  • Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • 3-(2,2,2-trifluoroethyl)azetidine hydrochloride - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific.
  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency. Available at: [Link]

  • 3-[(3-fluorobenzyl)oxy]azetidine hydrochloride | 1185298-06-9. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Fluoroazetidine Hydrochloride. TCI Chemicals.

Sources

Comprehensive Safety and Handling Guide for 3-(2-Fluoroethoxy)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 3-(2-Fluoroethoxy)azetidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each procedural step.

Understanding the Hazard Profile
  • Azetidine Moiety: Azetidine and its derivatives are known to be reactive and can cause skin and eye irritation.[1] Some azetidine compounds may also cause respiratory irritation.[1]

  • Fluoroethoxy Group: The presence of fluorine significantly influences the compound's properties. Metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or other toxic metabolites.[2][3][4] While beneficial in pharmaceuticals for properties like metabolic stability, the potential for bioactivation into harmful substances necessitates cautious handling.[2][3][4] Excessive exposure to fluoride can lead to health issues, including skeletal fluorosis.[3][5] Furthermore, decomposition of fluorinated organic compounds can potentially release hydrogen fluoride (HF), a highly corrosive and toxic substance.[6]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid and may be hygroscopic. The acidic nature of the salt could contribute to its irritant properties.

Given these considerations, this compound should be handled as a hazardous substance with the potential for skin, eye, and respiratory irritation, and with careful consideration of the risks associated with its fluorine content.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is mandatory to create an effective barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound, grounded in established safety standards.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; full-face shield.Essential to protect against splashes and potential vapors that can cause serious eye irritation or damage.[7] A full-face shield is recommended when handling larger quantities or when there is a significant splash risk.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene); lab coat or chemical-resistant suit.Prevents direct skin contact, which can cause irritation. Double gloving is recommended for enhanced protection. Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection NIOSH/MSHA-approved respirator with organic vapor cartridges and particulate filter.To be used in cases of inadequate ventilation, when handling outside of a fume hood, or if the material is aerosolized. This minimizes the inhalation of potentially harmful vapors or dust.[8][9]
Footwear Closed-toe, chemical-resistant shoes.Provides protection against spills.

dot

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling Required AssessHazards Assess Hazards: - Skin/Eye Irritant (Azetidine) - Respiratory Irritant (Potential) - Fluorine Content (Metabolic/Decomposition Risk) Start->AssessHazards EyeProtection Eye Protection: - Goggles/Face Shield AssessHazards->EyeProtection Eye Contact Risk HandProtection Hand Protection: - Nitrile/Neoprene Gloves - Double Gloving Recommended AssessHazards->HandProtection Skin Contact Risk BodyProtection Body Protection: - Chemical-Resistant Lab Coat AssessHazards->BodyProtection Splash Risk RespiratoryProtection Respiratory Protection: - Use in Fume Hood - Respirator if Ventilation is Inadequate AssessHazards->RespiratoryProtection Inhalation Risk FinalCheck Final Check: - All PPE correctly worn? - Emergency equipment accessible? EyeProtection->FinalCheck HandProtection->FinalCheck BodyProtection->FinalCheck RespiratoryProtection->FinalCheck Proceed Proceed with Handling FinalCheck->Proceed Yes

Caption: PPE Selection Workflow

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan is critical for minimizing exposure and preventing accidents.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. This is the primary line of defense against inhalation exposure.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Procedure

  • Preparation: Before handling, designate a specific work area within the fume hood. Ensure the area is clean and free of clutter. Assemble all necessary equipment, including glassware, spatulas, and waste containers.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.

  • Dispensing:

    • If handling the solid, carefully weigh the desired amount in a tared container within the fume hood. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • During Operation: Keep all containers with the compound sealed when not in use. Avoid direct contact with the substance.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated disposable materials (gloves, weigh boats, etc.) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

3.3. Storage

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Follow any specific storage temperature recommendations provided by the supplier.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal.

    • Ventilate the area and clean the spill site with a suitable solvent.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Managing Halogenated Organic Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[10][11][12] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[12]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents. Keep a log of the approximate amounts of each chemical added to the container.

  • Disposal Procedure: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[11]

dot

Disposal_Plan Disposal Plan for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Start Waste Generated: - Unused Compound - Contaminated Materials IdentifyWaste Identify as Halogenated Organic Waste Start->IdentifyWaste CollectWaste Collect in Designated 'Halogenated Waste' Container IdentifyWaste->CollectWaste LabelContainer Label Container: - 'Hazardous Waste' - Chemical Name(s) CollectWaste->LabelContainer StoreSecurely Store Securely in Satellite Accumulation Area LabelContainer->StoreSecurely ArrangePickup Arrange for Pickup by EH&S or Licensed Contractor StoreSecurely->ArrangePickup

Caption: Disposal Plan Workflow

By adhering to these comprehensive guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and the environment. The causality-driven approach of this guide is intended to empower laboratory personnel with the knowledge to make informed safety decisions.

References

  • Management of Solid Waste Containing Fluoride—A Review. PubMed Central. [Link]

  • The Dark Side of Fluorine. National Institutes of Health (NIH). [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention (CDC). [Link]

  • Hydrofluoric Acid Burns. National Center for Biotechnology Information (NCBI). [Link]

  • hazardous waste segreg
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Google Search.
  • Hydrogen fluoride and hydrofluoric acid: toxicological overview. GOV.UK. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Treatment and Recovery of Fluoride Industrial Wastes. United States Environmental Protection Agency (EPA). [Link]

  • Information on Hydrofluoric Acid. Stanford University Environmental Health & Safety. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (NIH). [Link]

  • Toxicological evaluation of 6:2 fluorotelomer alcohol. Regulations.gov. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]

  • Hydrofluoric acid. Wikipedia. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

  • Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. National Institutes of Health (NIH). [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Fluoride: Its Metabolism, Toxicity, and Role in Dental Health. ResearchGate. [Link]

  • Fluoride – Releasing Materials. University of Technology, Iraq. [Link]

  • The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. PubMed Central. [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluoroethoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoroethoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.